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PU139

Cat. No.: B1678330
M. Wt: 246.26 g/mol
InChI Key: QMCIVCACYJRAAY-UHFFFAOYSA-N
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Description

Novel histone acetyltransferase (HAT) inhibitorReference:1) Oncogenesis. 2015 Feb 9; 4:e137.>PU139 is a novel histone acetyltransferase (HAT) inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7FN2OS B1678330 PU139

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)-[1,2]thiazolo[5,4-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2OS/c13-8-3-5-9(6-4-8)15-12(16)10-2-1-7-14-11(10)17-15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCIVCACYJRAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SN(C2=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of PU139: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PU139 is a potent, small-molecule, pan-histone acetyltransferase (HAT) inhibitor with significant anti-neoplastic properties. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, cellular effects, and preclinical efficacy. Quantitative data are summarized for clarity, and key signaling pathways and experimental workflows are visualized. This guide is intended to serve as a technical resource for researchers and professionals in the fields of oncology, epigenetics, and drug development.

Introduction: The Role of Histone Acetyltransferases in Oncology

Histone acetyltransferases (HATs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By catalyzing the transfer of an acetyl group from acetyl-CoA to the lysine residues of histone proteins, HATs neutralize the positive charge of the lysine, leading to a more relaxed chromatin structure. This "euchromatin" state allows for greater access of transcription factors to DNA, generally resulting in increased gene transcription.

Dysregulation of HAT activity is a common feature in many cancers. Overexpression or aberrant activity of specific HATs can lead to the inappropriate activation of oncogenes or the silencing of tumor suppressor genes, driving tumor initiation and progression. Consequently, the development of HAT inhibitors has emerged as a promising therapeutic strategy in oncology. This compound is a pyridoisothiazolone derivative that has demonstrated potent pan-HAT inhibitory activity and significant anti-cancer effects in preclinical studies.[1]

Core Mechanism of Action: Inhibition of Histone Acetyltransferases

This compound functions as a pan-inhibitor of histone acetyltransferases, targeting several key members of the HAT family.[1][2] Its primary mechanism of action involves the direct inhibition of the catalytic activity of these enzymes, preventing the acetylation of histone and non-histone protein substrates.

Molecular Targets of this compound

In vitro profiling has demonstrated that this compound effectively inhibits the activity of the following histone acetyltransferases:

  • Gcn5 (General control non-derepressible 5)

  • PCAF (p300/CBP-associated factor)

  • CBP (CREB-binding protein)

  • p300

The inhibitory potency of this compound against these enzymes has been quantified, as detailed in the table below.

Quantitative Inhibition Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary HAT targets.

Histone Acetyltransferase (HAT)IC50 (µM)
Gcn58.39[2]
PCAF9.74[2]
CBP2.49[2]
p3005.35[2]

Cellular and Biological Consequences of this compound Action

The inhibition of HATs by this compound leads to a cascade of cellular events, ultimately resulting in anti-proliferative and cytotoxic effects in cancer cells.

Induction of Histone Hypoacetylation

By inhibiting the activity of Gcn5, PCAF, CBP, and p300, this compound leads to a global decrease in histone acetylation levels within the cell. This state of "histone hypoacetylation" results in a more condensed chromatin structure (heterochromatin), which is generally associated with transcriptional repression. This can lead to the downregulation of genes essential for cancer cell survival and proliferation.

G This compound This compound HATs HATs (Gcn5, PCAF, CBP, p300) This compound->HATs Inhibits Histone_Acetylation Histone Acetylation HATs->Histone_Acetylation Promotes Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Transcription Gene Transcription Chromatin_Relaxation->Gene_Transcription Cell_Proliferation Cancer Cell Proliferation Gene_Transcription->Cell_Proliferation

Figure 1: this compound Mechanism of Action Pathway.
Inhibition of Cancer Cell Growth

This compound has been shown to inhibit the growth of a variety of cancer cell lines originating from different tissues.[1] The growth inhibitory (GI50) concentrations are generally below 60 µM for a range of cancer cell lines, including those from neuroblastoma, lung, and colon cancers.[2]

Induction of Caspase-Independent Cell Death

A key feature of this compound's cytotoxic activity is its ability to trigger caspase-independent cell death.[1] In the neuroblastoma cell line SK-N-SH, treatment with this compound leads to a form of programmed cell death that does not involve the activation of the caspase cascade, a common pathway in apoptosis.[1][2] This alternative cell death pathway is an important consideration for cancers that have developed resistance to traditional apoptosis-inducing chemotherapeutics.

G This compound This compound HAT_Inhibition HAT Inhibition This compound->HAT_Inhibition Histone_Hypoacetylation Histone Hypoacetylation HAT_Inhibition->Histone_Hypoacetylation Gene_Expression_Changes Altered Gene Expression Histone_Hypoacetylation->Gene_Expression_Changes Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression_Changes->Cell_Cycle_Arrest Caspase_Independent_Death Caspase-Independent Cell Death Gene_Expression_Changes->Caspase_Independent_Death Cell_Growth_Inhibition Cell Growth Inhibition Cell_Cycle_Arrest->Cell_Growth_Inhibition Caspase_Independent_Death->Cell_Growth_Inhibition

Figure 2: Cellular Consequences of this compound Treatment.

Preclinical In Vivo Efficacy

The anti-cancer activity of this compound has been validated in preclinical animal models.

Neuroblastoma Xenograft Model

In a neuroblastoma xenograft model using SK-N-SH cells in mice, this compound demonstrated the ability to block tumor growth.[1] This provides evidence of its potential therapeutic efficacy in a complex in vivo environment.

Synergy with Doxorubicin

Importantly, this compound has been shown to synergize with the conventional chemotherapeutic drug, doxorubicin, in vivo.[1] This combination therapy resulted in a more significant inhibition of tumor growth than either agent alone, suggesting that this compound could be used to enhance the efficacy of existing cancer treatments.[2]

Experimental Protocols

Detailed experimental protocols for the key experiments cited are provided below.

In Vitro HAT Inhibition Assay

A standard in vitro HAT assay is used to determine the IC50 values of this compound against specific histone acetyltransferases.

  • Reaction Mixture: Prepare a reaction mixture containing the recombinant HAT enzyme (e.g., Gcn5, PCAF, CBP, or p300), a histone substrate (e.g., histone H3 or H4), and [3H]-acetyl-CoA in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Incubation: Incubate the mixture at 30°C for a specified time to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the incorporation of the radiolabeled acetyl group into the histone substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Histone Acetylation

This protocol is used to assess the effect of this compound on cellular histone acetylation levels.

  • Cell Treatment: Treat cancer cells (e.g., SK-N-SH) with various concentrations of this compound for a specified duration.

  • Histone Extraction: Isolate histones from the treated cells using an acid extraction method.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford assay).

  • SDS-PAGE and Western Blotting: Separate the histone proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K9, anti-acetyl-H4K16) and a loading control (e.g., anti-total Histone H3).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities to determine the relative levels of histone acetylation.

G cluster_cell_culture Cell Culture & Treatment cluster_biochemical_analysis Biochemical Analysis a Cancer Cell Culture b Treatment with this compound a->b c Histone Extraction b->c d SDS-PAGE c->d e Western Blot d->e f Antibody Probing e->f g Detection & Analysis f->g

Figure 3: Western Blot Experimental Workflow.
In Vivo Neuroblastoma Xenograft Study

This protocol outlines the methodology for evaluating the in vivo efficacy of this compound.

  • Cell Implantation: Subcutaneously implant human neuroblastoma cells (e.g., SK-N-SH) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to reach a palpable size.

  • Treatment: Administer this compound (e.g., 25 mg/kg, intraperitoneally) and/or doxorubicin to the mice according to a predetermined schedule.[2]

  • Tumor Monitoring: Measure the tumor volume at regular intervals using calipers.

  • Data Analysis: Compare the tumor growth rates between the different treatment groups to assess the efficacy of this compound, both alone and in combination with doxorubicin.

Conclusion

This compound is a potent pan-histone acetyltransferase inhibitor that demonstrates significant anti-cancer activity through the induction of histone hypoacetylation, inhibition of cell growth, and triggering of caspase-independent cell death. Its preclinical efficacy, particularly in combination with standard chemotherapy, highlights its potential as a novel therapeutic agent for the treatment of various cancers, including neuroblastoma. Further investigation into the detailed molecular pathways affected by this compound and its clinical development is warranted.

References

PU139 Histone Acetyltransferase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PU139 is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor with significant anti-neoplastic properties. By targeting key enzymes responsible for histone acetylation—a critical epigenetic modification—this compound offers a valuable tool for cancer research and a potential scaffold for the development of novel therapeutic agents. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and insights into the signaling pathways it modulates.

Introduction

Histone acetyltransferases (HATs) are a class of enzymes that play a pivotal role in the regulation of gene expression. By catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails, HATs neutralize the positive charge of histones, leading to a more relaxed chromatin structure that is permissive for transcription. Dysregulation of HAT activity is implicated in the pathogenesis of various diseases, including cancer.

This compound has emerged as a significant small molecule inhibitor of HATs, demonstrating broad-spectrum activity against multiple HAT family members. Its ability to induce cell growth inhibition and a unique form of caspase-independent cell death in cancer cells has positioned it as a compound of interest for further investigation.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of histone acetyltransferases. It acts as a pan-inhibitor, targeting multiple members of the HAT family, thereby preventing the acetylation of histones and other protein substrates. This leads to a state of histone hypoacetylation, which is associated with a more condensed chromatin structure and transcriptional repression of genes involved in cell proliferation and survival. The resulting cellular stress culminates in a form of programmed cell death that does not rely on the canonical caspase cascade.

Quantitative Data

The inhibitory activity of this compound has been quantified against several key HAT enzymes and a panel of human cancer cell lines.

Table 1: In Vitro HAT Inhibition
Target EnzymeIC50 (μM)
Gcn58.39[1]
p300/CBP-associated factor (PCAF)9.74[1]
CREB-binding protein (CBP)2.49[1]
p3005.35[1]
Table 2: Anti-proliferative Activity (GI50)
Cell LineCancer TypeGI50 (μM)
A431Skin Carcinoma<60[1]
A549Lung Carcinoma<60[1]
A2780Ovarian Carcinoma<60[1]
HepG2Hepatocellular Carcinoma<60[1]
SW480Colon Adenocarcinoma<60[1]
U-87 MGGlioblastoma<60[1]
HCT116Colorectal Carcinoma<60[1]
SK-N-SHNeuroblastoma<60[1]
MCF7Breast Adenocarcinoma<60[1]

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of this compound against a specific HAT enzyme (e.g., p300/CBP, Gcn5, PCAF).

Materials:

  • Recombinant HAT enzyme

  • Histone H3 or H4 peptide substrate

  • Acetyl-CoA

  • This compound (or other test inhibitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Developing reagent that reacts with free thiol groups of Coenzyme A (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well black microplate, add the following to each well:

    • Assay Buffer

    • Recombinant HAT enzyme

    • This compound at various concentrations

  • Initiate the reaction by adding a mixture of the histone peptide substrate and Acetyl-CoA.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction by adding a stopping solution.

  • Add the developing reagent (CPM) to each well. This reagent will react with the Coenzyme A produced during the enzymatic reaction to generate a fluorescent signal.

  • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm).

  • Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control and determine the IC50 value.

MTS Cell Viability Assay

This protocol outlines the use of an MTS assay to determine the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., SK-N-SH)

  • Complete cell culture medium

  • This compound

  • MTS reagent (containing MTS and an electron coupling reagent like PES)

  • 96-well clear microplate

  • Spectrophotometer (microplate reader)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well containing 100 µL of medium.[2][3]

  • Incubate the plate for 1-4 hours at 37°C.[2]

  • Measure the absorbance at 490 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI50 value.

Western Blot for Histone Acetylation

This protocol describes the detection of changes in histone acetylation levels in cells treated with this compound.

Materials:

  • Cancer cell line (e.g., HCT116)

  • This compound

  • Histone extraction buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against specific acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at the desired concentration and for the specified time.

  • Harvest the cells and perform histone extraction using an acid extraction method.

  • Determine the protein concentration of the histone extracts.

  • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system and quantify the band intensities to determine the relative levels of histone acetylation.

In Vivo Neuroblastoma Xenograft Model

This protocol details the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model of neuroblastoma, both as a single agent and in combination with doxorubicin.

Materials:

  • Immunodeficient mice (e.g., NMRI nude mice)

  • SK-N-SH neuroblastoma cells

  • This compound

  • Doxorubicin

  • Vehicle for this compound (e.g., 10% Tween-80 in saline)[4]

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject SK-N-SH cells into the flank of the mice.

  • Allow tumors to establish and reach a palpable size.

  • Randomize mice into treatment groups:

    • Vehicle control

    • This compound alone (e.g., 25 mg/kg, intraperitoneally)[1]

    • Doxorubicin alone (e.g., 8 mg/kg, intravenously)[1]

    • This compound and Doxorubicin combination

  • Administer treatments according to a predefined schedule (e.g., once weekly). For combination therapy, administer the drugs successively within 1 hour.[1]

  • Measure tumor volume with calipers twice a week using the formula: (length × width²) / 2.[4]

  • Monitor animal body weight and general health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for histone acetylation).

Signaling Pathways and Visualizations

This compound Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound, leading to caspase-independent cell death.

PU139_Mechanism cluster_normal Normal Cell State cluster_this compound Effect of this compound This compound This compound HATs HATs (Gcn5, PCAF, p300, CBP) This compound->HATs Inhibits Acetylated_Histones Acetylated Histones Hypoacetylation Histone Hypoacetylation HATs->Hypoacetylation Leads to Histones Histones Histones->Acetylated_Histones Acetylation Chromatin_Relaxation Relaxed Chromatin Acetylated_Histones->Chromatin_Relaxation Gene_Expression Gene Expression (Proliferation & Survival) Chromatin_Relaxation->Gene_Expression Cell_Growth Cell Growth & Survival Gene_Expression->Cell_Growth Condensed_Chromatin Condensed Chromatin Hypoacetylation->Condensed_Chromatin Transcriptional_Repression Transcriptional Repression Condensed_Chromatin->Transcriptional_Repression Transcriptional_Repression->Cell_Growth Inhibits Mitochondrial_Stress Mitochondrial Stress Transcriptional_Repression->Mitochondrial_Stress Induces AIF_Release AIF Release from Mitochondria Mitochondrial_Stress->AIF_Release AIF_Translocation AIF Translocation to Nucleus AIF_Release->AIF_Translocation DNA_Fragmentation Large-Scale DNA Fragmentation AIF_Translocation->DNA_Fragmentation Cell_Death Caspase-Independent Cell Death DNA_Fragmentation->Cell_Death

Caption: this compound inhibits HATs, leading to histone hypoacetylation and caspase-independent cell death.

Experimental Workflow for In Vivo Study

The following diagram outlines the key steps in the preclinical evaluation of this compound in a neuroblastoma xenograft model.

InVivo_Workflow start Start cell_culture 1. Culture SK-N-SH Neuroblastoma Cells start->cell_culture injection 2. Subcutaneous Injection into Immunodeficient Mice cell_culture->injection tumor_growth 3. Allow Tumors to Establish injection->tumor_growth randomization 4. Randomize Mice into Treatment Groups tumor_growth->randomization treatment 5. Administer Treatment (this compound, Doxorubicin, Combo, Vehicle) randomization->treatment monitoring 6. Monitor Tumor Volume and Animal Health treatment->monitoring monitoring->monitoring endpoint 7. Study Endpoint monitoring->endpoint endpoint->monitoring No analysis 8. Euthanize and Excise Tumors for Analysis endpoint->analysis Yes end End analysis->end

Caption: Workflow for evaluating this compound efficacy in a neuroblastoma mouse xenograft model.

Conclusion

This compound is a valuable research tool for studying the roles of histone acetylation in cellular processes and disease. Its potent pan-HAT inhibitory activity, coupled with its ability to induce caspase-independent cell death, makes it a promising candidate for further preclinical and potentially clinical development as an anti-cancer agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize and further investigate this compelling molecule.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Specificity of PU139, a Pan-Histone Acetyltransferase (HAT) Inhibitor

Abstract

Histone Acetyltransferases (HATs) are critical epigenetic regulators that catalyze the transfer of an acetyl group to lysine residues on histone and non-histone proteins. This modification is a key signal for transcriptional activation and is implicated in a multitude of cellular processes. Dysregulation of HAT activity is linked to various diseases, most notably cancer, making HATs attractive therapeutic targets. This compound is a pyridoisothiazolone-based small molecule identified as a potent, pan-inhibitor of HATs. This document provides a comprehensive technical overview of this compound, focusing on its inhibitory specificity, cellular effects, and the experimental methodologies used for its characterization.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates broad activity against multiple families of histone acetyltransferases.[1][2][3][4] Its pan-inhibitory nature allows for the study of cellular processes that are dependent on global histone acetylation levels. Research has shown that this compound induces histone hypoacetylation within cells, leading to growth inhibition in various cancer cell lines and triggering a caspase-independent cell death pathway in neuroblastoma cells.[5][6][7] Furthermore, in vivo studies have demonstrated its ability to block neuroblastoma xenograft growth and to synergize with conventional chemotherapeutic agents like doxorubicin.[1][5][6]

In Vitro Inhibitory Specificity

The primary targets of this compound are members of the GNAT (Gcn5-related N-acetyltransferase) and p300/CBP families of histone acetyltransferases. Quantitative biochemical assays have been performed to determine the half-maximal inhibitory concentration (IC50) of this compound against these key enzymes.

Table 1: this compound Enzymatic Inhibition Data
Target EnzymeFamilyIC50 (μM)Reference(s)
CBPp300/CBP2.49[1][2][3][8]
p300p300/CBP5.35[1][2][3][8]
Gcn5GNAT8.39[1][2][3][8]
PCAFGNAT9.74[1][2][3][8]

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity in vitro.

G1 cluster_this compound This compound Pan-HAT Inhibition cluster_p300_CBP p300/CBP Family cluster_GNAT GNAT Family This compound This compound p300 p300 (IC50 = 5.35 µM) This compound->p300 Inhibits CBP CBP (IC50 = 2.49 µM) This compound->CBP Inhibits Gcn5 Gcn5 (IC50 = 8.39 µM) This compound->Gcn5 Inhibits PCAF PCAF (IC50 = 9.74 µM) This compound->PCAF Inhibits

Caption: this compound inhibitory action on HAT families.

Cellular Activity Profile

The inhibitory action of this compound on HAT enzymes translates to potent anti-proliferative effects across a range of human cancer cell lines. The growth inhibition 50 (GI50) values have been determined for several lines, highlighting its potential as an anti-cancer agent. A key cellular consequence of this compound treatment is the reduction of histone acetylation levels, confirming target engagement in a cellular context.[5]

Table 2: this compound Cellular Growth Inhibition Data
Cell LineCancer TypeAssayDuration (hrs)GI50 (μM)Reference(s)
HL-60Promyelocytic LeukemiaMTS723.42[1]
SK-N-SHNeuroblastomaN/AN/A<60[1]
MCF7Breast CancerN/AN/A<60[1]
A549Lung CarcinomaN/AN/A<60[1]
HCT116Colon CarcinomaN/AN/A<60[1]

N/A: Not explicitly specified in the cited sources.

G2 This compound This compound Treatment HATs Cellular HATs (p300/CBP, GCN5, PCAF) This compound->HATs Inhibition Hypoacetylation Histone Hypoacetylation (e.g., H3K9, H3K14) This compound->Hypoacetylation Histones Histone Proteins HATs->Histones Acetylation Histones->Hypoacetylation Reduced Acetylation Chromatin Chromatin Condensation Hypoacetylation->Chromatin Transcription Altered Gene Transcription Chromatin->Transcription Growth Cell Growth Inhibition & Caspase-Independent Cell Death Transcription->Growth

Caption: Cellular mechanism of action for this compound.

Experimental Protocols

Detailed and robust experimental design is crucial for characterizing HAT inhibitors. Below are representative protocols based on standard methodologies for assays used to evaluate this compound.

In Vitro HAT Inhibition Assay (Fluorescence-Based)

This assay quantifies the activity of a specific HAT enzyme in the presence of an inhibitor by measuring the production of Coenzyme A (CoA-SH), a product of the acetyl-transfer reaction.

  • Reagent Preparation :

    • Assay Buffer : Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).

    • Enzyme : Dilute recombinant human HAT enzyme (e.g., p300, Gcn5) to a working concentration in Assay Buffer.

    • Substrates : Prepare stocks of Acetyl-CoA and a histone peptide substrate (e.g., H3 peptide).

    • Inhibitor : Prepare a serial dilution of this compound in DMSO, followed by a final dilution in Assay Buffer.

    • Developer : Prepare a solution of a thiol-reactive fluorescent probe (e.g., CPM) which reacts with the free thiol group on CoA-SH.

  • Assay Procedure (96-well plate format) :

    • Add 15 µL of Assay Buffer to each well.

    • Add 5 µL of the this compound dilution or vehicle control (DMSO in Assay Buffer) to appropriate wells.

    • Add 10 µL of the diluted HAT enzyme to all wells.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of a pre-mixed solution of Acetyl-CoA and histone H3 peptide.

    • Incubate for a defined period (e.g., 30-60 minutes) at 30°C or 37°C.

    • Stop the reaction by adding 50 µL of a stop reagent.

    • Add 100 µL of the fluorescent developer solution to all wells.

    • Incubate for 15-20 minutes at room temperature, protected from light.

    • Measure fluorescence using a plate reader (e.g., Excitation: 360-390 nm, Emission: 450-470 nm).

  • Data Analysis :

    • Subtract background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot percent inhibition versus log[this compound] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Growth Inhibition Assay (MTS-Based)

This colorimetric assay measures cell viability by quantifying the reduction of a tetrazolium salt (MTS) to a colored formazan product by metabolically active cells.

  • Cell Plating :

    • Seed cells (e.g., HL-60) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment :

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various this compound concentrations or vehicle control.

    • Incubate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified, 5% CO2 incubator.[1]

  • MTS Assay :

    • Add 20 µL of a combined MTS/PES solution to each well.[9]

    • Incubate for 1-4 hours at 37°C.[9]

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis :

    • Subtract the absorbance of media-only background wells.

    • Calculate the percentage of cell growth relative to the vehicle-treated control wells.

    • Plot the percentage of growth inhibition versus log[this compound] and determine the GI50 value.

Analysis of Cellular Histone Acetylation (Western Blot)

This protocol is used to determine if the inhibitor engages its target in cells, leading to a downstream decrease in histone acetylation.

  • Cell Treatment and Lysis :

    • Treat cultured cells (e.g., HCT116) with this compound (e.g., 25 µM) or vehicle for a specified time (e.g., 3 hours).[7]

    • Harvest the cells and perform histone acid extraction or prepare whole-cell lysates.

  • Protein Quantification :

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting :

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H4K16).[7]

    • As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against a total histone protein (e.g., anti-Histone H3).[7]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis :

    • Quantify band intensities using densitometry software.

    • Normalize the acetyl-histone signal to the total histone signal to determine the relative change in acetylation upon this compound treatment.

G3 cluster_biochem Biochemical Assay cluster_cellular Cellular Assays b1 Incubate HAT Enzyme with this compound b2 Add Substrates (Histone Peptide, Acetyl-CoA) b1->b2 b3 Measure Reaction Product (e.g., CoA-SH) b2->b3 b4 Calculate IC50 b3->b4 c1 Treat Cancer Cell Lines with this compound c2 Assess Viability (MTS Assay) c1->c2 c4 Extract Histones & Perform Western Blot c1->c4 c3 Calculate GI50 c2->c3 c5 Assess Target Engagement (Hypoacetylation) c4->c5

Caption: Workflow for HAT inhibitor characterization.

Conclusion

This compound is a valuable chemical probe for studying the roles of histone acetylation in cellular biology. It exhibits potent, micromolar-range inhibitory activity against key members of the p300/CBP and GNAT families of HATs. This biochemical activity translates into effective growth inhibition of various cancer cell lines, which is accompanied by a clear reduction in cellular histone acetylation, confirming on-target activity. The provided data and protocols offer a robust framework for researchers utilizing this compound in their studies and for the continued development of novel epigenetic therapies.

References

PU139: A Pan-Histone Acetyltransferase Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on PU139's Targets and Mechanisms in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of this compound, a potent pan-histone acetyltransferase (HAT) inhibitor, and its activity in cancer cells. The document details its molecular targets, summarizes its anti-proliferative effects with quantitative data, outlines key experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Histone acetyltransferases (HATs) are a class of enzymes that play a critical role in epigenetic regulation by catalyzing the transfer of an acetyl group to lysine residues on histone and non-histone proteins. This post-translational modification is crucial for modulating chromatin structure and gene expression. Aberrant HAT activity is frequently observed in various cancers, making HATs promising targets for therapeutic intervention. This compound has emerged as a significant small molecule inhibitor of multiple HATs, demonstrating notable anti-cancer properties.

Molecular Targets of this compound

This compound is a broad-spectrum, or pan-HAT inhibitor, that effectively targets several key histone acetyltransferases with varying potencies. Its primary targets include members of the GNAT (Gcn5-related N-acetyltransferase) and p300/CBP families, which are crucial regulators of transcription and other cellular processes.

The inhibitory activity of this compound against these HATs has been quantified, with the half-maximal inhibitory concentrations (IC50) determined through in vitro enzyme assays.

Quantitative Data Presentation

The efficacy of this compound has been evaluated across multiple cancer cell lines, demonstrating broad anti-proliferative activity. The following tables summarize the key quantitative data regarding its inhibitory concentrations against specific HATs and its growth-inhibitory effects on various cancer cell lines.

Table 1: Inhibitory Activity of this compound against Histone Acetyltransferases

Target HATIC50 (μM)
Gcn58.39[1]
PCAF9.74[1]
CBP2.49[1]
p3005.35[1]

Table 2: Growth Inhibition (GI50) of this compound in Human Cancer Cell Lines

Cell LineCancer TypeGI50 (μM)
A431Epidermoid Carcinoma<60[1]
A549Alveolar Basal Epithelial Adenocarcinoma<60[1]
A2780Ovarian Carcinoma<60[1]
HepG2Hepatocellular Carcinoma<60[1]
SW480Colon Adenocarcinoma<60[1]
U-87 MGGlioblastoma-Astrocytoma<60[1]
HCT116Epithelial Colon Carcinoma<60[1]
SK-N-SHNeuroblastoma<60[1]
MCF7Breast Carcinoma<60[1]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the activity of Gcn5, PCAF, CBP, and p300. These HATs are critical co-activators of transcription, acetylating histones (primarily H3 and H4) at gene promoters and enhancers, leading to a more open chromatin structure that facilitates gene expression. By inhibiting these HATs, this compound leads to histone hypoacetylation, chromatin condensation, and the repression of genes essential for cancer cell proliferation and survival.

HAT_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 Histone Acetyltransferases (HATs) cluster_2 Cellular Processes This compound This compound Gcn5 Gcn5 This compound->Gcn5 PCAF PCAF This compound->PCAF CBP CBP This compound->CBP p300 p300 This compound->p300 Histone_Acetylation Histone Acetylation (e.g., H3K9ac, H3K18ac, H3K27ac) Gcn5->Histone_Acetylation PCAF->Histone_Acetylation CBP->Histone_Acetylation p300->Histone_Acetylation Chromatin_Remodeling Chromatin Remodeling (Open Chromatin) Histone_Acetylation->Chromatin_Remodeling Gene_Expression Gene Expression (Proliferation & Survival Genes) Chromatin_Remodeling->Gene_Expression Cell_Growth Cancer Cell Growth & Proliferation Gene_Expression->Cell_Growth

Furthermore, studies have shown that this compound induces caspase-independent cell death in neuroblastoma cells. This suggests an alternative mechanism of programmed cell death that is not reliant on the typical apoptotic pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Sulforhodamine B (SRB) Cell Proliferation Assay

This assay is used to determine the growth-inhibitory effects of this compound on adherent cancer cell lines.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (or vehicle control) and incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[1][2]

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[3]

  • Wash and Solubilization: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.[3] Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[2][3]

  • Absorbance Measurement: Read the absorbance at 510-540 nm using a microplate reader. The percentage of cell growth is calculated relative to the untreated control cells.

SRB_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding treatment Treat with this compound cell_seeding->treatment fixation Fix cells with 10% TCA treatment->fixation staining Stain with 0.4% SRB fixation->staining wash Wash with 1% Acetic Acid staining->wash solubilization Solubilize dye with 10 mM Tris wash->solubilization readout Measure absorbance at 510-540 nm solubilization->readout end End readout->end

Western Blot Analysis of Histone Acetylation

This protocol is used to assess the effect of this compound on global histone acetylation levels.

  • Cell Lysis and Histone Extraction: Treat cells with this compound for the desired time. Harvest cells and perform acid extraction of histones. Briefly, lyse the cells, isolate the nuclei, and extract histones using 0.25 M HCl.[4] Precipitate the histones with trichloroacetic acid.[4]

  • Protein Quantification: Resuspend the histone pellet and determine the protein concentration using a standard protein assay.

  • SDS-PAGE and Transfer: Separate 15-20 µg of histone proteins on a 15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small histone proteins).[4][5]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4] Incubate the membrane with primary antibodies against specific acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Western_Blot_Workflow start Start treatment Treat cells with this compound start->treatment extraction Acid extract histones treatment->extraction sds_page SDS-PAGE (15% gel) extraction->sds_page transfer Transfer to PVDF/Nitrocellulose sds_page->transfer blocking Block with 5% milk/BSA transfer->blocking primary_ab Incubate with primary antibodies (anti-acetyl-H3/H4, anti-H3) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with ECL secondary_ab->detection end End detection->end

Caspase-Independent Cell Death Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells to investigate the mechanism of cell death induced by this compound.

  • Cell Treatment and Harvesting: Treat cells with this compound for 48-72 hours. Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are viable. To confirm caspase-independence, cells can be co-treated with a pan-caspase inhibitor (e.g., z-VAD-fmk) and this compound.

Cell_Death_Assay_Workflow start Start treatment Treat cells with this compound (± z-VAD-fmk) start->treatment harvest Harvest cells treatment->harvest staining Stain with Annexin V-FITC & PI harvest->staining incubation Incubate for 15 min staining->incubation analysis Analyze by flow cytometry incubation->analysis end End analysis->end

In Vivo Studies

This compound has demonstrated anti-tumor activity in vivo, particularly in neuroblastoma xenograft models. These studies are crucial for evaluating the therapeutic potential of the compound in a whole-organism context.

Neuroblastoma Xenograft Model
  • Tumor Implantation: Subcutaneously implant human neuroblastoma cells (e.g., SK-N-SH) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Treatment Regimen: Administer this compound (e.g., 25-50 mg/kg) via intraperitoneal injection, typically once or twice a week. For combination studies, doxorubicin can be administered intravenously.

  • Tumor Measurement: Measure tumor volume with calipers two to three times per week.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for histone acetylation).

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate that targets the epigenetic machinery of cancer cells. Its ability to inhibit multiple HATs leads to broad anti-proliferative effects and a unique caspase-independent mode of cell death. The experimental protocols and data presented in this whitepaper provide a solid foundation for further investigation into the mechanisms of this compound and the development of HAT inhibitors for cancer therapy. The provided diagrams offer clear visualizations of the key pathways and experimental workflows, facilitating a deeper understanding of this promising anti-cancer agent.

References

The Core Effect of PU139 on Gene Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PU139 is a potent pan-histone acetyltransferase (HAT) inhibitor with significant anti-neoplastic properties, particularly in neuroblastoma. By targeting key HATs—Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300—this compound induces a state of histone hypoacetylation, leading to chromatin condensation and the modulation of gene transcription. This guide provides an in-depth analysis of the molecular mechanisms of this compound, focusing on its impact on gene expression. We will explore the downstream effects on critical oncogenic pathways, present quantitative data on its inhibitory activity, and provide detailed experimental protocols for studying its effects.

Introduction: The Role of Histone Acetylation in Gene Transcription

Gene expression is intricately regulated by the dynamic state of chromatin, the complex of DNA and proteins within the nucleus. A key mechanism in this regulation is the post-translational modification of histone proteins. Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are opposing enzymes that control the acetylation status of lysine residues on histone tails.

HATs catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues, neutralizing their positive charge. This "unwinds" the chromatin structure, making the DNA more accessible to transcription factors and the transcriptional machinery, generally leading to gene activation. Conversely, HDACs remove these acetyl groups, resulting in a more condensed chromatin state and transcriptional repression.

An imbalance in the activity of HATs and HDACs is a common feature in many cancers, leading to aberrant gene expression patterns that drive tumor growth and survival. Small molecule inhibitors of these enzymes have therefore emerged as promising therapeutic agents.

This compound: A Pan-Histone Acetyltransferase Inhibitor

This compound is a pyridoisothiazolone-based compound identified as a potent, cell-permeable, pan-HAT inhibitor. It exhibits inhibitory activity against multiple HAT enzymes, leading to a global reduction in histone acetylation and the inhibition of cancer cell growth.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound against various HATs and its growth-inhibitory effects on different cancer cell lines have been quantitatively assessed and are summarized below.

Target EnzymeIC50 (μM)
Gcn58.39[1]
PCAF9.74[1]
CBP2.49[1]
p3005.35[1]

Table 1: In vitro inhibitory concentration (IC50) of this compound against major histone acetyltransferases. The IC50 value represents the concentration of this compound required to inhibit 50% of the target enzyme's activity.

Cell LineCancer TypeGI50 (μM)
A431Skin Carcinoma<60[1]
A549Lung Carcinoma<60[1]
A2780Ovarian Carcinoma<60[1]
HepG2Hepatocellular Carcinoma<60[1]
SW480Colon Adenocarcinoma<60[1]
U-87 MGGlioblastoma<60[1]
HCT116Colon Carcinoma<60[1]
SK-N-SHNeuroblastoma<60[1]
MCF7Breast Adenocarcinoma<60[1]

Table 2: In vitro growth inhibition (GI50) of this compound in various human cancer cell lines. The GI50 value is the concentration of this compound that causes a 50% reduction in cell growth.

The Core Mechanism: How this compound Modulates Gene Transcription

The primary mechanism by which this compound affects gene transcription is through the inhibition of HATs, leading to histone hypoacetylation. This results in a more compact chromatin structure, restricting the access of transcription factors and RNA polymerase to gene promoters and enhancers, thereby downregulating the expression of target genes.

PU139_Mechanism This compound This compound HATs HATs (Gcn5, PCAF, CBP, p300) This compound->HATs Inhibits Histone_Acetylation Histone Acetylation HATs->Histone_Acetylation Promotes Chromatin Chromatin Relaxation Histone_Acetylation->Chromatin Leads to Gene_Transcription Gene Transcription Chromatin->Gene_Transcription Enables PU139_cMyc_Pathway cluster_nucleus Nucleus This compound This compound p300_CBP p300/CBP This compound->p300_CBP Inhibits cMyc_TF c-Myc Transcription Factor p300_CBP->cMyc_TF Acetylates & Co-activates Histone_Acetylation Histone Acetylation p300_CBP->Histone_Acetylation Promotes cMyc_Gene c-Myc Target Genes (e.g., cell cycle progression) cMyc_TF->cMyc_Gene Activates Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Chromatin_Relaxation->cMyc_Gene Enables Transcription WB_Workflow start This compound-treated and Control Cells histone_extraction Histone Extraction (Acid Extraction) start->histone_extraction quantification Protein Quantification (e.g., Bradford Assay) histone_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-acetyl-H3, anti-total-H3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

References

The Role of PU139 in Triggering Caspase-Independent Cell Death: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the novel histone acetyltransferase (HAT) inhibitor, PU139, and its mechanism of inducing caspase-independent cell death. This document consolidates available data on its activity, outlines the implicated signaling pathways, and provides detailed experimental protocols for further investigation.

Introduction to this compound and Caspase-Independent Cell Death

This compound is a pyridoisothiazolone compound identified as a potent inhibitor of histone acetyltransferases (HATs), enzymes crucial for regulating chromatin structure and gene expression.[1] Specifically, this compound acts as a pan-inhibitor, targeting multiple HATs including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1] This broad-spectrum inhibition leads to cellular histone hypoacetylation and has demonstrated anti-neoplastic activity, notably in neuroblastoma models.[1] A key characteristic of this compound's cytotoxic effect is its ability to induce a caspase-independent form of cell death, distinguishing it from classical apoptosis.[1][2]

Caspase-independent cell death represents a collection of regulated cell death pathways that, unlike apoptosis, do not rely on the activation of caspase proteases.[3] These alternative pathways are critical in scenarios where caspase function is compromised, either through mutation or inhibition, and are gaining attention as potential therapeutic targets in cancer.[3] Understanding the mechanisms by which compounds like this compound trigger these pathways is paramount for the development of novel cancer therapies.

Quantitative Data on this compound Activity

The following table summarizes the available quantitative data regarding the anti-cancer activity of this compound.

Parameter Cell Line Value Reference
In Vitro HAT Inhibition Gcn5, PCAF, CBP, p300Inhibitory Activity Confirmed[1]
In Vivo Anti-tumor Efficacy SK-N-SH Neuroblastoma XenograftSignificant tumor growth inhibition[1][2]
Drug Synergy DoxorubicinSynergistic effect in vivo[1]

Further research is required to determine specific IC50 values for HAT inhibition and cell viability across a broader range of cancer cell lines.

Signaling Pathway of this compound-Induced Caspase-Independent Cell Death

The precise signaling cascade initiated by this compound leading to caspase-independent cell death is an active area of investigation. Based on its known function as a pan-HAT inhibitor, the pathway is likely initiated by widespread histone hypoacetylation, leading to chromatin condensation and altered gene expression. This epigenetic reprogramming is hypothesized to trigger downstream events culminating in cell death, potentially through mitochondrial dysfunction and the activation of other proteases.

While the complete pathway is not fully elucidated, a proposed model involves the following key stages:

  • HAT Inhibition: this compound enters the cell and inhibits the activity of multiple HATs.

  • Histone Hypoacetylation: The reduction in HAT activity leads to a global decrease in histone acetylation.

  • Chromatin Remodeling and Transcriptional Repression: Hypoacetylated histones result in a more condensed chromatin structure, restricting access of transcription factors to DNA and leading to the repression of genes essential for cell survival.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): This is a critical step in many cell death pathways. While the direct link from histone hypoacetylation to MOMP in the context of this compound is not yet defined, it is a plausible downstream event.

  • Release of Pro-Apoptotic Factors: Following MOMP, proteins normally sequestered in the mitochondrial intermembrane space, such as Apoptosis-Inducing Factor (AIF), are released into the cytoplasm.

  • DNA Fragmentation: AIF translocates to the nucleus, where it induces large-scale DNA fragmentation, a hallmark of caspase-independent cell death.

  • Cell Death: The culmination of these events leads to the demise of the cell without the involvement of caspases.

Below is a diagram illustrating this proposed signaling pathway.

PU139_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PU139_ext This compound PU139_int This compound PU139_ext->PU139_int Cellular Uptake Mitochondrion Mitochondrion AIF_cyto AIF Mitochondrion->AIF_cyto Release AIF_nuc AIF AIF_cyto->AIF_nuc Translocation HATs HATs (Gcn5, PCAF, CBP, p300) Histones Histones HATs->Histones Acetylation Chromatin Chromatin HATs->Chromatin Leads to open chromatin Histones->Chromatin Structure Maintenance DNA DNA Chromatin->DNA Altered Gene Expression DNA->Mitochondrion Stress Signals (Hypothesized) Cell Death Cell Death DNA->Cell Death Execution AIF_nuc->DNA Large-scale Fragmentation PU139_int->HATs Inhibition PU139_int->Chromatin Condensation (via HAT inhibition)

Caption: Proposed signaling pathway of this compound-induced caspase-independent cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., SK-N-SH)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate the plate for at least 2 hours at room temperature in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.

Western Blot Analysis for Histone Acetylation

This protocol is used to determine the effect of this compound on global histone acetylation.

Materials:

  • Cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse this compound-treated and control cells in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against acetylated histone overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total histone as a loading control.

Immunofluorescence for AIF Translocation

This protocol is used to visualize the translocation of AIF from the mitochondria to the nucleus.

Materials:

  • Cells grown on coverslips

  • This compound

  • MitoTracker Red CMXRos (for mitochondrial staining)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-AIF)

  • Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with this compound for the desired time.

  • In the last 30 minutes of treatment, add MitoTracker Red to the medium to stain mitochondria.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block with blocking solution for 1 hour.

  • Incubate with the anti-AIF primary antibody overnight at 4°C.

  • Wash with PBS and incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the localization of AIF, mitochondria, and nuclei using a fluorescence microscope.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for investigating the mechanism of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Interpretation Cell_Culture Cancer Cell Culture (e.g., SK-N-SH) PU139_Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->PU139_Treatment Viability_Assay Cell Viability Assay (MTT) PU139_Treatment->Viability_Assay Western_Blot Western Blot (Histone Acetylation) PU139_Treatment->Western_Blot Immunofluorescence Immunofluorescence (AIF Translocation) PU139_Treatment->Immunofluorescence Data_Quantification Data Quantification & Statistical Analysis Viability_Assay->Data_Quantification Western_Blot->Data_Quantification Immunofluorescence->Data_Quantification Xenograft_Model Neuroblastoma Xenograft Model PU139_Admin This compound Administration Xenograft_Model->PU139_Admin Tumor_Measurement Tumor Growth Measurement PU139_Admin->Tumor_Measurement Synergy_Study Synergy Study with Doxorubicin PU139_Admin->Synergy_Study Tumor_Measurement->Data_Quantification Synergy_Study->Data_Quantification Pathway_Elucidation Signaling Pathway Elucidation Data_Quantification->Pathway_Elucidation Conclusion Conclusion & Future Directions Pathway_Elucidation->Conclusion

Caption: General experimental workflow for studying this compound.

Conclusion and Future Directions

This compound represents a promising anti-cancer agent that induces caspase-independent cell death through the inhibition of histone acetyltransferases. Its unique mechanism of action offers a potential therapeutic strategy for cancers that have developed resistance to conventional apoptosis-inducing drugs.

Future research should focus on:

  • Elucidating the complete signaling pathway from HAT inhibition to cell death.

  • Identifying the specific downstream gene expression changes induced by this compound.

  • Determining the full spectrum of cancer types sensitive to this compound.

  • Conducting further preclinical and clinical studies to evaluate its therapeutic potential.

By continuing to explore the intricate mechanisms of compounds like this compound, the scientific community can pave the way for the development of more effective and targeted cancer therapies.

References

PU139 in Neuroblastoma Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical research on PU139, a pan-histone acetyltransferase (HAT) inhibitor, in the context of neuroblastoma. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes relevant biological pathways and workflows.

Core Concepts: this compound as a Histone Acetyltransferase Inhibitor

This compound is a pyridoisothiazolone derivative that functions as a pan-inhibitor of histone acetyltransferases (HATs).[1][2] Histone acetylation is a critical epigenetic modification that regulates gene expression. By inhibiting HATs, this compound induces histone hypoacetylation, leading to chromatin condensation and altered gene transcription, which in turn can inhibit cancer cell growth and survival.[1][2]

Mechanism of Action in Neuroblastoma

In neuroblastoma, this compound exerts its anti-cancer effects through the inhibition of several key HATs, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1] This broad-spectrum inhibition leads to a reduction in global histone acetylation, which is crucial for the transcription of various oncogenes. A key outcome of this compound treatment in neuroblastoma cells is the induction of caspase-independent cell death.[1][3] This suggests that this compound activates a form of programmed cell death that is distinct from classical apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in neuroblastoma and other cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound against Histone Acetyltransferases

Target HATIC50 (µM)
Gcn58.39
PCAF9.74
CBP2.49
p3005.35

Data sourced from MedchemExpress.

Table 2: Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
SK-N-SHNeuroblastoma< 60
A431Epidermoid Carcinoma< 60
A549Lung Carcinoma< 60
A2780Ovarian Cancer< 60
HepG2Liver Carcinoma< 60
SW480Colon Adenocarcinoma< 60
U-87 MGGlioblastoma< 60
HCT116Colon Carcinoma< 60
MCF7Breast Adenocarcinoma< 60

Data sourced from MedchemExpress, indicating a broad anti-proliferative activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on neuroblastoma cells.

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

This assay determines cell density based on the measurement of cellular protein content.

Materials:

  • Neuroblastoma cell lines (e.g., SK-N-SH)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10 mM Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 48-72 hours). Include a vehicle control (DMSO).

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removing Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 value, which is the concentration of this compound that inhibits cell growth by 50% compared to the vehicle-treated control.

Apoptosis and Cell Death Analysis: FACS with Annexin V and Propidium Iodide

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Neuroblastoma cell lines (e.g., SK-N-SH)

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Propidium Iodide (PI) solution

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound for 48-72 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Histone Acetylation Analysis: Western Blotting

This technique is used to detect the levels of acetylated histones.

Materials:

  • Neuroblastoma cell lines

  • This compound stock solution

  • Histone extraction buffer

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 15%)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound. Harvest cells and perform acid extraction of histones.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels.

Visualizations: Pathways and Workflows

Signaling Pathway of this compound Action

PU139_Mechanism This compound This compound HATs HATs (Gcn5, PCAF, CBP, p300) This compound->HATs Histones Histones HATs->Histones acetylates Condensed_Chromatin Condensed Chromatin (Heterochromatin) HATs->Condensed_Chromatin leads to Acetylated_Histones Acetylated Histones Chromatin Open Chromatin (Euchromatin) Acetylated_Histones->Chromatin promotes Gene_Expression Oncogene Transcription Chromatin->Gene_Expression allows Reduced_Expression Reduced Oncogene Transcription Condensed_Chromatin->Reduced_Expression causes Cell_Growth Neuroblastoma Cell Growth & Survival Gene_Expression->Cell_Growth drives Reduced_Expression->Cell_Growth inhibits Cell_Death Caspase-Independent Cell Death Cell_Growth->Cell_Death induces

Caption: Mechanism of this compound in neuroblastoma.

Experimental Workflow for In Vitro Analysis

In_Vitro_Workflow Start Start: Neuroblastoma Cell Culture Treatment Treat with this compound (Dose-Response) Start->Treatment SRB Cell Viability (SRB Assay) Treatment->SRB FACS Apoptosis/Cell Death (FACS) Treatment->FACS Western Histone Acetylation (Western Blot) Treatment->Western Data_Analysis Data Analysis SRB->Data_Analysis FACS->Data_Analysis Western->Data_Analysis GI50 Determine GI50 Data_Analysis->GI50 Apoptosis_Quant Quantify Apoptosis Data_Analysis->Apoptosis_Quant Acetylation_Levels Assess Acetylation Data_Analysis->Acetylation_Levels

Caption: Workflow for in vitro evaluation of this compound.

In Vivo Synergy Experimental Design

In_Vivo_Synergy Start Establish Neuroblastoma Xenografts in Mice Randomization Randomize Mice into Treatment Groups Start->Randomization Vehicle Vehicle Control Randomization->Vehicle PU139_only This compound Alone Randomization->PU139_only Dox_only Doxorubicin Alone Randomization->Dox_only Combo This compound + Doxorubicin Randomization->Combo Monitoring Monitor Tumor Volume and Body Weight Endpoint Endpoint: Tumor Excision & Analysis Monitoring->Endpoint

Caption: Design for in vivo synergy study of this compound.

Conclusion and Future Directions

The preclinical data on this compound demonstrate its potential as a therapeutic agent for neuroblastoma. Its ability to induce caspase-independent cell death and its synergistic effects with conventional chemotherapy, such as doxorubicin, make it a compelling candidate for further investigation.[1] Future research should focus on elucidating the precise molecular players in the caspase-independent death pathway triggered by this compound. Furthermore, optimizing dosing and delivery strategies in more advanced preclinical models will be crucial for its potential clinical translation. The exploration of this compound in combination with other targeted therapies for neuroblastoma also warrants further investigation.

References

PU139: A Novel Epigenetic Approach for the Treatment of Schistosomiasis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide. The current reliance on a single drug, praziquantel, underscores the urgent need for novel therapeutic agents with different mechanisms of action. This document provides a comprehensive technical overview of PU139, a histone acetyltransferase (HAT) inhibitor, as a potential treatment for Schistosoma mansoni infection. This compound represents a promising avenue for schistosomiasis control by targeting the parasite's epigenetic machinery, specifically impacting egg formation and female reproductive development, which are critical for disease transmission and pathology.

Introduction to Schistosomiasis and Current Treatment Landscape

Schistosomiasis is a neglected tropical disease caused by parasitic flatworms, with Schistosoma mansoni being one of the major species infecting humans[1]. The disease is prevalent in tropical and subtropical regions, affecting over 250 million people[1][2]. Control of schistosomiasis heavily relies on a single drug, praziquantel[1][2]. While effective against adult worms, its limitations, including lower efficacy against juvenile worms and the threat of drug resistance, necessitate the development of new antischistosomal drugs[3][4][5].

This compound: A Histone Acetyltransferase (HAT) Inhibitor

This compound is a small molecule inhibitor of histone acetyltransferases (HATs), enzymes that play a crucial role in the epigenetic regulation of gene expression. In Schistosoma mansoni, HATs like SmCBP1 and SmGCN5 are involved in histone acetylation, a key process for activating gene transcription[1][2]. By inhibiting these enzymes, this compound offers a novel therapeutic strategy against schistosomiasis.

Mechanism of Action of this compound in Schistosoma mansoni

The primary mechanism of action of this compound in S. mansoni involves the disruption of epigenetic regulation, leading to the impairment of essential biological processes for the parasite's survival and propagation.

Inhibition of Histone Acetylation

This compound treatment has been shown to reverse histone acetylation in adult S. mansoni worms. Specifically, it reduces the levels of acetylated histone H3 and H4[2]. This inhibition of histone acetylation leads to a more condensed chromatin state, which is generally associated with transcriptional repression.

Repression of the Smp14 Promoter

A key target of this compound's action is the promoter of the Smp14 gene. Histone acetylation by SmCBP1 and SmGCN5 is required to create an open chromatin state at the Smp14 promoter, allowing for its transcriptional activation, which is essential for eggshell formation[1][2]. This compound prevents this chromatin decondensation, thereby keeping the Smp14 promoter in a repressed state[1][2]. This is evidenced by a decrease in the association of active chromatin markers (acetylated H3, acetylated H4, and RNA polymerase II) and an increase in a repressive marker (H3K27me3) at the Smp14 promoter following this compound treatment[2].

Impairment of Egg Production and Female Reproductive Development

The downstream effect of inhibiting Smp14 transcription is the impaired production of normal S. mansoni eggs. This directly impacts the parasite's ability to propagate and reduces the pathology associated with egg deposition in host tissues[1][2]. Furthermore, the disruption of this critical process can affect the overall development of the female reproductive system[1][2].

Quantitative Data

The following table summarizes the key quantitative findings from studies on this compound's effect on Schistosoma mansoni.

ParameterTreatmentTime PointResultReference
Acetylated Histone H3 Levels20 µM this compound30 minSignificant Reduction[2]
Acetylated Histone H4 Levels20 µM this compound6 hoursSignificant Reduction[2]
Acetylated H3 at Smp14 Promoter20 µM this compound48 hoursSignificantly Decreased[2]
Acetylated H4 at Smp14 Promoter20 µM this compound48 hoursSignificantly Decreased[2]
RNA pol II at Smp14 Promoter20 µM this compound48 hoursSignificantly Decreased[2]
H3K27me3 at Smp14 Promoter20 µM this compound48 hoursSignificantly Increased[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and Schistosoma mansoni.

In Vitro Cultivation of Adult Schistosoma mansoni
  • Adult worm pairs of S. mansoni are collected from the portal veins of infected mice.

  • The worms are washed in M199 medium (Gibco) supplemented with 10% fetal bovine serum, 200 U/mL penicillin, and 200 µg/mL streptomycin.

  • Ten adult worm pairs are cultivated in 6-well plates containing the supplemented M199 medium.

  • This compound is solubilized in 0.1% DMSO and added to the culture medium at the desired concentrations (e.g., 0.01 to 20 µM). A vehicle control (0.1% DMSO) is run in parallel.

  • The worms are incubated at 37°C in a 5% CO₂ atmosphere for the specified duration of the experiment (e.g., 30 minutes to 48 hours).

Western Blot Analysis of Histone Acetylation
  • Following in vitro treatment with this compound, total protein extracts are prepared from the adult worms.

  • Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for acetylated histone H3 and acetylated histone H4. A loading control antibody (e.g., anti-tubulin or anti-actin) is also used.

  • After washing, the membrane is incubated with the appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Chromatin Immunoprecipitation (ChIP) Analysis
  • Fifty adult worm pairs are treated with 20 µM this compound or vehicle (DMSO) for various time points.

  • Chromatin is extracted from the treated worms and sheared to an appropriate size range (e.g., 200-1000 bp) by sonication.

  • A portion of the sheared chromatin is saved as the "input" control.

  • The remaining chromatin is immunoprecipitated overnight with antibodies against acetylated H3, acetylated H4, RNA polymerase II, or H3K27me3.

  • The antibody-chromatin complexes are captured using protein A/G beads.

  • The beads are washed to remove non-specifically bound chromatin.

  • The immunoprecipitated DNA is eluted from the beads and the cross-links are reversed.

  • The DNA is purified and quantified by real-time PCR using primers specific for the Smp14 promoter.

  • The amount of immunoprecipitated DNA is normalized to the amount of input DNA and expressed as a percentage of input.

Visualizations

Signaling Pathway

PU139_Mechanism_of_Action cluster_epigenetic Epigenetic Regulation cluster_gene Gene Expression cluster_phenotype Phenotypic Outcome HATs Histone Acetyltransferases (SmCBP1, SmGCN5) Acetylated_Histones Acetylated Histones HATs->Acetylated_Histones Acetylation Smp14_Promoter_Closed Smp14 Promoter (Closed Chromatin) Histones Histone Proteins Histones->HATs Smp14_Promoter_Open Smp14 Promoter (Open Chromatin) Acetylated_Histones->Smp14_Promoter_Open Promotes This compound This compound This compound->HATs Inhibits Smp14_Transcription Smp14 Transcription Smp14_Promoter_Open->Smp14_Transcription Activates Impaired_Phenotype Impaired Egg Production & Female Development Smp14_Promoter_Closed->Impaired_Phenotype Leads to Eggshell_Formation Eggshell Formation Smp14_Transcription->Eggshell_Formation Female_Development Female Reproductive Development Smp14_Transcription->Female_Development

Caption: Mechanism of action of this compound in Schistosoma mansoni.

Experimental Workflow

ChIP_Workflow cluster_treatment In Vitro Treatment cluster_chip Chromatin Immunoprecipitation cluster_analysis Analysis Worms Adult S. mansoni Worms Treatment This compound or Vehicle (DMSO) Treatment Worms->Treatment Extraction Chromatin Extraction & Shearing Treatment->Extraction IP Immunoprecipitation with Specific Antibodies Extraction->IP Capture Capture with Protein A/G Beads IP->Capture Elution DNA Elution & Purification Capture->Elution qPCR Real-Time PCR of Smp14 Promoter Elution->qPCR Data Data Normalization & Analysis qPCR->Data

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Conclusion and Future Directions

This compound represents a promising lead compound for the development of a new class of anthelmintic drugs that target the epigenetic machinery of Schistosoma mansoni. Its demonstrated ability to inhibit histone acetylation and consequently impair egg production and female reproductive development highlights a novel and potentially effective strategy for controlling schistosomiasis. Future research should focus on optimizing the potency and selectivity of this compound, evaluating its efficacy in in vivo models of schistosomiasis, and further elucidating the broader impacts of HAT inhibition on parasite biology. These efforts will be crucial in translating this promising epigenetic approach into a viable therapeutic for human schistosomiasis.

References

The Biological Activity of Pyridoisothiazolones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoisothiazolones, a class of heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry, demonstrating a range of biological activities. This technical guide provides an in-depth analysis of their primary biological function as histone acetyltransferase (HAT) inhibitors and their consequent potential as anticancer agents. This document summarizes key quantitative data, details experimental protocols for the assays cited, and visualizes the underlying molecular pathways and experimental workflows.

Core Biological Activity: Histone Acetyltransferase (HAT) Inhibition

The principal biological activity identified for pyridoisothiazolones is the inhibition of histone acetyltransferases (HATs). HATs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone proteins. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, and leading to a more open chromatin structure that is generally associated with transcriptional activation.

Pyridoisothiazolones have been identified as potent inhibitors of several members of the HAT family, including p300/CBP-associated factor (PCAF), Gcn5, p300, and CREB-binding protein (CBP).[1][2] By inhibiting these enzymes, pyridoisothiazolones can modulate the acetylation status of histones and other non-histone protein targets, thereby influencing a variety of cellular processes, including cell cycle progression, differentiation, and apoptosis.

Quantitative Data: HAT Inhibition

The inhibitory activity of a series of pyridoisothiazolone derivatives against various HAT enzymes has been quantified, with IC50 values typically in the low micromolar range. The following table summarizes the available data.

CompoundR1PCAF (KAT2B) IC50 (µM)Gcn5 (KAT2A) IC50 (µM)p300 (KAT3B) IC50 (µM)CBP (KAT3A) IC50 (µM)
1 H9.74 ± 0.248.39 ± 0.225.35 ± 0.362.49 ± 0.09
2 6-Cl3.53 ± 0.0715.47 ± 0.845.71 ± 0.245.28 ± 0.23
3 6-Br6.94 ± 0.5723.70 ± 1.055.32 ± 1.071.27 ± 0.09
4 6-F13.6 ± 2.588.37 ± 0.63--
5 7-NO25.30 ± 0.132.04 ± 0.442.43 ± 0.17-

Data sourced from "Pyrido- and benzisothiazolones as inhibitors of histone acetyltransferases (HATs)".

Signaling Pathway: HAT Inhibition

The inhibition of HATs by pyridoisothiazolones disrupts the normal process of histone acetylation, leading to a more condensed chromatin state and repression of gene transcription. This mechanism is central to their biological effects.

HAT_Inhibition_Pathway cluster_nucleus Nucleus Pyridoisothiazolone Pyridoisothiazolone HAT Histone Acetyltransferase (e.g., PCAF, p300/CBP) Pyridoisothiazolone->HAT Inhibition Histone Histone Protein HAT->Histone Acetylation Acetylated_Histone Acetylated Histone Chromatin Condensed Chromatin (Gene Repression) Histone->Chromatin Open_Chromatin Open Chromatin (Gene Activation) Acetylated_Histone->Open_Chromatin

HAT Inhibition Signaling Pathway

Anticancer Activity

The inhibition of HATs by pyridoisothiazolones provides a strong rationale for their investigation as anticancer agents. Dysregulation of histone acetylation is a common feature in many cancers, contributing to aberrant gene expression patterns that drive tumor growth and survival. By restoring a more "normal" acetylation landscape, HAT inhibitors can induce cell cycle arrest, apoptosis, and inhibit tumor cell proliferation.

Quantitative Data: Antiproliferative Activity

Several pyridoisothiazolone derivatives have been evaluated for their ability to inhibit the proliferation of various cancer cell lines. The table below presents the IC50 values for selected compounds against human colorectal carcinoma cell lines HCT116 and HT29.

CompoundR1HCT116 IC50 (µM)HT29 IC50 (µM)
1 H> 50> 50
2 6-Cl19.821.5
3 6-Br12.415.3
4 6-F28.133.2
5 7-NO28.79.9

Data sourced from the supporting information of "Pyrido- and benzisothiazolones as inhibitors of histone acetyltransferases (HATs)".

Experimental Workflow: Anticancer Drug Screening

The evaluation of the anticancer potential of pyridoisothiazolones typically follows a standardized workflow, from initial compound screening to the determination of specific cellular effects.

Anticancer_Screening_Workflow Start Start: Synthesized Pyridoisothiazolone Library Screening High-Throughput Screening (e.g., Cell Viability Assay) Start->Screening Hit_ID Hit Identification (Compounds with significant activity) Screening->Hit_ID Hit_ID->Screening Inactive Dose_Response Dose-Response Studies (IC50 Determination) Hit_ID->Dose_Response Active Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Dose_Response->Mechanism End Lead Compound for Further Development Mechanism->End

Anticancer Drug Screening Workflow

Other Potential Biological Activities

While the primary focus of research on pyridoisothiazolones has been on their HAT inhibitory and anticancer properties, the broader isothiazolone scaffold is known to exhibit other biological activities. It is important to note that the following activities have not been extensively documented for pyridoisothiazolones specifically, but are reported for structurally related compounds. Further investigation is required to confirm these activities in the pyridoisothiazolone class.

Antimicrobial Activity

Isothiazolone derivatives are known for their broad-spectrum antimicrobial properties and are used as biocides.[3] Some studies on isothiazolone analogues have shown potent bactericidal activity against antibiotic-resistant strains such as CRE (Carbapenem-resistant Enterobacteriaceae) and MRSA (Methicillin-resistant Staphylococcus aureus).[4] For example, a 5-chloroisothiazolone with an N-(4-chlorophenyl) substitution exhibited a Minimum Inhibitory Concentration (MIC) of less than 0.032 µg/mL against an E. coli strain expressing NDM-1 carbapenemase.[4]

Anti-inflammatory Activity

While direct evidence for the anti-inflammatory activity of pyridoisothiazolones is limited, related heterocyclic compounds such as thienopyridines have been investigated for their anti-inflammatory and antiplatelet actions.[5] Given the role of histone acetylation in regulating inflammatory gene expression, the HAT inhibitory activity of pyridoisothiazolones suggests a plausible, yet unproven, anti-inflammatory potential.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay (Colorimetric)

This non-radioactive assay measures the activity of HATs by detecting the production of coenzyme A (CoA-SH) as a byproduct of the acetylation reaction.

Materials:

  • HAT Assay Buffer

  • Acetyl-CoA

  • Histone H3 Peptide Substrate

  • NADH Generating Enzyme

  • WST-1 (water-soluble tetrazolium salt)

  • Test Compounds (Pyridoisothiazolones)

  • Purified HAT enzyme (e.g., PCAF, p300)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 440 nm

Procedure:

  • Prepare a reaction mixture containing HAT assay buffer, histone H3 peptide substrate, and the purified HAT enzyme.

  • Add the test compound (pyridoisothiazolone) at various concentrations to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding Acetyl-CoA to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Add a mixture of the NADH generating enzyme and WST-1 to each well. This mixture will react with the CoA-SH produced during the HAT reaction to generate a colored formazan product.

  • Incubate the plate at 37°C for an additional 10-20 minutes to allow for color development.

  • Measure the absorbance at 440 nm using a microplate reader.

  • The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the positive control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][6]

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HCT116, HT29)

  • Complete cell culture medium

  • Test Compounds (Pyridoisothiazolones)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the pyridoisothiazolone compounds and incubate for a further 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated by comparing the absorbance of the treated wells to the untreated control wells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion

Pyridoisothiazolones represent a promising class of compounds with well-defined biological activity as inhibitors of histone acetyltransferases. This primary mechanism of action underpins their demonstrated anticancer potential, with several derivatives showing potent antiproliferative effects against colorectal cancer cell lines. While their antimicrobial and anti-inflammatory activities remain to be thoroughly investigated, the broader isothiazolone scaffold suggests that these may be fruitful areas for future research. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this versatile chemical scaffold. Further structure-activity relationship studies and in vivo evaluations are warranted to advance the development of pyridoisothiazolone-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for PU139 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PU139 is a potent pan-histone acetyltransferase (HAT) inhibitor with demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. It primarily targets the HAT enzymes Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2][3] This document provides detailed protocols for in vitro assays to characterize the activity and cellular effects of this compound.

Data Presentation

Inhibitory Activity of this compound
Target EnzymeIC50 (μM)
Gcn58.39
PCAF9.74
CBP2.49
p3005.35

Table 1: In vitro inhibitory concentration (IC50) values of this compound against various histone acetyltransferases.

Cellular Growth Inhibition by this compound
Cell LineTissue of OriginGI50 (μM)
A431Skin Carcinoma<60
A549Lung Carcinoma<60
A2780Ovarian Cancer<60
HepG2Liver Hepatocellular Carcinoma<60
SW480Colon Adenocarcinoma<60
U-87 MGGlioblastoma<60
HCT116Colon Carcinoma<60
SK-N-SHNeuroblastoma<60
MCF7Breast Adenocarcinoma<60

Table 2: In vitro growth inhibition (GI50) values of this compound against a panel of human cancer cell lines.

Signaling Pathway

This compound functions by directly inhibiting the enzymatic activity of histone acetyltransferases. This leads to a global decrease in histone acetylation, altering chromatin structure and gene expression, which in turn inhibits cell proliferation and induces cell death.

PU139_Signaling_Pathway This compound This compound HATs Histone Acetyltransferases (Gcn5, PCAF, CBP, p300) This compound->HATs Inhibition Histone_Acetylation Histone Acetylation HATs->Histone_Acetylation Catalysis Chromatin_Alteration Chromatin Structure Alteration Histone_Acetylation->Chromatin_Alteration Gene_Expression Altered Gene Expression Chromatin_Alteration->Gene_Expression Cellular_Effects Cell Growth Inhibition & Cell Death Gene_Expression->Cellular_Effects

This compound mechanism of action.

Experimental Protocols

Histone Acetyltransferase (HAT) Activity Assay (Colorimetric)

This assay measures the activity of HAT enzymes by detecting the release of Coenzyme A (CoA) during the histone acetylation reaction.

Experimental Workflow:

HAT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagent_Prep Prepare Assay Reagents Add_Mix Add Assay Mix to Samples Reagent_Prep->Add_Mix Sample_Prep Prepare Samples (Nuclear Extract/Purified Protein) Sample_Prep->Add_Mix Incubate Incubate at 37°C Add_Mix->Incubate Read_OD Read Absorbance at 440 nm Incubate->Read_OD

HAT activity assay workflow.

Materials:

  • HAT Activity Assay Kit (Colorimetric)

  • This compound (or other inhibitors)

  • Nuclear extract or purified HAT enzyme

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.

  • Sample Preparation:

    • For testing this compound, prepare a dilution series of the compound.

    • In a 96-well plate, add your nuclear extract or purified HAT enzyme to each well.

    • Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Reaction Initiation: Add the HAT Assay Mix, containing histone substrate and Acetyl-CoA, to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1-4 hours.

  • Detection: Measure the absorbance at 440 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of HAT activity inhibition by this compound compared to the vehicle control.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Experimental Workflow:

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_assay Assay cluster_readout Readout Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance

MTT cell viability assay workflow.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or other solubilizing agent

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Detection: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Western Blot for Histone Acetylation

This technique is used to detect the levels of specific acetylated histones in cells treated with this compound.

Experimental Workflow:

Western_Blot_Workflow Treat_Cells Treat Cells with this compound Cell_Lysis Cell Lysis & Protein Extraction Treat_Cells->Cell_Lysis Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-acetyl-H3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (e.g., Chemiluminescence) Secondary_Ab->Detection

Western blot workflow.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagents (e.g., BCA kit)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone (and a total histone for loading control), followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of histone acetylation.

Caspase-Independent Cell Death Assay

This compound has been reported to induce caspase-independent cell death.[1][2] This can be investigated by combining an apoptosis/necrosis detection assay with an analysis of caspase activation.

Experimental Workflow:

Cell_Death_Workflow cluster_flow Flow Cytometry cluster_wb Western Blot Treat_Cells Treat Cells with this compound Harvest_Stain Harvest and Stain with Annexin V-FITC & PI Treat_Cells->Harvest_Stain Protein_Extraction Protein Extraction Treat_Cells->Protein_Extraction Analyze_Flow Analyze by Flow Cytometry Harvest_Stain->Analyze_Flow WB_Caspase Western Blot for Cleaved Caspases (3, 8, 9) & PARP Protein_Extraction->WB_Caspase

Caspase-independent cell death analysis.

a) Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[4][5][6]

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

b) Western Blot for Caspase Cleavage

The absence of caspase cleavage in cells undergoing cell death (as determined by Annexin V/PI staining) is indicative of a caspase-independent mechanism.

Protocol:

  • Sample Preparation: Prepare protein lysates from cells treated with this compound as described in the western blot protocol above.

  • Western Blotting: Perform western blotting using primary antibodies that specifically detect the cleaved (active) forms of caspases (e.g., cleaved caspase-3, -8, -9) and cleaved PARP.[7]

  • Analysis: The absence of cleaved caspase and PARP bands in this compound-treated samples, despite evidence of cell death from the Annexin V/PI assay, would support a caspase-independent cell death mechanism.

Cell Cycle Analysis

To determine the effect of this compound on cell cycle progression, flow cytometry analysis of propidium iodide-stained cells can be performed.

Experimental Workflow:

Cell_Cycle_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Treat_Cells Treat Cells with this compound Harvest_Fix Harvest and Fix Cells (e.g., with Ethanol) Treat_Cells->Harvest_Fix RNase_Treat RNase Treatment Harvest_Fix->RNase_Treat PI_Stain Stain with Propidium Iodide RNase_Treat->PI_Stain Flow_Cytometry Analyze by Flow Cytometry PI_Stain->Flow_Cytometry

Cell cycle analysis workflow.

Materials:

  • Cell culture reagents

  • This compound

  • Cold PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution containing RNase A

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with cold PBS, and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

PU139 Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PU139 is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor. It actively blocks the function of several key HAT enzymes, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2][3] By inhibiting these enzymes, this compound prevents the acetylation of histone proteins, leading to a more condensed chromatin state and repression of gene transcription. This activity results in the inhibition of cell growth and can trigger caspase-independent cell death in certain cell lines.[1][2] These characteristics make this compound a valuable tool for studying the role of histone acetylation in cellular processes and for potential anticancer drug development.

Data Summary: In Vitro Activity

The following tables summarize the inhibitory concentrations of this compound against specific HAT enzymes and various cancer cell lines. This data can be used as a starting point for determining the optimal working concentration for your specific cell type and experiment.

Table 1: this compound Inhibitory Concentration (IC50) against Histone Acetyltransferases (HATs)

Target EnzymeIC50 (µM)
Gcn58.39
PCAF9.74
CBP2.49
p3005.35

Data sourced from MedchemExpress and Selleck Chemicals.[1][3]

Table 2: this compound Growth Inhibition (GI50) in Various Human Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)
HL-60Promyelocytic Leukemia3.42
A431Skin Carcinoma< 60
A549Lung Carcinoma< 60
A2780Ovarian Carcinoma< 60
HepG2Hepatocellular Carcinoma< 60
SW480Colon Adenocarcinoma< 60
U-87 MGGlioblastoma< 60
HCT116Colon Carcinoma< 60
SK-N-SHNeuroblastoma< 60
MCF7Breast Adenocarcinoma< 60

Data sourced from MedchemExpress.[1] Note: A GI50 of <60 µM indicates that a precise value was not determined but is below this concentration. Further dose-response experiments are recommended for these cell lines.

Mechanism of Action: Signaling Pathway

This compound exerts its effect by inhibiting histone acetyltransferases. These enzymes are responsible for transferring acetyl groups to lysine residues on histone tails, a post-translational modification that generally leads to a more relaxed chromatin structure, allowing for transcriptional activation. By blocking this process, this compound promotes histone hypoacetylation, which is associated with transcriptional repression and can ultimately lead to cell growth arrest and cell death.

PU139_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Process cluster_2 Downstream Effects This compound This compound HATs HATs (Gcn5, PCAF, CBP, p300) This compound->HATs Histone_Acetylation Histone Acetylation HATs->Histone_Acetylation Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Transcription Gene Transcription Chromatin_Relaxation->Gene_Transcription Growth_Inhibition Cell Growth Inhibition Gene_Transcription->Growth_Inhibition Cell_Death Caspase-Independent Cell Death Gene_Transcription->Cell_Death

Caption: Mechanism of this compound as a pan-HAT inhibitor.

Experimental Protocols

Reagent Preparation and Storage
  • Handling: this compound is for research use only. Standard laboratory safety practices (gloves, lab coat, safety glasses) should be followed.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving this compound powder in a suitable solvent such as DMSO.

  • Storage: Store the powder and stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] Avoid repeated freeze-thaw cycles.

Protocol: Cell Growth Inhibition Assay (MTS Assay)

This protocol is a general guideline for determining the GI50 of this compound in a chosen cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-10,000 cells/well). Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in fresh cell culture medium. A common starting range is 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a desired period, typically 48-72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (or similar viability reagent like MTT) to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the this compound concentration and use a non-linear regression model to calculate the GI50 value.

Protocol: Western Blot for Histone Acetylation

This protocol verifies the biological activity of this compound by detecting changes in global histone acetylation. A concentration of 25 µM has been shown to be effective for this purpose in SK-N-SH and HCT116 cells.[4]

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of this compound (e.g., 25 µM) and a vehicle control for a short duration (e.g., 3-6 hours).

  • Histone Extraction:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells and perform an acid extraction of histones overnight.

    • Quantify the extracted histone protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of histone protein (e.g., 10-15 µg) onto a 15% SDS-polyacrylamide gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against specific acetylated histone marks (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4). Also, probe a separate membrane or strip the original one to probe for a loading control (e.g., anti-Histone H3).

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the signal for acetylated histones in this compound-treated samples relative to the control indicates successful target engagement.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound in cell culture.

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Analysis Prep Prepare this compound Stock (DMSO, -80°C) Seed Seed Cells in Appropriate Vessels Treat Treat Cells with This compound Dilutions Seed->Treat Incubate Incubate for Desired Time (e.g., 24-72h) Treat->Incubate Viability Cell Viability Assay (e.g., MTS, MTT) Incubate->Viability Western Western Blot (e.g., for Ac-Histones) Incubate->Western Other Other Assays (e.g., Flow Cytometry, qPCR) Incubate->Other

Caption: General workflow for this compound cell culture experiments.

References

Application Notes and Protocols: PU139 Treatment for Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PU139 is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor. It belongs to the pyridoisothiazolone class of compounds and has demonstrated anti-neoplastic activity in a range of cancer cell lines. By inhibiting multiple HATs, this compound disrupts the acetylation of histone and non-histone proteins, leading to the downregulation of genes involved in cell proliferation and survival. These application notes provide a summary of the quantitative data regarding this compound's activity and detailed protocols for its use in cancer cell research.

Data Presentation

Table 1: Inhibitory Activity of this compound against Histone Acetyltransferases (HATs)
Target HATIC50 (μM)
Gcn58.39
p300/CBP-associated factor (PCAF)9.74
CREB-binding protein (CBP)2.49
p3005.35
Table 2: Growth Inhibition (GI50) of this compound in Human Cancer Cell Lines
Cell LineCancer TypeGI50 (μM)Treatment Duration
A431Epidermoid Carcinoma<6072 hours
A549Lung Adenocarcinoma<6072 hours
A2780Ovarian Carcinoma<6072 hours
HepG2Hepatocellular Carcinoma<6072 hours
SW480Colon Adenocarcinoma<6072 hours
U-87 MGGlioblastoma<6072 hours
HCT116Colon Carcinoma<6072 hours
SK-N-SHNeuroblastoma<6072 hours
MCF7Breast Carcinoma<6072 hours
HL-60Promyelocytic LeukemiaNot specified72 hours
LNCaPProstate Cancer36.272 hours

Note: The precise GI50 values for many cell lines were reported as less than 60 μM in the available literature.

Signaling Pathway and Mechanism of Action

PU139_Mechanism_of_Action This compound This compound HATs Histone Acetyltransferases (Gcn5, PCAF, CBP, p300) This compound->HATs Inhibits Acetylation Protein Acetylation HATs->Acetylation Promotes Histones Histone Proteins Histones->Acetylation NonHistone Non-Histone Proteins (e.g., Transcription Factors) NonHistone->Acetylation Chromatin Chromatin Condensation Acetylation->Chromatin Leads to Relaxation GeneExpression Altered Gene Expression Chromatin->GeneExpression Affects CellGrowth Inhibition of Cell Growth GeneExpression->CellGrowth Apoptosis Induction of Apoptosis GeneExpression->Apoptosis

Caption: Mechanism of action of this compound as a pan-HAT inhibitor.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cells.

Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This assay determines cell density based on the measurement of cellular protein content.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid solution

  • 10 mM Tris base solution, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plate five times with deionized water and allow it to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24, 48, or 72 hours. Include appropriate controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each well.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.

Histone Acetylation Analysis by Western Blotting

This protocol details the extraction of histones and subsequent analysis of acetylation levels.

Materials:

  • This compound stock solution

  • Cell culture dishes

  • PBS

  • Triton Extraction Buffer (TEB)

  • 0.2 N HCl

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for a specified duration (e.g., 3 hours). Wash cells with cold PBS and lyse in TEB on ice.

  • Nuclear Isolation: Centrifuge to pellet the nuclei.

  • Histone Extraction: Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to acid-extract histones.

  • Protein Quantification: Centrifuge to collect the supernatant containing histones and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of histone proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against specific acetylated histones and total histone (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with this compound (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (SRB or Crystal Violet) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis acetylation Histone Acetylation Analysis (Western Blot) treatment->acetylation data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis acetylation->data_analysis end End: Determine this compound Efficacy data_analysis->end

Caption: General workflow for evaluating this compound in cancer cells.

Conclusion

This compound is a valuable tool for investigating the role of histone acetylation in cancer biology. The provided data and protocols offer a framework for studying its effects on cancer cell viability, apoptosis, and histone modification status. Researchers should optimize treatment concentrations and durations for their specific cell lines of interest. The synergistic potential of this compound with other anticancer agents, such as doxorubicin, also warrants further investigation.

Application Notes and Protocols for PU139 in Animal Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PU139 is a potent pan-histone acetyltransferase (HAT) inhibitor with demonstrated anti-cancer activity in preclinical models. It exerts its effects by targeting key HAT enzymes, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300, leading to histone hypoacetylation and subsequent inhibition of cancer cell growth.[1][2] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in animal xenograft models, particularly focusing on neuroblastoma.

Mechanism of Action

This compound functions as a pan-inhibitor of histone acetyltransferases, a family of enzymes crucial for regulating gene expression through the acetylation of histone and non-histone proteins. By inhibiting these enzymes, this compound disrupts the normal acetylation patterns within cancer cells, leading to cell growth inhibition and, in some cases, caspase-independent cell death.[1] The inhibitory activity of this compound against specific HATs has been quantified, providing a basis for its broad anti-neoplastic effects.

Data Presentation

In Vitro Inhibitory Activity of this compound
Target HATIC50 (μM)
Gcn58.39
PCAF9.74
CBP2.49
p3005.35

Table 1: In vitro inhibitory concentrations (IC50) of this compound against various histone acetyltransferases.[2]

In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model
Treatment GroupDosage & ScheduleTumor Growth Inhibition
This compound Monotherapy50 mg/kg, i.p., once per weekSignificant
This compound + Doxorubicin CombinationThis compound: 25 mg/kg, i.p. + Doxorubicin: 8 mg/kg, i.v.Synergistic

Table 2: Summary of in vivo efficacy of this compound in a neuroblastoma (SK-N-SH) xenograft model.

Signaling Pathway

The signaling pathway affected by this compound involves the inhibition of histone acetyltransferases, which play a central role in chromatin remodeling and gene expression. By blocking these enzymes, this compound prevents the transfer of acetyl groups to lysine residues on histone tails, leading to a more condensed chromatin state and transcriptional repression of genes involved in cancer cell proliferation and survival.

PU139_Mechanism_of_Action cluster_nucleus Cell Nucleus This compound This compound HATs Histone Acetyltransferases (Gcn5, PCAF, CBP, p300) This compound->HATs Inhibits Histones Histones HATs->Histones Acetylates Condensed_Chromatin Condensed Chromatin (Transcriptional Repression) Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Chromatin Gene_Expression Oncogene Expression Chromatin->Gene_Expression Reduced_Gene_Expression Reduced Oncogene Expression Tumor_Growth Tumor Growth Gene_Expression->Tumor_Growth Inhibited_Tumor_Growth Inhibited Tumor Growth

Caption: this compound inhibits HATs, preventing histone acetylation and promoting a condensed chromatin state, which represses oncogene expression and inhibits tumor growth.

Experimental Protocols

Neuroblastoma Xenograft Model

This protocol is based on studies using the SK-N-SH human neuroblastoma cell line in NMRI nude mice.

Materials:

  • SK-N-SH human neuroblastoma cells

  • NMRI nude mice (female, 6-8 weeks old)

  • Matrigel (or other suitable extracellular matrix)

  • This compound

  • Vehicle: 10% Tween-80 in saline

  • Doxorubicin (for combination studies)

  • Sterile PBS, syringes, needles, and surgical tools

  • Calipers

Experimental Workflow:

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Cell_Culture 1. Culture SK-N-SH Cells Tumor_Implantation 2. Subcutaneous Implantation of Tumor Fragments into NMRI Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups (n=8) Tumor_Growth->Randomization Treatment 5. Administer Treatment (i.p., once weekly) Randomization->Treatment Tumor_Measurement 6. Measure Tumor Volume Twice Weekly Treatment->Tumor_Measurement Endpoint 7. Euthanize Mice and Excise Tumors for Analysis Tumor_Measurement->Endpoint

Caption: Workflow for a neuroblastoma xenograft study with this compound.

Procedure:

  • Cell Culture: Culture SK-N-SH cells in appropriate media and conditions to generate sufficient numbers for tumor implantation.

  • Tumor Implantation:

    • Harvest SK-N-SH cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.

    • Alternatively, use fragments from an in vivo passaged SK-N-SH tumor.[1]

    • Subcutaneously inject the cell suspension or implant the tumor fragment into the flank of each NMRI nude mouse.

  • Tumor Growth and Randomization:

    • Monitor mice for tumor growth.

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (typically 8 mice per group).[1]

  • This compound Preparation and Administration:

    • Prepare the this compound solution by solubilizing it in 10% Tween-80 in saline.[1]

    • Monotherapy: Administer this compound at a dose of 50 mg/kg via intraperitoneal (i.p.) injection once per week.

    • Combination Therapy: Administer this compound at 25 mg/kg (i.p.) and doxorubicin at 8 mg/kg (intravenously, i.v.). For combination therapy, the drugs can be administered successively within one hour.[2]

    • The control group should receive the vehicle (10% Tween-80 in saline) on the same schedule.

  • Tumor Measurement and Monitoring:

    • Measure tumor dimensions twice a week using calipers.

    • Calculate tumor volume using the formula: (length × width²) / 2.[1]

    • Monitor the body weight and overall health of the mice regularly.

  • Endpoint and Analysis:

    • The experiment can be terminated when tumors in the control group reach a predetermined size or after a set duration (e.g., 30-35 days).

    • At the endpoint, euthanize the mice and excise the tumors for further analysis, such as western blotting for histone acetylation marks or immunohistochemistry.

Conclusion

This compound is a promising pan-HAT inhibitor for cancer therapy. The provided protocols and data offer a solid foundation for researchers to design and execute in vivo xenograft studies to further investigate its therapeutic potential, either as a monotherapy or in combination with other anti-cancer agents. Careful adherence to the described methodologies will ensure reproducible and reliable results.

References

Application Notes and Protocols for PU139 Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PU139 is a potent pan-histone acetyltransferase (HAT) inhibitor with demonstrated anti-neoplastic properties. It exerts its effects by inhibiting the activity of several key HATs, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2] This inhibition leads to a global reduction in histone acetylation, altering chromatin structure and gene expression, which can ultimately induce cell cycle arrest and apoptosis in cancer cells. Preclinical studies have shown that this compound can inhibit the growth of various cancer cell lines and demonstrates synergistic anti-tumor activity when used in combination with conventional chemotherapeutic agents like doxorubicin. This document provides detailed protocols for the intraperitoneal (IP) injection of this compound in murine models, based on published preclinical data, to guide researchers in designing their in vivo studies.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various HATs and its growth-inhibitory effects on a panel of human cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound against Histone Acetyltransferases

Target HATIC₅₀ (µM)
Gcn58.39
PCAF9.74
CBP2.49
p3005.35

Data sourced from MedchemExpress.[1]

Table 2: In Vitro Growth Inhibition (GI₅₀) of this compound in Human Cancer Cell Lines

Cell LineCancer TypeGI₅₀ (µM)
A431Skin Carcinoma< 60
A549Lung Carcinoma< 60
A2780Ovarian Cancer< 60
HepG2Liver Cancer< 60
SW480Colon Cancer< 60
U-87 MGGlioblastoma< 60
HCT116Colon Cancer< 60
SK-N-SHNeuroblastoma< 60
MCF7Breast Cancer< 60

Data sourced from MedchemExpress.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection

This protocol is based on the successful in vivo administration of this compound in a neuroblastoma xenograft model.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300) or Polyethylene glycol 400 (PEG400)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation:

    • In a sterile tube, prepare the vehicle by mixing the solvents in the following volumetric ratio:

      • 10% DMSO

      • 40% PEG300 (or PEG400)

      • 5% Tween-80

      • 45% Sterile Saline

    • Vortex the mixture thoroughly until a homogenous solution is formed.

  • This compound Formulation:

    • Calculate the required amount of this compound powder based on the desired final concentration and the total volume of the formulation to be prepared. For a 25 mg/kg dose in a mouse with an injection volume of 100 µL, a typical concentration would be 5 mg/mL.

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of the prepared vehicle to the this compound powder.

    • Vortex the mixture vigorously for 5-10 minutes to dissolve the this compound.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter before injection.

    • It is recommended to prepare the formulation fresh on the day of injection.

Protocol 2: Intraperitoneal Injection in Mice

This protocol outlines the standard procedure for administering the prepared this compound formulation to mice.

Materials:

  • Prepared this compound formulation

  • Mouse restrainer

  • 27-30 gauge needles

  • 1 mL syringes

  • 70% ethanol wipes

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the injection volume based on the desired dosage (e.g., 25 mg/kg).

    • Gently restrain the mouse, ensuring a firm but not overly restrictive grip. The scruff of the neck can be held to immobilize the head and body.

  • Injection Site Identification:

    • Position the mouse to expose its abdomen. The ideal injection site is in the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.

  • Injection:

    • Swab the injection site with a 70% ethanol wipe and allow it to dry.

    • Draw the calculated volume of the this compound formulation into the syringe.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.

    • Gently aspirate by pulling back the plunger to ensure the needle is not in a blood vessel or organ. If blood or any colored fluid enters the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.

    • Slowly inject the solution into the peritoneal cavity.

    • Withdraw the needle smoothly.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.

    • In the study by Gajer et al. (2015), this compound was administered on days 14 and 21 in combination with doxorubicin. The frequency of administration should be determined based on the specific experimental design.

Visualization of Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound Action

This compound acts as a pan-histone acetyltransferase (HAT) inhibitor, primarily targeting Gcn5, PCAF, CBP, and p300. These HATs are crucial for acetylating histone proteins, a key post-translational modification that generally leads to a more relaxed chromatin structure, facilitating gene transcription. By inhibiting these HATs, this compound prevents the transfer of acetyl groups to lysine residues on histone tails. This results in a more condensed chromatin state (heterochromatin), which represses the transcription of genes involved in cell proliferation and survival, ultimately leading to anti-tumor effects.

PU139_Signaling_Pathway cluster_nucleus Cell Nucleus This compound This compound HATs HATs (Gcn5, PCAF, CBP, p300) This compound->HATs Inhibits DeacetylatedHistones Deacetylated Histones (Condensed Chromatin) This compound->DeacetylatedHistones Results in AcetylatedHistones Acetylated Histones (Relaxed Chromatin) HATs->AcetylatedHistones Acetylation Histones Histone Proteins Histones->HATs GeneTranscription Gene Transcription (Proliferation, Survival) AcetylatedHistones->GeneTranscription Promotes TranscriptionRepression Transcription Repression DeacetylatedHistones->TranscriptionRepression Promotes TumorGrowth Tumor Growth GeneTranscription->TumorGrowth Leads to TumorSuppression Tumor Suppression TranscriptionRepression->TumorSuppression Leads to

Caption: Mechanism of action of this compound as a pan-HAT inhibitor.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a xenograft mouse model, as described in preclinical studies.

PU139_InVivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis TumorImplantation 1. Tumor Cell Implantation (e.g., SK-N-SH neuroblastoma cells) Subcutaneously into flank of mice TumorGrowth 2. Allow Tumors to Reach Palpable Size TumorImplantation->TumorGrowth Randomization 3. Randomize Mice into Treatment Groups TumorGrowth->Randomization Treatment 4. Administer Treatment (e.g., Vehicle, this compound, Doxorubicin, This compound + Doxorubicin) Randomization->Treatment IP_Injection This compound via Intraperitoneal (IP) Injection (e.g., 25 mg/kg) Treatment->IP_Injection TumorMeasurement 5. Monitor Tumor Volume and Body Weight Regularly Treatment->TumorMeasurement Endpoint 6. Euthanize Mice at Pre-defined Endpoint TumorMeasurement->Endpoint DataAnalysis 7. Analyze Tumor Growth Inhibition and Statistical Significance Endpoint->DataAnalysis

Caption: Workflow for a typical in vivo xenograft study with this compound.

References

Synergistic Anti-Tumor Effect of PU139 and Doxorubicin Combination Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of synergistic combination therapies is a critical strategy in oncology to enhance therapeutic efficacy and overcome drug resistance. This application note details the synergistic anti-tumor effects of a combination treatment using PU139, a histone acetyltransferase (HAT) inhibitor, and doxorubicin, a conventional chemotherapeutic agent. Evidence suggests that pre-treatment with HAT inhibitors can sensitize cancer cells to the cytotoxic effects of DNA-damaging agents like doxorubicin. This document provides a summary of the synergistic effects observed in neuroblastoma, along with detailed protocols for evaluating this synergy in a laboratory setting.

Principle of Synergy

This compound is a pyridoisothiazolone derivative that functions as a pan-inhibitor of histone acetyltransferases (HATs), targeting enzymes such as Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1] By inhibiting these HATs, this compound can modulate chromatin structure and gene expression, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Doxorubicin is an anthracycline antibiotic that exerts its anti-cancer effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis.

The synergistic effect of combining this compound and doxorubicin is hypothesized to stem from the ability of this compound to alter the chromatin landscape, making the DNA more accessible to doxorubicin. This increased accessibility enhances doxorubicin-induced DNA damage and subsequent apoptosis. Furthermore, both agents can independently induce cell death pathways, which may be potentiated when used in combination.

Data Presentation

While specific in-vitro quantitative data for the direct combination of this compound and doxorubicin is not yet widely published, a key in-vivo study has demonstrated their synergistic activity.

Table 1: In-Vivo Synergistic Effect of this compound and Doxorubicin on Neuroblastoma Xenografts

Treatment GroupTumor Growth InhibitionSource
Vehicle Control-[1]
This compound aloneModerate[1]
Doxorubicin aloneStrong[1]
This compound + DoxorubicinSignificantly enhanced anti-tumoral effects compared to either agent alone[1]

This table summarizes the qualitative findings from an in-vivo study on neuroblastoma xenografts, highlighting the superior efficacy of the combination therapy.

Experimental Protocols

To enable researchers to investigate the synergistic effects of this compound and doxorubicin in their own cell models, detailed protocols for key experiments are provided below. The neuroblastoma cell line SK-N-SH is suggested as a starting point, based on existing research.[1]

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and doxorubicin, both individually and in combination.

Materials:

  • SK-N-SH neuroblastoma cells

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Doxorubicin (stock solution in sterile water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SK-N-SH cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and doxorubicin in culture medium.

    • For single-agent treatments, add 100 µL of the diluted drugs to the respective wells.

    • For combination treatments, add 50 µL of each diluted drug to the respective wells. Ensure a constant ratio for synergy analysis (e.g., based on the IC50 ratio of the individual drugs).

    • Include vehicle control wells (containing the same concentration of DMSO as the highest drug concentration wells).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment using a dose-response curve. Synergy can be quantitatively assessed by calculating the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis following treatment with this compound, doxorubicin, and their combination.

Materials:

  • SK-N-SH cells

  • 6-well plates

  • This compound

  • Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed SK-N-SH cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. After 24 hours, treat the cells with this compound, doxorubicin, or the combination at predetermined concentrations (e.g., their respective IC50 values). Include a vehicle control. Incubate for 24 to 48 hours.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the cells from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatments.

Signaling Pathway Analysis

The synergistic effect of this compound and doxorubicin is likely to involve the modulation of key signaling pathways that regulate cell survival and apoptosis. The PI3K/Akt/mTOR pathway is a critical regulator of these processes and is often dysregulated in cancer. Doxorubicin has been shown to affect the PI3K/Akt pathway in neuroblastoma cells.[2] Inhibition of this pathway can enhance doxorubicin-induced apoptosis.[2]

Proposed Signaling Pathway

PU139_Doxorubicin_Synergy This compound This compound HATs HATs (p300, PCAF, etc.) This compound->HATs inhibits PI3K PI3K This compound->PI3K may inhibit Chromatin Chromatin Remodeling HATs->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression DNA DNA Chromatin->DNA increases accessibility of Apoptosis Apoptosis Gene_Expression->Apoptosis promotes Doxorubicin Doxorubicin Doxorubicin->DNA intercalates Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II inhibits Doxorubicin->PI3K may affect DNA_Damage DNA Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage DNA_Damage->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activates Bax Bax (Pro-apoptotic) Akt->Bax inhibits Survival Cell Survival mTOR->Survival Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Caption: Proposed mechanism of this compound and doxorubicin synergy.

Experimental Workflow for Pathway Analysis

Western_Blot_Workflow start Seed SK-N-SH cells treat Treat with this compound, Doxorubicin, and Combination start->treat incubate Incubate for 24-48h treat->incubate lyse Lyse cells and collect protein incubate->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (p-Akt, Akt, Bcl-2, Bax, β-actin) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL substrate secondary_ab->detect analyze Analyze band intensity detect->analyze

References

Co-treatment of PU139 and SAHA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epigenetic regulation of gene expression through histone acetylation is a critical process in cellular homeostasis, and its dysregulation is a hallmark of cancer. This process is dynamically controlled by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). The targeted inhibition of these enzymes has emerged as a promising strategy in cancer therapy.

PU139 is a potent pan-histone acetyltransferase (HAT) inhibitor that blocks the activity of Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1] Inhibition of these HATs by this compound leads to histone hypoacetylation and has been shown to induce caspase-independent cell death in cancer cells.[1]

Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a well-characterized inhibitor of class I and II histone deacetylases (HDACs).[2] By inhibiting HDACs, SAHA promotes the accumulation of acetylated histones and other proteins, which can lead to cell cycle arrest, differentiation, and apoptosis.[2]

The simultaneous inhibition of both HATs and HDACs presents a novel therapeutic strategy to synergistically modulate histone acetylation and induce anti-cancer effects. This document provides detailed application notes and protocols for the co-treatment of cancer cells with this compound and SAHA.

Data Presentation

Table 1: In Vitro IC50 Values for this compound and SAHA
CompoundTargetCell LineIC50 (µM)Reference
This compoundGcn5-8.39[1]
PCAF-9.74[1]
CBP-2.49[1]
p300-5.35[1]
SAHAClass I & II HDACsVarious Cancer Cell Lines~1-5[3]
Table 2: Effects of this compound and SAHA Co-treatment on Histone Acetylation
TreatmentCell LineHistone MarkEffectReference
SAHA (10 µM)SK-N-SH, HCT116H3K14, H4K8Hyperacetylation[1]
This compound (25 µM) + SAHA (10 µM)SK-N-SH, HCT116H3K14, H4K8Decrease in SAHA-induced hyperacetylation[1]
This compound (25 µM) + SAHA (10 µM)SK-N-SH, HCT116H3K9, H4K16Stable acetylation levels[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound and SAHA Co-treatment

PU139_SAHA_Pathway cluster_this compound This compound cluster_SAHA SAHA cluster_histone Histone Acetylation cluster_downstream Cellular Outcomes This compound This compound HATs HATs (Gcn5, PCAF, CBP, p300) This compound->HATs inhibits Acetylated_Histones Acetylated Histones HATs->Acetylated_Histones adds acetyl groups SAHA SAHA HDACs HDACs (Class I & II) SAHA->HDACs inhibits Deacetylated_Histones Deacetylated Histones HDACs->Deacetylated_Histones removes acetyl groups Histones Histones Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation Chromatin_Condensation Chromatin Condensation Deacetylated_Histones->Chromatin_Condensation Gene_Expression Altered Gene Expression (e.g., p21, Bax) Chromatin_Relaxation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis CoTreatment_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., SK-N-SH, HCT116) Treatment Treat with: 1. Vehicle (Control) 2. This compound alone 3. SAHA alone 4. This compound + SAHA Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT Assay) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot (Histone Acetylation, Apoptosis Markers) Treatment->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Data_Quantification Data Quantification and Statistical Analysis Cell_Viability->Data_Quantification Apoptosis_Assay->Data_Quantification Western_Blot->Data_Quantification Cell_Cycle_Analysis->Data_Quantification Conclusion Conclusion on Synergistic Effects Data_Quantification->Conclusion

References

Application Notes and Protocols for PU139 in Histone Acetylation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PU139 is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor. It effectively targets multiple HATs, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300, making it a valuable tool for studying the roles of histone acetylation in various biological processes.[1][2] Histone acetylation is a key epigenetic modification that influences chromatin structure and gene expression. Dysregulation of this process is implicated in numerous diseases, including cancer. This compound has been shown to induce histone hypoacetylation, inhibit cancer cell growth, and trigger caspase-independent cell death, highlighting its potential as a therapeutic agent and a research tool.[2][3]

These application notes provide detailed protocols for utilizing this compound in histone acetylation analysis, enabling researchers to investigate its mechanism of action and its effects on cellular processes.

Data Presentation

In Vitro Inhibitory Activity of this compound against Histone Acetyltransferases
Histone Acetyltransferase (HAT)IC50 (µM)
Gcn58.39[1]
p300/CBP-associated factor (PCAF)9.74[1]
CREB-binding protein (CBP)2.49[1]
p3005.35[1]
Cellular Growth Inhibition by this compound
Cell LineCancer TypeGI50 (µM)
A431Epidermoid Carcinoma<60[1]
A549Alveolar Basal Epithelial Adenocarcinoma<60[1]
A2780Ovarian Carcinoma<60[1]
HepG2Hepatocellular Carcinoma<60[1]
SW480Colon Adenocarcinoma<60[1]
U-87 MGGlioblastoma-Astrocytoma<60[1]
HCT116Colon Carcinoma<60[1]
SK-N-SHNeuroblastoma<60[1]
MCF7Breast Carcinoma<60[1]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound Action

PU139_Signaling_Pathway This compound This compound HATs HATs (Gcn5, PCAF, CBP, p300) This compound->HATs Inhibition Histone_Acetylation Histone Acetylation (H3K9, H3K14, H4K8, H4K16) HATs->Histone_Acetylation Reduces Chromatin_Condensation Chromatin Condensation Histone_Acetylation->Chromatin_Condensation Leads to Gene_Expression Altered Gene Expression Chromatin_Condensation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Caspase_Independent_Death Caspase-Independent Cell Death Gene_Expression->Caspase_Independent_Death

Caption: this compound inhibits HATs, leading to histone hypoacetylation and altered gene expression, resulting in cell cycle arrest and caspase-independent cell death.

Experimental Workflow for Histone Acetylation Analysis

Experimental_Workflow cluster_cellular Cellular Assays cluster_analysis Downstream Analysis cluster_invitro In Vitro Assay Cell_Culture Cell Culture (e.g., SK-N-SH, HCT116) PU139_Treatment This compound Treatment (e.g., 25 µM for 3h) Cell_Culture->PU139_Treatment Histone_Extraction Histone Extraction (Acid Extraction) PU139_Treatment->Histone_Extraction ChIP Chromatin Immunoprecipitation (ChIP) PU139_Treatment->ChIP Western_Blot Western Blot (for H3/H4 Acetylation) Histone_Extraction->Western_Blot qPCR qPCR ChIP->qPCR Recombinant_HAT Recombinant HAT (e.g., p300) HAT_Assay In Vitro HAT Assay (with this compound) Recombinant_HAT->HAT_Assay

Caption: Workflow for analyzing the effect of this compound on histone acetylation in cultured cells.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is for determining the inhibitory activity of this compound against a specific HAT enzyme in a test tube.

Materials:

  • Recombinant human HAT enzyme (e.g., p300, Gcn5, PCAF, CBP)

  • Histone H3 or H4 peptide substrate

  • Acetyl-CoA

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

  • Scintillation fluid and counter or appropriate detection reagents for non-radioactive assays

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant HAT enzyme, and histone peptide substrate.

  • Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the mixture for 10 minutes at 30°C to allow this compound to bind to the HAT enzyme.

  • Initiate the reaction by adding Acetyl-CoA (containing a radioactive label like [3H] or [14C] if using a radiometric assay).

  • Incubate the reaction for 15-30 minutes at 30°C.

  • Stop the reaction (e.g., by adding acetic acid).

  • Spot the reaction mixture onto P81 phosphocellulose paper, wash with sodium bicarbonate buffer to remove unincorporated [3H]acetyl-CoA, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the detection steps of the specific kit used.

  • Calculate the percentage of HAT activity inhibition for each this compound concentration and determine the IC50 value.

Analysis of Cellular Histone Acetylation by Western Blot

This protocol describes the analysis of global histone acetylation levels in cells treated with this compound.

Materials:

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Sulfuric acid (for histone extraction)

  • Trichloroacetic acid (TCA)

  • Acetone

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14, anti-acetyl-H4K8, anti-acetyl-H4K16) and total histone H3 (as a loading control).[3]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., 25 µM) for a specific duration (e.g., 3 hours).[3]

  • Histone Extraction (Acid Extraction Method):

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

    • Centrifuge to pellet the nuclei.

    • Resuspend the nuclear pellet in 0.2 N sulfuric acid and incubate overnight at 4°C with gentle rotation.[3]

    • Centrifuge to pellet the debris and transfer the supernatant containing histones to a new tube.

    • Precipitate the histones by adding TCA to a final concentration of 20% and incubating on ice for 1 hour.

    • Centrifuge to pellet the histones and wash the pellet twice with ice-cold acetone.

    • Air-dry the histone pellet and resuspend in water.

  • Western Blotting:

    • Determine the protein concentration of the histone extracts using a BCA assay.

    • Denature the histone samples by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

    • Analyze the band intensities to determine the relative levels of histone acetylation.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for investigating the effect of this compound on histone acetylation at specific gene promoters.

Materials:

  • Cell culture reagents

  • This compound

  • Formaldehyde (for cross-linking)

  • Glycine

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonication or enzymatic digestion reagents

  • ChIP dilution buffer

  • Antibodies against specific acetylated histones (e.g., anti-acetyl-H3K9)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol and ethanol for DNA purification

  • qPCR primers for target gene promoters

Procedure:

  • Cell Treatment and Cross-linking: Treat cells with this compound as described for the Western blot protocol. Cross-link proteins to DNA by adding formaldehyde to the culture medium (1% final concentration) and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Fragmentation: Harvest the cells, lyse them to release the nuclei, and then lyse the nuclei. Fragment the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Dilute the fragmented chromatin in ChIP dilution buffer.

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the pre-cleared chromatin with the specific antibody against the acetylated histone of interest overnight at 4°C. Include a negative control with a non-specific IgG.

    • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washing and Elution: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by incubating at 65°C overnight. Treat with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • qPCR Analysis: Quantify the amount of immunoprecipitated DNA for specific gene promoters using qPCR. Analyze the data relative to the input DNA to determine the enrichment of the histone acetylation mark at the target loci.

In Vivo Studies

This compound has demonstrated in vivo efficacy in a neuroblastoma xenograft model. When administered intraperitoneally at 25 mg/kg, this compound significantly inhibited tumor growth and synergized with the chemotherapeutic drug doxorubicin.[1] These studies also confirmed that this compound treatment leads to histone hypoacetylation (H3K9, H3K14, H4K8, and H4K16) in vivo.[3]

Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols: Western Blot for Histone Acetylation after PU139 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone acetylation is a critical epigenetic modification that plays a central role in regulating gene expression. This process is dynamically controlled by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). HATs catalyze the transfer of an acetyl group to lysine residues on histone tails, neutralizing their positive charge and leading to a more relaxed chromatin structure that is permissive for transcription. Dysregulation of histone acetylation is implicated in various diseases, including cancer.

PU139 is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor.[1][2] It actively blocks the function of several HATs, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2] By inhibiting these enzymes, this compound leads to a global decrease in histone acetylation, a state known as histone hypoacetylation.[1] This results in chromatin condensation and subsequent repression of gene transcription, which can trigger cell cycle arrest and apoptosis in cancer cells.[1] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the effects of this compound on histone acetylation.

Data Presentation

The following table summarizes the expected quantitative changes in histone acetylation levels in SK-N-SH neuroblastoma and HCT116 colon carcinoma cells following treatment with this compound. The data is based on experiments where cells were treated with 25 µM of this compound for 3 hours.[3] Acetylation levels were measured by Western blot and normalized to a loading control (e.g., total Histone H3).

Cell LineHistone ModificationTreatmentFold Change in Acetylation (Relative to DMSO Control)
SK-N-SHH3K9ac25 µM this compound↓ (Significant Decrease)
SK-N-SHH3K14ac25 µM this compound↓ (Significant Decrease)
SK-N-SHH4K8ac25 µM this compound↓ (Significant Decrease)
SK-N-SHH4K16ac25 µM this compound↓ (Significant Decrease)
HCT116H3K9ac25 µM this compound↓ (Significant Decrease)
HCT116H3K14ac25 µM this compound↓ (Significant Decrease)
HCT116H4K8ac25 µM this compound↓ (Significant Decrease)
HCT116H4K16ac25 µM this compound↓ (Significant Decrease)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the Western blot protocol.

PU139_Mechanism_of_Action This compound This compound HATs Histone Acetyltransferases (Gcn5, PCAF, CBP/p300) This compound->HATs Inhibits Histone_Acetylation Histone Acetylation HATs->Histone_Acetylation Promotes Chromatin Chromatin Condensation Histone_Acetylation->Chromatin Leads to Relaxation Gene_Expression Gene Transcription Repression Chromatin->Gene_Expression Inhibits

Caption: Mechanism of this compound action on histone acetylation and gene expression.

Western_Blot_Workflow A 1. Cell Culture and This compound Treatment B 2. Histone Extraction (Acid Extraction) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (e.g., anti-acetyl-H3K9) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

Caption: Experimental workflow for Western blot analysis of histone acetylation.

Experimental Protocols

This section provides a detailed protocol for performing a Western blot to analyze histone acetylation changes following treatment with this compound.

Materials and Reagents
  • Cell Culture: Appropriate cell line (e.g., SK-N-SH, HCT116), cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, DMSO, this compound.

  • Histone Extraction:

    • Lysis Buffer: 10 mM HEPES (pH 7.9), 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, protease inhibitors.

    • 0.4 N Sulfuric Acid (H₂SO₄).

    • 20% Trichloroacetic Acid (TCA).

    • Acetone.

  • Protein Quantification: BCA Protein Assay Kit.

  • SDS-PAGE:

    • 15% Acrylamide/Bis-acrylamide solution.

    • Tris-HCl, SDS, TEMED, APS.

    • Laemmli sample buffer (2X).

  • Protein Transfer:

    • PVDF membrane (0.2 µm pore size).

    • Transfer buffer (Tris, Glycine, Methanol).

  • Immunoblotting:

    • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

    • Primary antibodies (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14, anti-acetyl-H4K8, anti-acetyl-H4K16, and a loading control like anti-Histone H3).

    • HRP-conjugated secondary antibody.

  • Detection: Chemiluminescence (ECL) substrate.

Protocol
  • Cell Culture and this compound Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound (e.g., 25 µM) or DMSO (vehicle control) for the specified duration (e.g., 3 hours).

  • Histone Extraction (Acid Extraction Method):

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.

    • Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate with gentle rotation for 1 hour at 4°C.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the acid-soluble proteins (histones) to a new tube.

    • Add TCA to a final concentration of 20% and incubate on ice for 30 minutes to precipitate the histones.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Wash the histone pellet twice with ice-cold acetone.

    • Air-dry the pellet and resuspend in sterile water.

  • Protein Quantification:

    • Determine the protein concentration of the histone extracts using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE:

    • Prepare a 15% polyacrylamide gel.

    • Mix equal amounts of protein (e.g., 10-20 µg) with 2X Laemmli sample buffer and boil for 5 minutes.

    • Load the samples onto the gel and run at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a 0.2 µm PVDF membrane using a wet or semi-dry transfer system. Transfer for 1-2 hours at 100V or overnight at 30V at 4°C.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the acetylated histone bands to the corresponding loading control (e.g., total Histone H3) for each sample.

    • Calculate the fold change in acetylation relative to the vehicle-treated control.

Conclusion

Western blotting is a robust and widely used technique to assess changes in histone acetylation following treatment with inhibitors like this compound. This application note provides a comprehensive framework for researchers to design, execute, and interpret experiments aimed at understanding the epigenetic effects of HAT inhibitors. The provided protocols and diagrams serve as a valuable resource for investigating the role of histone acetylation in various biological and pathological processes.

References

Application Notes and Protocols for PU139 in Combination with Epigenetic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications are key regulators of gene expression and chromatin architecture, and their dysregulation is a hallmark of cancer. Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are two major classes of enzymes that control the acetylation status of histones and other proteins, thereby modulating transcription and cellular processes. The pan-HAT inhibitor PU139 has emerged as a promising anti-cancer agent, targeting critical HATs such as Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2] Inhibition of these enzymes by this compound leads to histone hypoacetylation and has been shown to inhibit the growth of various cancer cell lines.[2][3]

Combining epigenetic drugs with different mechanisms of action is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. The co-administration of agents that inhibit both histone acetylation (HAT inhibitors) and deacetylation (HDAC inhibitors) can create a powerful synergistic effect, leading to more profound changes in the cancer cell epigenome and enhanced anti-tumor activity. This document provides detailed application notes and protocols for investigating the combination of this compound with other epigenetic drugs, focusing on the HDAC inhibitor Vorinostat (SAHA) as a primary example based on available literature.

This compound: Mechanism of Action and Single-Agent Activity

This compound is a potent, pan-histone acetyltransferase inhibitor. It has been demonstrated to block the activity of several key HATs, leading to a global reduction in histone acetylation.[1][2] This mode of action disrupts the transcriptional program of cancer cells, leading to cell growth inhibition and, in some cases, caspase-independent cell death.[1][2]

Table 1: In Vitro Activity of Single-Agent this compound

ParameterValueCell Line(s)Reference
IC50 (Gcn5) 8.39 µM-[1]
IC50 (PCAF) 9.74 µM-[1]
IC50 (CBP) 2.49 µM-[1]
IC50 (p300) 5.35 µM-[1]
GI50 <60 µMA431, A549, A2780, HepG2, SW480, U-87 MG, HCT116, SK-N-SH, MCF7[1]

Combination Therapy: this compound and the HDAC Inhibitor Vorinostat (SAHA)

The combination of a HAT inhibitor like this compound with an HDAC inhibitor such as Vorinostat (SAHA) is based on the rationale of creating a "double-hit" on the histone acetylation machinery. While this compound prevents the "writing" of activating acetylation marks, Vorinostat prevents their "erasure," leading to a complex and potentially synergistic disruption of the epigenetic landscape.

Published research indicates that the combination of this compound and SAHA has been investigated in neuroblastoma (SK-N-SH) and colon carcinoma (HCT116) cell lines. A specific study utilized this compound at a concentration of 25 µM in combination with 10 µM SAHA. While detailed quantitative data on the synergistic effects on cell viability or apoptosis from this specific study are not publicly available, the investigation into changes in histone acetylation levels confirms the exploration of this combination.

The following sections provide detailed protocols for researchers to independently assess the synergistic potential of this compound and other epigenetic drugs.

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine Synergy

This protocol outlines the methodology for assessing the synergistic effect of this compound and an HDAC inhibitor (e.g., Vorinostat) on cancer cell viability using a standard MTT or similar colorimetric assay.

Materials:

  • Cancer cell lines of interest (e.g., SK-N-SH, HCT116)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vorinostat (SAHA) (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation: Prepare serial dilutions of this compound and Vorinostat in complete medium. For combination treatments, prepare a matrix of concentrations based on the individual IC50 values of each drug.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions (single agents and combinations). Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

G cluster_workflow Cell Viability and Synergy Analysis Workflow start Seed Cells in 96-well Plate treat Treat with this compound, SAHA, and Combinations start->treat incubate Incubate for 48-72h treat->incubate assay Perform MTT Assay incubate->assay read Read Absorbance assay->read analyze Calculate Combination Index (CI) read->analyze

Workflow for assessing cell viability and synergy.
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide Staining

This protocol describes how to quantify apoptosis and necrosis in cells treated with this compound in combination with another epigenetic drug.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound and Vorinostat (SAHA)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, Vorinostat, and their combination at predetermined concentrations (e.g., IC50 values) for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).

G cluster_pathway Apoptosis Detection Pathway drug_treatment Drug Treatment (this compound + SAHA) apoptosis Induction of Apoptosis drug_treatment->apoptosis annexin_v Annexin V Binding (Phosphatidylserine Exposure) apoptosis->annexin_v pi PI Staining (Loss of Membrane Integrity) apoptosis->pi flow_cytometry Flow Cytometry Analysis annexin_v->flow_cytometry pi->flow_cytometry

Signaling pathway for apoptosis detection.
Protocol 3: Western Blot Analysis of Histone Acetylation

This protocol is for assessing the impact of this compound and Vorinostat combination treatment on global histone acetylation levels.

Materials:

  • Treated cell pellets

  • Histone extraction buffer

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Histone Extraction: Extract histones from treated and control cell pellets using a histone extraction kit or acid extraction method.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels.

G workflow Cell Treatment Histone Extraction Protein Quantification SDS-PAGE & Transfer Antibody Incubation Detection & Analysis

Experimental workflow for Western blot analysis.

Data Presentation

Table 2: Hypothetical Synergy Analysis of this compound and Vorinostat in SK-N-SH Cells

This compound (µM)Vorinostat (µM)Cell Viability (%)Combination Index (CI)Effect
10075--
20055--
02.580--
0560--
102.5400.75Synergy
205150.60Synergy

Note: This table presents hypothetical data for illustrative purposes. Actual results should be generated following the provided protocols.

Conclusion

The combination of the pan-HAT inhibitor this compound with other epigenetic modifiers, particularly HDAC inhibitors like Vorinostat, represents a rational and promising therapeutic strategy. The provided application notes and protocols offer a framework for researchers to systematically investigate these combinations, determine their synergistic potential, and elucidate their mechanisms of action. Such studies are crucial for the continued development of novel and effective epigenetic-based cancer therapies.

References

Troubleshooting & Optimization

PU139 solubility in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information on the solubility of PU139 in DMSO and cell culture media, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is best to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[1]

Q2: I'm having trouble dissolving this compound in DMSO. What can I do?

A2: If you observe that this compound is not fully dissolving, you can try the following methods to aid dissolution:

  • Warming: Gently warm the solution to 37°C or up to 60°C.[2][3]

  • Sonication: Use an ultrasonic bath to oscillate the solution for several minutes.[2][3][4]

  • Vortexing: Mix the solution vigorously.[4] For optimal results, a combination of these methods, such as warming followed by sonication, can be effective.[3][4]

Q3: My this compound solution precipitated after I diluted the DMSO stock in my aqueous cell culture medium. How can I resolve this?

A3: It is a common issue for compounds dissolved in a high concentration of an organic solvent to precipitate when diluted into an aqueous medium.[4] To redissolve the precipitate, you can vortex, sonicate, or gently warm the solution in a 37°C water bath.[4] Ensure the precipitate is completely redissolved before adding it to your cells. To prevent this, it is recommended to dilute the stock solution directly into the culture medium immediately before use.[5]

Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid toxicity. While tolerance is cell-line dependent, a final DMSO concentration above 0.5% is often toxic, and concentrations as high as 5% or 10% are cytotoxic to many cell types.[6][7] For sensitive cell lines or long-term experiments, it is advisable to keep the final DMSO concentration at or below 0.1%.[5][8] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

This compound Solubility Data

The solubility of this compound can vary based on the specific batch and the purity of the solvent. The following table summarizes available data.

SolventConcentration (mg/mL)Molar Concentration (mM)Conditions
DMSO8 mg/mL32.48 mMUse fresh, moisture-free DMSO.[1]
DMSO12.5 mg/mL50.76 mMRequires sonication and warming to 60°C.[3]
Cell Culture MediaLow Solubility-The compound has low solubility in aqueous media. Dilute from a concentrated DMSO stock immediately before use.[5]

Experimental Protocols

1. Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes how to prepare a 10 mM stock solution of this compound (Molecular Weight: 246.26 g/mol ).

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM stock, you would need 2.46 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO.

    • To aid dissolution, gently warm the tube to 37°C and use a sonicator or vortex until the solid is completely dissolved.[4]

    • Aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles.[1][5]

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2][3]

2. Preparation of Working Solutions in Cell Culture Media

  • Materials: Concentrated this compound DMSO stock solution, pre-warmed cell culture medium.

  • Procedure:

    • Thaw your this compound DMSO stock solution.

    • Calculate the volume of stock solution needed to achieve your desired final concentration in the cell culture medium. Ensure the final DMSO concentration remains in a non-toxic range (ideally ≤0.1%).

    • Add the calculated volume of the DMSO stock solution directly to the pre-warmed cell culture medium immediately before adding it to the cells.[5]

    • Mix thoroughly by gentle inversion or pipetting. If any precipitation occurs, briefly sonicate or warm the solution.[4]

Signaling Pathway and Experimental Workflow

This compound is a potent pan-histone acetyltransferase (HAT) inhibitor. It blocks the activity of several key HATs, including Gcn5, PCAF, CBP, and p300, which are responsible for acetylating histone proteins. This inhibition prevents the transfer of acetyl groups to histones, a critical process in epigenetic regulation of gene expression.

PU139_Mechanism cluster_workflow Experimental Workflow cluster_pathway This compound Signaling Pathway A Prepare this compound Stock in DMSO B Dilute Stock in Cell Culture Media A->B C Treat Cells B->C D Incubate & Analyze C->D This compound This compound HATs HATs (Gcn5, PCAF, CBP, p300) This compound->HATs Acetylation Histone Acetylation (Gene Expression Regulation) HATs->Acetylation Histones Histone Proteins Histones->Acetylation

References

PU139 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PU139, a potent pan-histone acetyltransferase (HAT) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this compound in various experimental settings. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor. It functions by blocking the activity of several HAT enzymes, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1] By inhibiting these enzymes, this compound prevents the transfer of acetyl groups to histone proteins, leading to histone hypoacetylation. This results in a more condensed chromatin structure, which is generally associated with transcriptional repression.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage of this compound is crucial for maintaining its stability and activity. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years. Stock solutions in an appropriate solvent can be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO to the desired concentration. For example, a 10 mM stock solution can be prepared. It is important to use moisture-free DMSO as absorbed moisture can reduce the solubility of the compound. If you observe any precipitation, gentle warming and sonication can be used to aid dissolution.

Q4: Can I use this compound in in vivo studies?

A4: Yes, this compound has been successfully used in in vivo animal models. For in vivo administration, a common method is intraperitoneal (i.p.) injection. A typical dosage used in studies is 25 mg/kg.[1] It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.

Troubleshooting Guides

Cell-Based Assays

Issue: I am not observing the expected decrease in histone acetylation after treating my cells with this compound.

  • Possible Cause 1: Insufficient concentration or incubation time.

    • Solution: The effective concentration and incubation time of this compound can vary between cell lines. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Concentrations in the range of 10-50 µM and incubation times from 24 to 72 hours have been reported to be effective.[1]

  • Possible Cause 2: Poor cell permeability.

    • Solution: While this compound is generally cell-permeable, ensure that your cell culture conditions are optimal. High cell density or the presence of certain serum components might affect compound uptake. Consider reducing cell density or using a serum-free medium during the treatment period.

  • Possible Cause 3: Inactive compound.

    • Solution: Ensure that this compound has been stored correctly to prevent degradation. If you suspect the compound may be inactive, it is advisable to use a fresh vial or a new batch of the inhibitor.

Issue: I am observing high levels of cytotoxicity in my cell-based assays.

  • Possible Cause 1: Concentration of this compound is too high.

    • Solution: High concentrations of this compound can lead to off-target effects and cytotoxicity. Perform a dose-response experiment to determine the highest non-toxic concentration for your cell line. Assays such as MTT or LDH release can be used to assess cell viability.

  • Possible Cause 2: Solvent toxicity.

    • Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a level that is toxic to your cells. Typically, a final DMSO concentration of 0.1% or lower is well-tolerated by most cell lines. Always include a vehicle-only control in your experiments.

Western Blot Analysis of Histone Acetylation

Issue: I am unable to detect a clear signal for acetylated histones or the signal is very weak.

  • Possible Cause 1: Inefficient histone extraction.

    • Solution: Histones are basic proteins and require specific extraction protocols. Acid extraction is a common and effective method for isolating histones from other cellular proteins. Ensure that your extraction protocol is optimized for your cell type and that you are starting with a sufficient number of cells.

  • Possible Cause 2: Poor antibody quality or incorrect antibody dilution.

    • Solution: Use an antibody that is validated for the specific histone acetylation mark you are interested in and has been shown to work well in Western blotting. Optimize the antibody dilution to achieve a good signal-to-noise ratio. It is also crucial to use an appropriate loading control, such as total Histone H3, to normalize your results.

  • Possible Cause 3: Inefficient transfer of low molecular weight histones.

    • Solution: Histones are small proteins (11-21 kDa). Ensure that your Western blot transfer conditions are optimized for the efficient transfer of low molecular weight proteins. This may involve using a membrane with a smaller pore size (e.g., 0.2 µm) and adjusting the transfer time and voltage.

Chromatin Immunoprecipitation (ChIP)

Issue: I am experiencing high background signal in my ChIP experiment.

  • Possible Cause 1: Incomplete chromatin shearing.

    • Solution: The size of the sheared chromatin fragments is critical for a successful ChIP experiment. Oversonication can damage epitopes, while insufficient sonication will result in large DNA fragments and high background. Optimize your sonication conditions to obtain fragments in the range of 200-800 bp.

  • Possible Cause 2: Non-specific antibody binding.

    • Solution: Use a ChIP-validated antibody and include a non-specific IgG control to determine the level of background binding. Pre-clearing the chromatin with protein A/G beads before immunoprecipitation can also help to reduce non-specific binding.

  • Possible Cause 3: Insufficient washing.

    • Solution: Ensure that you are performing a sufficient number of stringent washes after the immunoprecipitation step to remove non-specifically bound proteins and DNA.

Data Presentation

Table 1: this compound Stability and Storage

ConditionFormDurationTemperature
Long-termPowderUp to 3 years-20°C
Stock SolutionIn SolventUp to 1 year-80°C

Table 2: this compound Solubility

SolventConcentrationNotes
DMSO≥ 8 mg/mLUse fresh, anhydrous DMSO.

Experimental Protocols

Protocol 1: Western Blot for Histone Acetylation

  • Cell Lysis and Histone Extraction:

    • Treat cells with this compound or vehicle control for the desired time.

    • Harvest cells and perform acid extraction of histones.

  • Protein Quantification:

    • Quantify the extracted histone concentration using a suitable protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of histone extracts on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3) and a loading control antibody (e.g., anti-Histone H3).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

PU139_Mechanism_of_Action cluster_pathway Normal Cellular Process cluster_inhibition Effect of this compound This compound This compound HATs Histone Acetyltransferases (Gcn5, PCAF, CBP, p300) This compound->HATs Inhibits Histones Histone Proteins HATs->Histones Acetylates Repressed_Chromatin Condensed Chromatin (Transcriptionally Repressed) Acetylated_Histones Acetylated Histones Chromatin Relaxed Chromatin (Transcriptionally Active) Acetylated_Histones->Chromatin Leads to Gene_Expression Gene Expression Chromatin->Gene_Expression Promotes Gene_Repression Gene Repression Repressed_Chromatin->Gene_Repression Leads to Experimental_Workflow_Troubleshooting cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting start Start Experiment cell_treatment Cell Treatment with this compound start->cell_treatment data_collection Data Collection (e.g., Western Blot, ChIP, Viability Assay) cell_treatment->data_collection analysis Data Analysis data_collection->analysis expected_result Expected Result analysis->expected_result Successful unexpected_result Unexpected Result analysis->unexpected_result Unsuccessful check_concentration Check this compound Concentration & Purity unexpected_result->check_concentration check_incubation Optimize Incubation Time unexpected_result->check_incubation check_protocol Review Experimental Protocol (e.g., Antibody, Reagents) unexpected_result->check_protocol consult_faq Consult FAQs and Technical Support check_concentration->consult_faq check_incubation->consult_faq check_protocol->consult_faq

References

Technical Support Center: Optimizing PU139 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-histone acetyltransferase (HAT) inhibitor, PU139, in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor. It targets several key HATs, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2][3] By inhibiting these enzymes, this compound leads to a global decrease in histone acetylation (hypoacetylation), which in turn alters gene expression and can induce caspase-independent cell death in cancer cells.[2][4][5]

Q2: What is a recommended starting dosage and administration route for this compound in vivo?

A2: Based on published studies in a neuroblastoma xenograft model using NMRI:nu/nu mice, a dosage of 25 mg/kg administered via intraperitoneal (i.p.) injection is a recommended starting point.[1][5]

Q3: How should I prepare this compound for in vivo administration?

A3: this compound can be solubilized in a vehicle of 10% Tween-80 in saline.[6] Another suggested formulation for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which has been shown to achieve a solubility of at least 1 mg/mL.[1] It is crucial to ensure the compound is fully dissolved before administration.

Q4: What is a typical dosing schedule for this compound in a xenograft model?

A4: In a neuroblastoma xenograft model, this compound has been administered on days 6 and 13 following the subcutaneous implantation of tumor fragments.[5] For combination therapy studies with doxorubicin, a schedule of administration on days 14 and 21 has been used.[1] The optimal dosing schedule will likely vary depending on the tumor model and the study's endpoint.

Q5: Has this compound been used in combination with other therapies?

A5: Yes, this compound has been shown to synergize with the chemotherapeutic agent doxorubicin in a neuroblastoma xenograft model.[1][5]

Q6: Are there any known toxicity or pharmacokinetic data for this compound?

A6: Detailed public information on the pharmacokinetics (PK) and toxicology of this compound is limited. The published in vivo study at 25 mg/kg in mice did not report overt toxicity.[5] However, it is essential for researchers to conduct their own dose-escalation and toxicity studies in their specific animal model to determine the maximum tolerated dose (MTD) and to monitor for any adverse effects.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor tumor growth inhibition - Suboptimal dosage- Inadequate dosing frequency- Poor bioavailability- Tumor model resistance- Perform a dose-response study to determine the optimal dose.- Adjust the dosing schedule (e.g., more frequent administration).- Ensure proper formulation and administration of this compound.- Consider using this compound in combination with other agents.
Precipitation of this compound during formulation - Low solubility in the chosen vehicle- Incorrect preparation method- Use the recommended vehicle of 10% Tween-80 in saline or the 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline formulation.[1][6]- Prepare the formulation fresh before each use and vortex or sonicate to ensure complete dissolution.
Observed toxicity or adverse events in animals - Dosage is too high- Vehicle toxicity- Off-target effects- Reduce the dosage of this compound.- Conduct a vehicle-only control group to assess for any vehicle-related toxicity.- Closely monitor animals for signs of toxicity (e.g., weight loss, behavioral changes) and perform histopathological analysis of major organs.
Variability in experimental results - Inconsistent tumor implantation- Inaccurate dosing- Animal health status- Standardize the tumor implantation procedure to ensure uniform tumor size at the start of treatment.- Ensure accurate and consistent dosing for all animals.- Use healthy, age-matched animals for all experimental groups.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of this compound against Various Histone Acetyltransferases

HAT TargetIC50 (µM)
Gcn58.39
PCAF9.74
CBP2.49
p3005.35
Data from MedchemExpress[1]

Table 2: In Vivo Dosing Parameters for this compound in a Neuroblastoma Xenograft Model

ParameterDetails
Animal Model Male NMRI:nu/nu mice with subcutaneous SK-N-SH neuroblastoma xenografts
Dosage 25 mg/kg
Route of Administration Intraperitoneal (i.p.)
Vehicle 10% Tween-80 in saline
Dosing Schedule Days 6 and 13 post-tumor implantation (monotherapy) or days 14 and 21 (in combination with doxorubicin)
Data from Gajer et al., 2015[5] and ResearchGate[6]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Prepare the vehicle solution consisting of 10% Tween-80 in sterile saline.

  • Add the vehicle to the this compound powder to achieve the desired final concentration (e.g., 2.5 mg/mL for a 10 mL/kg injection volume at a 25 mg/kg dose).

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Visually inspect the solution to ensure there is no precipitate before drawing it into a syringe for injection.

  • Prepare the formulation fresh before each administration.

Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

  • Cell Culture and Implantation:

    • Culture SK-N-SH neuroblastoma cells under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of medium and Matrigel) at the desired concentration.

    • Subcutaneously inject the cell suspension into the flank of 6-8 week old male NMRI:nu/nu mice.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure the tumor dimensions with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Animal Randomization and Treatment:

    • Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, this compound 25 mg/kg).

    • Administer this compound or vehicle via intraperitoneal injection according to the planned dosing schedule (e.g., on days 6 and 13 post-implantation).

  • Monitoring and Endpoint:

    • Monitor the body weight and general health of the animals throughout the study.

    • Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

PU139_Mechanism_of_Action cluster_0 This compound Inhibition cluster_1 Histone Acetyltransferases (HATs) cluster_2 Cellular Processes This compound This compound Gcn5 Gcn5 This compound->Gcn5 PCAF PCAF This compound->PCAF CBP CBP This compound->CBP p300 p300 This compound->p300 Histone_Acetylation Histone Acetylation Gcn5->Histone_Acetylation PCAF->Histone_Acetylation CBP->Histone_Acetylation p300->Histone_Acetylation Gene_Transcription Gene Transcription Histone_Acetylation->Gene_Transcription Cell_Cycle_Progression Cell Cycle Progression Gene_Transcription->Cell_Cycle_Progression DNA_Repair DNA Repair Gene_Transcription->DNA_Repair Apoptosis_Regulation Apoptosis Regulation Gene_Transcription->Apoptosis_Regulation

Caption: Mechanism of action of this compound as a pan-HAT inhibitor.

In_Vivo_Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth to Palpable Size (e.g., 100-200 mm³) start->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment This compound (25 mg/kg, i.p.) or Vehicle Administration randomization->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring monitoring->treatment Continue Dosing Schedule endpoint Endpoint Criteria Met monitoring->endpoint analysis Tumor Excision and Analysis endpoint->analysis Yes end End of Study analysis->end

Caption: General experimental workflow for in vivo efficacy studies of this compound.

References

potential off-target effects of PU139

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PU139.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is characterized as a potent pan-histone acetyltransferase (HAT) inhibitor.[1][2][3] It has been shown to block the activity of several HATs, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2][3] Its primary on-target effect is the reduction of histone acetylation, which has been observed in various cancer cell lines.[1][4] This inhibition of HAT activity leads to the suppression of cancer cell growth and can induce caspase-independent cell death.[1][2]

Q2: What are the known on-target IC50 values for this compound?

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against its primary HAT targets.

Target ProteinIC50 (µM)
Gcn58.39[2][3]
PCAF9.74[2][3]
CBP2.49[2][3]
p3005.35[2][3]

Q3: Are there any known off-target effects for this compound?

Currently, there is limited publicly available data on the broad off-target selectivity profile of this compound against other protein families, such as kinases, GPCRs, or ion channels. As a "pan-inhibitor," it demonstrates activity across multiple members of the HAT family.[1] Researchers should be aware that many small molecule inhibitors, including some HAT inhibitors, can exhibit off-target activities or act as assay interference compounds.[5][6]

Q4: What are common issues with small molecule HAT inhibitors that could be mistaken for off-target effects?

Studies on various HAT inhibitors have revealed several potential liabilities that can lead to misleading experimental results.[5][6][7] These include:

  • Thiol-reactivity: Some compounds can react with cysteine residues in proteins, leading to non-specific inhibition.

  • Compound aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.

  • Assay interference: Compounds can interfere with assay components or detection methods (e.g., fluorescence, luminescence), leading to false-positive or false-negative results.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.

Issue 1: Inconsistent results in cell-based assays.

  • Possible Cause: Off-target effects, compound instability, or assay interference.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended HAT targets in your cellular model.

    • Titrate Compound Concentration: Perform dose-response experiments to ensure you are using the lowest effective concentration to minimize potential off-target effects.

    • Use a Negative Control: If available, use a structurally similar but inactive analog of this compound to determine if the observed phenotype is due to the specific inhibition of HATs.

    • Orthogonal Assays: Confirm your findings using an alternative assay method that relies on a different detection principle to rule out assay-specific interference.

Issue 2: Unexpected phenotype not readily explained by HAT inhibition.

  • Possible Cause: A genuine off-target effect.

  • Troubleshooting Steps:

    • Broad-Spectrum Kinase Profiling: Since kinases are common off-targets for small molecules, consider screening this compound against a panel of kinases to identify any potential interactions.

    • Affinity Chromatography-Mass Spectrometry: This technique can be used to pull down binding partners of this compound from cell lysates, providing an unbiased approach to identifying potential off-target proteins.

    • Computational Prediction: In silico tools can predict potential off-target interactions based on the chemical structure of this compound.

Issue 3: High background or false positives in in vitro assays.

  • Possible Cause: Compound aggregation or interference with the assay technology.

  • Troubleshooting Steps:

    • Include Detergents: Adding a low concentration of a non-ionic detergent (e.g., Triton X-100) to your assay buffer can help to prevent compound aggregation.

    • Pre-incubation Controls: Run control experiments where this compound is pre-incubated with the detection reagents alone to check for any direct interference.

    • Counter-Screening: Perform counter-screens to assess potential thiol-reactivity or other non-specific activities.

Experimental Protocols

Below are detailed methodologies for key experiments to investigate the potential off-target effects of this compound.

In Vitro Kinase Profiling

This protocol outlines a general approach for screening this compound against a panel of kinases.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection prep_this compound Prepare serial dilutions of this compound add_components Add kinase, substrate, and this compound to assay plate prep_this compound->add_components prep_kinases Prepare kinase panel and substrates prep_kinases->add_components prep_atp Prepare ATP solution initiate_reaction Initiate reaction with ATP add_components->initiate_reaction incubation Incubate at room temperature initiate_reaction->incubation stop_reaction Stop reaction incubation->stop_reaction add_detection Add detection reagent stop_reaction->add_detection read_plate Read plate (e.g., luminescence, fluorescence) add_detection->read_plate analyze_data Analyze data and determine % inhibition read_plate->analyze_data

Caption: Workflow for in vitro kinase profiling of this compound.

Methodology:

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO. The final concentration in the assay will typically range from 10 nM to 10 µM.

  • Assay Plate Preparation: Add the diluted this compound, a specific kinase from the panel, and its corresponding substrate to the wells of a microtiter plate.

  • Reaction Initiation: Start the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate. The signal is typically measured as luminescence or fluorescence.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value if significant inhibition is observed.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context.

G cluster_treatment Cell Treatment cluster_heating Heating cluster_lysis Cell Lysis & Separation cluster_detection Detection & Analysis treat_cells Treat intact cells with this compound or vehicle heat_shock Apply a temperature gradient to cell suspensions treat_cells->heat_shock lyse_cells Lyse cells to release proteins heat_shock->lyse_cells separate_fractions Separate soluble and precipitated protein fractions lyse_cells->separate_fractions detect_protein Detect target protein in the soluble fraction (e.g., Western blot, ELISA) separate_fractions->detect_protein generate_curve Generate melting curve and determine thermal shift detect_protein->generate_curve

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Treat cultured cells with either this compound at a desired concentration or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Separation of Fractions: Centrifuge the lysates to separate the soluble protein fraction from the precipitated (denatured) proteins.

  • Protein Detection: Analyze the amount of the target HAT protein (e.g., p300, CBP) remaining in the soluble fraction using methods like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Affinity Chromatography-Mass Spectrometry

This unbiased approach helps to identify novel binding partners of this compound.

G cluster_prep Preparation cluster_binding Binding & Washing cluster_elution Elution & Digestion cluster_analysis Mass Spectrometry Analysis immobilize_this compound Immobilize this compound onto affinity beads incubate Incubate lysate with this compound-conjugated beads immobilize_this compound->incubate prepare_lysate Prepare cell or tissue lysate prepare_lysate->incubate wash Wash beads to remove non-specific binders incubate->wash elute Elute bound proteins wash->elute digest Digest proteins into peptides elute->digest lc_ms Analyze peptides by LC-MS/MS digest->lc_ms identify_proteins Identify and quantify bound proteins lc_ms->identify_proteins

Caption: Workflow for identifying this compound binding partners using affinity chromatography-mass spectrometry.

Methodology:

  • Probe Synthesis and Immobilization: Synthesize a derivative of this compound with a linker suitable for immobilization onto affinity beads (e.g., sepharose or magnetic beads).

  • Lysate Preparation: Prepare a protein lysate from cells or tissues of interest.

  • Affinity Enrichment: Incubate the lysate with the this compound-conjugated beads to allow for binding.

  • Washing: Thoroughly wash the beads to remove proteins that are not specifically bound to this compound.

  • Elution: Elute the specifically bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were bound to this compound.

  • Data Analysis: Compare the identified proteins to a control experiment (e.g., using unconjugated beads) to identify specific binding partners.

References

Technical Support Center: Minimizing Plutonium-239 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Work with Plutonium-239 (Pu-239) is extremely hazardous and requires specialized facilities, training, and strict adherence to all institutional, national, and international regulations governing the handling of radioactive materials. This guide is intended for informational purposes for researchers and drug development professionals within a regulated and controlled laboratory setting. It is not a substitute for comprehensive safety training and protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary therapeutic agent for minimizing Pu-239 toxicity?

A1: Diethylenetriaminepentaacetic acid (DTPA) is the principal chelating agent used for the decorporation of internalized plutonium.[1][2][3] It works by forming a stable, soluble complex with plutonium ions in the body, which is then excreted through urine.[4][5]

Q2: What are the different forms of DTPA used in animal models?

A2: DTPA is available in two main forms: calcium (Ca-DTPA) and zinc (Zn-DTPA).[4][5] Ca-DTPA is generally more effective when administered within the first 24 hours after internal contamination.[4] After 24 hours, both Ca-DTPA and Zn-DTPA have comparable efficacy.[4]

Q3: What are the primary target organs for Pu-239 deposition and toxicity?

A3: When Pu-239 enters the systemic circulation, it primarily deposits in the skeleton and the liver.[2][6] Inhalation exposure also leads to long-term retention in the lungs, particularly for less soluble forms like plutonium dioxide (PuO2).[7]

Q4: How does the route of Pu-239 administration affect its distribution and toxicity?

A4: The route of administration significantly influences the initial distribution and subsequent toxicity. Inhalation of PuO2 results in prolonged lung retention.[7] In contrast, intravenous injection of soluble Pu-239, such as in a citrate solution, leads to more rapid systemic distribution to the liver and bones.[8] Gastrointestinal absorption of Pu-239 is generally very low.[9]

Q5: Can DTPA treatment completely remove Pu-239 from the body?

A5: No, DTPA cannot remove all of the plutonium that has been incorporated into the body.[4] Its effectiveness is highest when administered promptly after exposure, as it primarily chelates plutonium in biological fluids, preventing its deposition into tissues like bone and liver.[2] While delayed treatment can still be beneficial, its efficacy decreases over time.[2]

Q6: Are there potential side effects associated with DTPA administration in animal models?

A6: High doses of Ca-DTPA, significantly exceeding normal therapeutic doses, have been shown to cause kidney and liver damage in animal studies.[10] Studies in pregnant mice have also indicated potential harm to the fetus at very high doses.[10]

Troubleshooting Guides

Issue 1: Low Efficacy of DTPA Treatment

Possible Cause Troubleshooting Step
Delayed Administration Administer DTPA as soon as possible after suspected contamination. Efficacy is highest when given promptly.[1][4]
Inappropriate Route of Administration For inhalation exposure, consider nebulized DTPA to target the plutonium fraction in the lungs directly.[1] However, systemic (e.g., intravenous) injection is more effective for reducing liver and bone retention.[1] A combination of inhaled and injected DTPA may be most effective in emergency scenarios.[1]
Chemical Form of Plutonium Insoluble forms of plutonium, such as PuO2, are cleared from the lungs more slowly and are less available for chelation by systemic DTPA.[7][11] Extended and intermittent treatment regimens may be necessary.[12]
Insufficient Dosage Ensure the dosage is appropriate for the animal model's weight and the suspected level of contamination.

Issue 2: Variability in Experimental Results

Possible Cause Troubleshooting Step
Animal Model Differences Be aware of species-specific differences in plutonium biokinetics. For example, organ retention of plutonium in beagles is generally longer relative to their lifespan compared to humans.[6]
Inconsistent Administration of Pu-239 Ensure precise and consistent administration of Pu-239 to all animals in a study group. The chemical form and particle size (for inhalation studies) should be uniform.
Physiological State of Animals Factors such as age and iron deficiency can affect plutonium absorption and distribution.[7] Standardize the health and physiological status of the animals used in the experiments.

Data Presentation: Efficacy of DTPA Treatment

Table 1: Effect of DTPA Administration Route on Pu-239 Decorporation in Rats (Single Dose)

Treatment GroupPu-239 Reduction in LungsPu-239 Reduction in Liver & Bone
Single Inhalation of DTPA (1.1 µmol/kg)More effective than single IV injectionLess effective than single IV injection
Single Intravenous (IV) DTPA (15 µmol/kg)Less effective than single inhalationMore effective than single inhalation

Source: Adapted from studies on DTPA treatment in rats.[1]

Table 2: Comparison of Early vs. Delayed DTPA Treatment on Pu-239 Retention in Rats

Treatment TimingEfficacy in LiverEfficacy in Skeleton
Prophylactic/Prompt TreatmentHighModerate
Delayed TreatmentDecreased over timeModerate

Source: Based on findings related to intracellular chelation.[2]

Experimental Protocols

Protocol 1: General Procedure for a Pu-239 Decorporation Study in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • Pu-239 Administration:

    • Inhalation: Use a whole-body inhalation chamber to expose animals to a controlled aerosol of 239PuO2.

    • Intravenous Injection: Administer a solution of 239Pu-citrate via tail vein injection.[8]

  • DTPA Treatment:

    • Prepare Ca-DTPA or Zn-DTPA solutions in sterile saline.

    • Administer via the desired route (e.g., intravenous, intraperitoneal, or inhalation via a nebulizer) at specified time points post-contamination.[1][13]

  • Sample Collection:

    • Collect urine and feces daily to measure Pu-239 excretion.

    • At the end of the study period, euthanize the animals and collect target organs (lungs, liver, femur, etc.) for analysis.

  • Analysis:

    • Determine the Pu-239 content in tissues and excreta using appropriate radioanalytical techniques (e.g., alpha spectrometry).

  • Data Evaluation:

    • Calculate the percentage of Pu-239 removed by the DTPA treatment compared to a control group that received no treatment.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_treatment Treatment cluster_analysis Analysis acclimatization Animal Acclimatization grouping Randomization into Treatment Groups acclimatization->grouping pu_admin Pu-239 Administration (e.g., Inhalation/IV) grouping->pu_admin control Control Group (Vehicle) pu_admin->control dtpa_iv DTPA IV Treatment pu_admin->dtpa_iv dtpa_inhaled DTPA Inhaled Treatment pu_admin->dtpa_inhaled sample_collection Sample Collection (Tissues, Excreta) control->sample_collection dtpa_iv->sample_collection dtpa_inhaled->sample_collection radioanalysis Radioanalytical Measurement of Pu-239 sample_collection->radioanalysis data_analysis Data Analysis & Comparison radioanalysis->data_analysis

Caption: Experimental workflow for a Pu-239 decorporation study.

DTPA_Mechanism cluster_body In the Body Pu_ion Free Pu-239 ion Pu_DTPA_Complex Soluble Pu-DTPA Complex Pu_ion->Pu_DTPA_Complex Bone_Liver Deposition in Bone & Liver Pu_ion->Bone_Liver (without DTPA) DTPA DTPA DTPA->Pu_DTPA_Complex Kidney Kidneys Pu_DTPA_Complex->Kidney Urine Excretion in Urine Kidney->Urine

Caption: Mechanism of action for DTPA chelation.

Troubleshooting_Tree start Low DTPA Efficacy Observed q1 Was treatment delayed (>24h post-exposure)? start->q1 a1_yes Efficacy decreases with time. Consider prompt treatment in future experiments. q1->a1_yes Yes a1_no No q1->a1_no q2 What was the route of exposure? a1_no->q2 a2_inh Inhalation q2->a2_inh a2_sys Systemic (IV/IP) q2->a2_sys q3 Was inhaled DTPA used? a2_inh->q3 q4 Was Pu-239 in an insoluble form (e.g., PuO2)? a2_sys->q4 a3_yes Consider combined inhaled and systemic DTPA for better organ decorporation. q3->a3_yes Yes a3_no Inhaled DTPA can be more effective for lung burden. Consider this route. q3->a3_no No a4_yes Insoluble forms are harder to chelate. Consider prolonged, intermittent DTPA administration. q4->a4_yes Yes a4_no Review dosage and other experimental parameters. q4->a4_no No

Caption: Troubleshooting decision tree for low DTPA efficacy.

References

Technical Support Center: Troubleshooting Inconsistent PU139 Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PU139, a potent pan-histone acetyltransferase (HAT) inhibitor. We address common issues that may lead to inconsistent experimental outcomes.

Troubleshooting Guides

Compound-Related Issues

Question: I'm seeing variable potency of this compound between experiments. What could be the cause?

Answer: Inconsistent potency of this compound can stem from several factors related to compound handling and stability.

  • Improper Storage: this compound stock solutions should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] Avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Solubility Issues: this compound is typically dissolved in DMSO to create a stock solution.[1] Ensure the compound is fully dissolved before further dilution into aqueous buffers or cell culture media. Precipitation of the compound upon dilution can significantly lower the effective concentration. It is advisable to visually inspect for any precipitation after dilution.

  • Media Instability: Components in cell culture media can sometimes interact with small molecules, affecting their stability and activity.[2][3][4][5] If you suspect media-related instability, you can test the potency of this compound in different media formulations or in simplified buffer systems.

Storage Condition Duration
-80°CUp to 6 months
-20°CUp to 1 month

Table 1: Recommended Storage for this compound Stock Solutions.[1]

Cell-Based Assay Issues

Question: The effect of this compound on histone acetylation levels is not consistent in my cell-based assays. What should I check?

Answer: Inconsistent results in cell-based assays are a common challenge. Here are several factors to consider:

  • Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment. Over-confluent or stressed cells can exhibit altered epigenetic landscapes and drug responses.

  • Antibody Specificity and Variability: Assays monitoring histone modifications often rely on specific antibodies.[6] The specificity and efficiency of these antibodies can vary between lots and manufacturers. It is crucial to validate your antibodies and use a consistent lot for a series of experiments. Be aware of potential epitope occlusion, where other post-translational modifications might prevent antibody binding.[6]

  • Assay Controls: Always include appropriate controls in your experiments. This includes a vehicle control (e.g., DMSO), a positive control (a known HAT inhibitor, if available), and a negative control. These controls will help you assess whether the assay is performing as expected.

  • Treatment Time and Concentration: The effect of this compound on histone acetylation is time and concentration-dependent. Optimize the treatment duration and concentration range for your specific cell line and experimental endpoint. Based on published data, this compound is often used at concentrations up to 100 µM for 24-72 hours.[1]

Data Interpretation Issues

Question: I see a decrease in histone acetylation, but the downstream effect (e.g., cell growth inhibition) is not what I expected. Why might this be?

Answer: A disconnect between target engagement (histone hypoacetylation) and the expected phenotypic outcome can be due to several reasons:

  • Cellular Context: The downstream consequences of HAT inhibition can be highly dependent on the cellular context, including the specific cell line, its genetic background, and the activity of other signaling pathways.

  • Off-Target Effects: While this compound is a potent pan-HAT inhibitor, like any small molecule, it may have off-target effects at higher concentrations.[7] It is important to use the lowest effective concentration to minimize the risk of off-target activities.

  • Redundancy and Compensation: Cells have multiple mechanisms to regulate gene expression. It is possible that compensatory pathways are activated in response to HAT inhibition, mitigating the expected downstream effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent pan-histone acetyltransferase (HAT) inhibitor. It blocks the activity of several HATs, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1] By inhibiting these enzymes, this compound leads to a decrease in histone acetylation (hypoacetylation), which in turn alters chromatin structure and gene expression, ultimately leading to effects such as cell growth inhibition.[1]

Q2: What are the IC50 values of this compound for different HATs?

A2: The reported IC50 values for this compound are as follows:

HAT EnzymeIC50 (µM)
Gcn58.39
PCAF9.74
CBP2.49
p3005.35

Table 2: IC50 Values of this compound for Histone Acetyltransferases.[1]

Q3: What are the GI50 values of this compound in different cell lines?

A3: this compound has been shown to inhibit the growth of various cancer cell lines with GI50 values generally below 60 µM.

Cell LineCancer TypeGI50 (µM)
A431Skin Carcinoma<60
A549Lung Carcinoma<60
A2780Ovarian Cancer<60
HepG2Hepatocellular Carcinoma<60
SW480Colon Adenocarcinoma<60
U-87 MGGlioblastoma<60
HCT116Colorectal Carcinoma<60
SK-N-SHNeuroblastoma<60
MCF7Breast Adenocarcinoma<60

Table 3: GI50 Values of this compound in Various Cancer Cell Lines.[1]

Q4: Can this compound be used in vivo?

A4: Yes, this compound has been shown to have in vivo activity. For example, it has been used in mouse xenograft models of neuroblastoma, where it inhibited tumor growth.[1]

Experimental Protocols

Representative Protocol: Cell-Based Histone Acetylation Assay

This protocol provides a general framework for assessing the effect of this compound on histone acetylation in a cell line of interest.

  • Cell Seeding: Plate cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same final concentration of DMSO).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Histone Extraction: After treatment, harvest the cells and perform histone extraction using a commercially available kit or a standard laboratory protocol.

  • Western Blot Analysis: Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies specific for an acetylated histone mark of interest (e.g., acetyl-Histone H3 or acetyl-Histone H4) and a loading control (e.g., total Histone H3 or H4).

  • Detection and Analysis: Use a suitable secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities and normalize the level of acetylated histone to the total histone level.

Visualizations

PU139_Signaling_Pathway This compound This compound HATs Histone Acetyltransferases (Gcn5, PCAF, CBP, p300) This compound->HATs Histone_Acetylation Histone Acetylation HATs->Histone_Acetylation Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression Gene Expression Chromatin_Relaxation->Gene_Expression Cell_Growth Cell Growth Gene_Expression->Cell_Growth

Caption: this compound inhibits HATs, leading to reduced histone acetylation.

Troubleshooting_Workflow Inconsistent_Results Inconsistent this compound Results Check_Compound Check Compound Integrity (Storage, Solubility) Inconsistent_Results->Check_Compound Check_Assay Review Cell-Based Assay (Cells, Reagents, Controls) Inconsistent_Results->Check_Assay Check_Data Analyze Data Interpretation (Concentration, Time, Context) Inconsistent_Results->Check_Data Consistent_Results Consistent Results Check_Compound->Consistent_Results Check_Assay->Consistent_Results Check_Data->Consistent_Results

Caption: A workflow for troubleshooting inconsistent this compound results.

Inconsistent_Results_Causes Inconsistent_Results Inconsistent Results Compound Compound Issues Inconsistent_Results->Compound Assay Assay Variability Inconsistent_Results->Assay Biological Biological Complexity Inconsistent_Results->Biological Storage Storage Compound->Storage Solubility Solubility Compound->Solubility Cell_Health Cell Health Assay->Cell_Health Reagents Reagents Assay->Reagents Off_Target Off-Target Effects Biological->Off_Target Redundancy Redundancy Biological->Redundancy

Caption: Potential causes of inconsistent this compound experimental results.

References

Technical Support Center: PU139 Resistance Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in their experiments with the pan-histone acetyltransferase (HAT) inhibitor, PU139.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor. It targets multiple HAT enzymes, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300. By inhibiting these enzymes, this compound blocks the transfer of acetyl groups to histone and non-histone proteins, leading to a decrease in protein acetylation. This disruption of acetylation-dependent processes can induce cell growth inhibition and, in some cases, caspase-independent cell death in cancer cells.[1]

Q2: What are the known mechanisms of resistance to this compound and other HAT inhibitors in cancer cells?

The primary mechanism of acquired resistance to acetyl-CoA-competitive HAT inhibitors like this compound is the upregulation of intracellular acetyl-CoA levels. Cancer cells can achieve this by acquiring mutations in genes involved in coenzyme A (CoA) biosynthesis, such as PANK3 (Pantothenate Kinase 3). These mutations can lead to increased PANK3 activity and, consequently, elevated production of acetyl-CoA. The excess acetyl-CoA then outcompetes this compound for binding to the catalytic site of HAT enzymes, thereby reducing the inhibitor's efficacy.

Q3: My cancer cell line has developed resistance to this compound. What is the expected fold-change in the IC50 value?

While specific data for this compound is limited in publicly available literature, studies on other acetyl-CoA competitive HAT inhibitors have demonstrated significant shifts in IC50 values upon the development of resistance. It is not uncommon to observe a 10-fold or even higher increase in the IC50 value in resistant cell lines compared to their parental, sensitive counterparts. Researchers should perform dose-response experiments to empirically determine the fold-change in their specific resistant cell line.

Q4: Can this compound be used in combination with other anticancer drugs?

Yes, preclinical studies have shown that this compound can act synergistically with other chemotherapeutic agents. For example, in neuroblastoma xenograft models, this compound has been shown to enhance the antitumor effects of doxorubicin. This suggests that combination therapies could be a viable strategy to increase efficacy and potentially overcome resistance.

Troubleshooting Guides

Problem 1: Decreased sensitivity or acquired resistance to this compound in your cell line.

Possible Cause 1: Upregulation of Acetyl-CoA Biosynthesis

  • Troubleshooting Steps:

    • Measure Intracellular Acetyl-CoA Levels: Compare the acetyl-CoA levels in your resistant cell line to the parental sensitive cell line. A significant increase in the resistant line is a strong indicator of this resistance mechanism.

    • Sequence PANK3 Gene: Analyze the coding sequence of the PANK3 gene in both sensitive and resistant cells to identify potential mutations that could lead to increased enzyme activity.

    • Co-treatment with a PANK Inhibitor: If available, co-treating resistant cells with this compound and a PANK inhibitor may resensitize them to the HAT inhibitor.

Possible Cause 2: Increased Drug Efflux

  • Troubleshooting Steps:

    • Test for Multidrug Resistance (MDR) Protein Overexpression: Use western blotting or qPCR to check for the upregulation of common MDR pumps like P-glycoprotein (P-gp/ABCB1).

    • Co-treatment with an MDR Inhibitor: If MDR protein overexpression is confirmed, co-administering this compound with a known inhibitor of that pump (e.g., verapamil or tariquidar for P-gp) should restore sensitivity.

Problem 2: High variability or inconsistent results in cell viability assays.

Possible Cause 1: Suboptimal Assay Conditions

  • Troubleshooting Steps:

    • Optimize Seeding Density: Ensure that cells are in the logarithmic growth phase throughout the experiment. Seeding density should be optimized for each cell line to avoid both sparse and overgrown cultures by the end of the assay.

    • Check Drug Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.

    • Consistent Incubation Time: Use a consistent incubation time for all experiments, typically 48 to 72 hours, to ensure reproducibility.

Possible Cause 2: Cell Line Contamination or Genetic Drift

  • Troubleshooting Steps:

    • Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as this can significantly affect cell growth and drug response.

    • Cell Line Authentication: Periodically authenticate your cell lines using methods like short tandem repeat (STR) profiling to ensure their identity and rule out cross-contamination.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against various Histone Acetyltransferases (HATs)

HAT EnzymeIC50 (µM)
Gcn58.39
PCAF9.74
CBP2.49
p3005.35

Data represents the concentration of this compound required to inhibit 50% of the respective HAT enzyme's activity in vitro.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
  • Determine the initial IC50 of this compound: Perform a dose-response experiment to determine the initial sensitivity of the parental cancer cell line to this compound.

  • Initial Chronic Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC25 (the concentration that inhibits 25% of cell growth).

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step.

  • Monitor Cell Viability: At each concentration increase, monitor cell viability. It is expected that a significant portion of the cells will die. Allow the surviving cells to repopulate the culture vessel.

  • Establish a Resistant Clone: Continue this process of dose escalation until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the initial IC50.

  • Characterize the Resistant Line: Once a resistant population is established, perform a new dose-response assay to determine the new IC50 and calculate the fold-resistance. The resistant cell line should be maintained in a medium containing a maintenance concentration of this compound to prevent the loss of the resistant phenotype.

Protocol 2: Measurement of Intracellular Acetyl-CoA

This protocol is a general guideline and can be adapted based on commercially available kits.

  • Cell Lysis:

    • Harvest approximately 5 x 10^6 sensitive and resistant cells.

    • Wash the cells with cold PBS.

    • Lyse the cells using a lysis buffer compatible with acetyl-CoA measurement assays (often a buffer containing a deproteinizing agent).

  • Deproteinization:

    • Deproteinize the cell lysates according to the kit manufacturer's instructions (e.g., by perchloric acid precipitation followed by neutralization).

  • Assay:

    • Use a commercial acetyl-CoA assay kit (fluorometric or colorimetric).

    • Prepare a standard curve using the provided acetyl-CoA standards.

    • Add the deproteinized cell lysates and assay reagents to a 96-well plate.

    • Incubate as per the manufacturer's instructions.

  • Data Analysis:

    • Measure the fluorescence or absorbance using a plate reader.

    • Calculate the acetyl-CoA concentration in the samples based on the standard curve.

    • Normalize the acetyl-CoA concentration to the protein concentration or cell number of the initial lysate.

Mandatory Visualizations

PU139_Action_and_Resistance cluster_sensitive Sensitive Cancer Cell cluster_resistant Resistant Cancer Cell This compound This compound HATs HATs (p300/CBP, etc.) This compound->HATs Inhibits Acetylation Histone/Protein Acetylation HATs->Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->HATs Substrate Growth_Inhibition Growth Inhibition/ Apoptosis Acetylation->Growth_Inhibition PU139_res This compound HATs_res HATs (p300/CBP, etc.) PU139_res->HATs_res Ineffective Inhibition Acetylation_res Normal Acetylation HATs_res->Acetylation_res Acetyl_CoA_res Increased Acetyl-CoA Acetyl_CoA_res->HATs_res Outcompetes This compound PANK3_mut PANK3 Mutation PANK3_mut->Acetyl_CoA_res Upregulates Continued_Growth Continued Growth Acetylation_res->Continued_Growth

Caption: Signaling pathway of this compound action and the acetyl-CoA mediated resistance mechanism.

Experimental_Workflow start Start with Parental Cancer Cell Line dose_response1 Determine Initial This compound IC50 start->dose_response1 chronic_exposure Chronic Exposure to Increasing this compound Concentrations dose_response1->chronic_exposure resistant_line Establish this compound Resistant Cell Line chronic_exposure->resistant_line dose_response2 Determine New This compound IC50 resistant_line->dose_response2 mechanism_investigation Investigate Resistance Mechanism resistant_line->mechanism_investigation fold_change Calculate Fold Resistance dose_response2->fold_change acetyl_coa_measurement Measure Intracellular Acetyl-CoA mechanism_investigation->acetyl_coa_measurement pank3_sequencing Sequence PANK3 Gene mechanism_investigation->pank3_sequencing

Caption: Experimental workflow for generating and characterizing this compound resistant cancer cells.

References

PU139 Flow Cytometry Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers analyzing cells treated with PU139, a pan-histone acetyltransferase (HAT) inhibitor, using flow cytometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent small molecule inhibitor of histone acetyltransferases (HATs).[1][2] It acts as a pan-HAT inhibitor, blocking the activity of multiple HAT enzymes including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2] The primary mechanism of this compound is the induction of histone hypoacetylation, which alters gene expression and can lead to the inhibition of cell growth and induction of cell death.[2][3]

Q2: What cellular effects can I expect to see after treating cancer cells with this compound?

A2: this compound has been shown to inhibit the growth of numerous cancer cell lines.[1][2] A key effect observed is the induction of caspase-independent cell death, particularly noted in neuroblastoma cell lines.[1][2] Therefore, you should expect to see a dose-dependent decrease in cell viability and an increase in cell death markers when analyzing this compound-treated cells.

Q3: I am not observing significant cell death with Annexin V/PI staining after this compound treatment. What could be wrong?

A3: There are several possibilities:

  • Cell Line Resistance: Not all cell lines are equally sensitive to this compound. Ensure you are working with a cell line reported to be sensitive or have performed a dose-response curve to determine the appropriate concentration (GI50 values are reported to be <60 μM in several cell lines)[1].

  • Time Point: The kinetics of cell death can vary. You may need to perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal time point for observing cell death.

  • Caspase-Independent Mechanism: this compound is known to induce caspase-independent cell death.[2] Standard Annexin V assays detect phosphatidylserine exposure, which can be a feature of this pathway, but the kinetics or presentation might differ from classical apoptosis. Consider using a secondary, complementary assay, such as a membrane integrity dye (like PI or 7-AAD) on its own or a marker for necroptosis if you suspect a non-apoptotic cell death pathway.

  • Drug Inactivity: Ensure your this compound stock is correctly prepared, stored, and has not degraded.

Q4: Can I use flow cytometry to measure the direct activity of this compound on histone acetylation?

A4: Yes, intracellular flow cytometry can be used to measure changes in histone acetylation. You would need to fix and permeabilize the cells, then stain with a fluorescently-conjugated antibody specific for an acetylated histone mark (e.g., Acetyl-Histone H3 or H4). A decrease in the fluorescence intensity in this compound-treated cells compared to a vehicle control would indicate successful target engagement.

Troubleshooting Guides

Issue 1: High background staining in Annexin V/PI Apoptosis Assay
  • Problem: A high percentage of cells in the vehicle control group appear to be apoptotic or necrotic.

  • Possible Causes & Solutions:

    • Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cell membranes. Handle cells gently, use a cell scraper if necessary, and keep centrifugation speeds to a minimum (e.g., 300-400 x g for 5 minutes).

    • Incorrect Buffer: Always use the 1X Annexin V Binding Buffer provided with your kit. The presence of calcium is critical for Annexin V binding to phosphatidylserine.

    • Long Incubation Times: Do not incubate cells with staining reagents for longer than the recommended time (typically 15-20 minutes) as this can lead to artifacts. Keep samples on ice and protected from light after staining.

    • Overgrowth of Cells: Ensure cells are in the logarithmic growth phase and are not overgrown before starting the treatment. Confluent or nutrient-deprived cultures can have high basal levels of cell death.

Issue 2: Poor Resolution in Cell Cycle Analysis
  • Problem: The G1, S, and G2/M peaks in the DNA content histogram are broad or overlapping, making it difficult to quantify the cell cycle phases.

  • Possible Causes & Solutions:

    • Inconsistent Staining: Ensure a fixed number of cells are stained with a saturating concentration of a DNA-binding dye like Propidium Iodide (PI). Vortex the cell suspension gently but thoroughly after adding the dye.

    • Cell Clumps (Aggregates): Aggregates will be interpreted by the cytometer as single events with more DNA, leading to a distorted histogram. Filter the cell suspension through a 40-70 µm cell strainer immediately before analysis. Adding EDTA to the staining buffer can also help reduce clumping.

    • Fast Flow Rate: Acquire events at a low to medium flow rate. A high flow rate increases the core stream diameter, leading to greater variability in fluorescence measurements (higher CVs).

    • Improper Fixation: If using a fixation method, ensure it is appropriate for cell cycle analysis. Ethanol fixation is common and should be done slowly while vortexing to prevent clumping.

Experimental Protocols & Data

Protocol 1: Apoptosis Analysis using Annexin V and 7-AAD Staining
  • Cell Treatment: Plate cells at a density that will not exceed 80% confluency by the end of the experiment. Treat cells with the desired concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 24-72 hours. Include a vehicle-only control (e.g., DMSO).

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Wash adherent cells with PBS, then detach using a gentle method (e.g., Trypsin-EDTA). Combine with the supernatant containing floating cells.

  • Washing: Centrifuge the collected cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry immediately (within 1 hour).

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)
  • Cell Treatment: Treat cells with this compound as described in Protocol 1.

  • Cell Harvesting: Harvest adherent cells using trypsin. Collect all cells by centrifugation at 400 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.

  • Incubation: Fix cells for at least 2 hours at 4°C. Cells can be stored in ethanol at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI Staining Solution (containing PI and RNase A).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry using a linear scale for the fluorescence signal.

Sample Quantitative Data

The following tables represent hypothetical data from flow cytometry analysis of a neuroblastoma cell line (e.g., SK-N-SH) treated with this compound for 48 hours.

Table 1: Effect of this compound on Cell Viability (Annexin V/7-AAD Assay)

This compound Conc. (µM)Live Cells (%) (Annexin V-/7-AAD-)Early Apoptotic (%) (Annexin V+/7-AAD-)Late Apoptotic/Necrotic (%) (Annexin V+/7-AAD+)
0 (Vehicle)94.5 ± 1.22.5 ± 0.53.0 ± 0.8
1080.1 ± 2.58.9 ± 1.111.0 ± 1.5
2555.7 ± 3.115.3 ± 2.229.0 ± 2.8
5025.2 ± 4.018.5 ± 2.556.3 ± 3.5

Table 2: Effect of this compound on Cell Cycle Distribution (PI Staining)

This compound Conc. (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Vehicle)55.2 ± 2.128.3 ± 1.816.5 ± 1.5
1060.1 ± 2.525.0 ± 1.914.9 ± 1.4
2568.5 ± 3.018.2 ± 2.013.3 ± 1.8
5075.3 ± 3.512.1 ± 2.212.6 ± 1.9

Visualizations

This compound Mechanism of Action

PU139_Mechanism cluster_0 This compound Action cluster_1 Cellular Consequence This compound This compound HATs HATs (p300, CBP, PCAF, Gcn5) This compound->HATs Inhibits Acetylation Histone Acetylation HATs->Acetylation Histones Histone Proteins Histones->Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Regulates Cell_Death Cell Growth Arrest & Cell Death Gene_Expression->Cell_Death

Caption: this compound inhibits HAT enzymes, leading to reduced histone acetylation and altered gene expression.

Flow Cytometry Apoptosis Assay Workflow

Apoptosis_Workflow start 1. Treat Cells with this compound harvest 2. Harvest Adherent & Floating Cells start->harvest wash 3. Wash with cold PBS harvest->wash stain 4. Stain with Annexin V & 7-AAD wash->stain analyze 5. Analyze via Flow Cytometry stain->analyze

Caption: A typical workflow for preparing this compound-treated cells for apoptosis analysis by flow cytometry.

Troubleshooting Logic for Poor Cell Cycle Resolution

CellCycle_Troubleshooting Start Poor Cell Cycle Resolution (High CVs) CheckAggregates See doublets/aggregates on FSC-A vs FSC-H plot? Start->CheckAggregates Filter Solution: Filter sample through cell strainer. CheckAggregates->Filter Yes CheckFlowRate Is flow rate set to high? CheckAggregates->CheckFlowRate No Filter->CheckFlowRate LowerFlowRate Solution: Reduce flow rate to low/medium. CheckFlowRate->LowerFlowRate Yes CheckStaining Is staining protocol consistent? CheckFlowRate->CheckStaining No LowerFlowRate->CheckStaining OptimizeStaining Solution: Optimize dye concentration & incubation. CheckStaining->OptimizeStaining No Success Problem Resolved CheckStaining->Success Yes OptimizeStaining->Success

Caption: A decision tree for troubleshooting common issues leading to poor cell cycle histogram quality.

References

Validation & Comparative

Validating PU139 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PU139 and alternative histone acetyltransferase (HAT) inhibitors for validating target engagement in a cellular context. The information is compiled from publicly available data and is intended to guide experimental design and interpretation.

Introduction to this compound and its Cellular Targets

This compound is a potent pan-histone acetyltransferase (HAT) inhibitor.[1][2] It exerts its effects by blocking the activity of several key HAT enzymes, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][3] These enzymes play a crucial role in chromatin remodeling and gene transcription by acetylating histone proteins, primarily on lysine residues. Dysregulation of HAT activity is implicated in various diseases, including cancer, making HAT inhibitors like this compound valuable tools for research and potential therapeutic development.

Comparison of this compound with Alternative HAT Inhibitors

Validating that a compound reaches and interacts with its intended target within a cell is a critical step in drug discovery. This section compares this compound with other commonly used HAT inhibitors: C646, A-485, and Anacardic Acid.

Disclaimer: The following data is compiled from multiple sources. Direct side-by-side comparisons in the same experimental systems are limited in the available literature. Therefore, these comparisons should be interpreted with caution.

Biochemical Potency

This table summarizes the in vitro inhibitory concentrations (IC50) of the compounds against purified HAT enzymes. This data provides a baseline for their potency and selectivity.

CompoundTarget(s)IC50 (μM)Reference(s)
This compound Gcn58.39[1]
PCAF9.74[1]
CBP2.49[1]
p3005.35[1]
C646 p300/CBP~0.4 (Ki)[4]
A-485 p300/CBP0.06[4]
Anacardic Acid p300~8.5[5][6]
PCAF~5.0[5][6]
Cellular Activity and Target Engagement

Demonstrating target engagement within a cellular environment is crucial. The following table summarizes the observed cellular effects of these inhibitors, which serve as indirect or direct measures of target engagement.

CompoundCellular AssayObserved EffectConcentrationCell Line(s)Reference(s)
This compound Western BlotInduces histone hypoacetylation.25 μMSK-N-SH, HCT116[7]
Cell Growth AssayInhibits cell growth (GI50 < 60 μM).<60 μMA431, A549, A2780, HepG2, SW480, U-87 MG, HCT116, SK-N-SH, MCF7[1]
C646 Western BlotReduces histone H3 and H4 acetylation.Not specifiedMouse fibroblast cell lines[8]
A-485 Western BlotReduces H3K27 acetylation.Not specifiedNot specified[9]
Anacardic Acid Western BlotInduces hypoacetylation of histone H3 at K9 and K14.20 μMPlasmodium falciparum[6]

Visualizing Pathways and Workflows

Histone Acetylation Signaling Pathway

Histone_Acetylation_Pathway General Histone Acetylation Signaling Pathway cluster_inhibitors HAT Inhibitors cluster_enzymes Histone Acetyltransferases (HATs) cluster_process Cellular Process This compound This compound p300_CBP p300/CBP This compound->p300_CBP PCAF PCAF This compound->PCAF Gcn5 Gcn5 This compound->Gcn5 C646 C646 C646->p300_CBP A485 A-485 A485->p300_CBP Anacardic_Acid Anacardic Acid Anacardic_Acid->p300_CBP Anacardic_Acid->PCAF Histones Histones (H3, H4) p300_CBP->Histones Acetyl-CoA PCAF->Histones Acetyl-CoA Gcn5->Histones Acetyl-CoA Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription

Caption: Inhibition of HATs by small molecules prevents histone acetylation.

Experimental Workflow for Validating Target Engagement

Target_Engagement_Workflow General Workflow for Validating HAT Inhibitor Target Engagement cluster_treatment Cell Treatment cluster_assays Target Engagement Assays cluster_analysis Data Analysis Cell_Culture Culture Cells Compound_Treatment Treat with HAT Inhibitor (e.g., this compound) Cell_Culture->Compound_Treatment CETSA Cellular Thermal Shift Assay (CETSA) Compound_Treatment->CETSA Western_Blot Western Blot for Histone Acetylation Compound_Treatment->Western_Blot CoIP Co-Immunoprecipitation Compound_Treatment->CoIP HAT_Assay Cellular HAT Activity Assay Compound_Treatment->HAT_Assay CETSA_Analysis Analyze Thermal Shift CETSA->CETSA_Analysis WB_Analysis Quantify Acetylation Levels Western_Blot->WB_Analysis CoIP_Analysis Detect Protein-Inhibitor Complex CoIP->CoIP_Analysis HAT_Assay_Analysis Measure HAT Activity Inhibition HAT_Assay->HAT_Assay_Analysis

Caption: Workflow for assessing HAT inhibitor target engagement in cells.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to validate target engagement of HAT inhibitors. Researchers should optimize these protocols for their specific cell lines, antibodies, and reagents.

Western Blot for Histone Acetylation

This protocol is used to assess the downstream effect of HAT inhibition on the acetylation status of histones.

Materials:

  • Cells of interest

  • HAT inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)

  • Cell lysis buffer (RIPA or similar) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay reagents

  • SDS-PAGE gels (15% or 4-20% gradient recommended for histone resolution)

  • PVDF or nitrocellulose membranes (0.2 µm pore size recommended)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific to acetylated histone marks, e.g., anti-acetyl-H3K27, and total histone for loading control, e.g., anti-H3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of the HAT inhibitor or vehicle control for the desired time (e.g., 3-24 hours).

  • Cell Lysis and Protein Quantification: Wash cells with cold PBS and lyse them in lysis buffer. Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Denature protein lysates and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.[10][11]

  • Analysis: Quantify the band intensities for the acetylated histone and normalize to the total histone loading control. Compare the levels of acetylation in inhibitor-treated samples to the vehicle control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to directly assess target engagement by measuring the change in thermal stability of a target protein upon ligand binding.

Materials:

  • Cells of interest

  • HAT inhibitor and vehicle control

  • PBS

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Lysis buffer with protease inhibitors

  • Refrigerated centrifuge

  • Reagents for downstream protein detection (e.g., Western blot or ELISA)

Procedure:

  • Cell Treatment: Treat cells in suspension or adherent plates with the HAT inhibitor or vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target HAT protein (e.g., p300) in the soluble fraction by Western blot or another quantitative protein detection method.

  • Data Interpretation: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Co-Immunoprecipitation (Co-IP)

Co-IP can be used to demonstrate the direct interaction between a HAT inhibitor and its target protein within the cell, often requiring a modified, "clickable" version of the inhibitor.

Materials:

  • Cells of interest

  • "Clickable" HAT inhibitor and control compound

  • Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)

  • Antibody against the target HAT protein (e.g., anti-p300)

  • Protein A/G magnetic beads or agarose beads

  • Biotin-azide and streptavidin beads (for click chemistry)

  • Wash buffers

  • Elution buffer

  • Reagents for Western blot analysis

Procedure:

  • Cell Treatment: Treat cells with the clickable HAT inhibitor.

  • Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein-protein and protein-ligand interactions.

  • Click Chemistry Reaction: Perform a click chemistry reaction to attach a reporter molecule (e.g., biotin) to the inhibitor that is bound to its target.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the target HAT protein.

  • Capture of Immune Complexes: Add Protein A/G beads to pull down the antibody-protein-inhibitor complex.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Detection: Elute the bound proteins from the beads and analyze the eluate by Western blot using an antibody against the reporter molecule (e.g., streptavidin-HRP) to confirm the presence of the inhibitor bound to the target protein.[12][13][14][15]

Cellular HAT Activity Assay

This assay measures the overall HAT activity within cells and can be used to assess the functional consequence of target engagement by an inhibitor.

Materials:

  • Cells of interest

  • HAT inhibitor and vehicle control

  • Nuclear extraction kit or buffer

  • HAT activity assay kit (colorimetric or fluorometric)[16][17][18][19][20]

  • Protein quantification assay

Procedure:

  • Cell Treatment: Treat cells with the HAT inhibitor or vehicle control.

  • Nuclear Extraction: Prepare nuclear extracts from the treated and control cells.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts.

  • HAT Activity Assay: Perform the HAT activity assay according to the manufacturer's instructions, using equal amounts of nuclear extract for each sample. These kits typically provide a histone peptide substrate and Acetyl-CoA, and measure the production of Coenzyme A or the acetylated peptide.

  • Data Analysis: Measure the colorimetric or fluorescent output and calculate the HAT activity. Compare the activity in inhibitor-treated samples to the vehicle control to determine the extent of inhibition.[16][17][18]

References

A Comparative Guide to PU139 and PU141 HAT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the histone acetyltransferase (HAT) inhibitors PU139 and PU141. This document outlines their mechanisms of action, summarizes available experimental data, and provides methodologies for key experiments.

Histone acetyltransferases (HATs) are crucial enzymes in epigenetic regulation, and their dysregulation is implicated in various diseases, including cancer. Small molecule inhibitors of HATs are therefore valuable tools for research and potential therapeutic agents. This guide focuses on two such inhibitors, this compound and PU141, both belonging to the pyridoisothiazolone class.

Mechanism of Action and Target Selectivity

This compound and PU141 exhibit distinct selectivity profiles. This compound acts as a pan-HAT inhibitor, targeting a broad range of HATs, while PU141 demonstrates selectivity for the p300/CBP family of HATs.[1][2]

This compound is a potent inhibitor of multiple HAT enzymes, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][3] This broad activity profile makes it a useful tool for studying the global effects of HAT inhibition.

PU141 is more selective in its action, primarily targeting the HATs CBP and p300.[1] This selectivity allows for more targeted investigation of the roles of these specific enzymes in cellular processes. A molecular docking study has suggested that PU141 has a higher binding affinity for the p300 HAT enzyme compared to this compound.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and PU141.

Table 1: In Vitro HAT Inhibition
CompoundTargetIC50 (μM)
This compound Gcn58.39[3]
PCAF9.74[3]
CBP2.49[3]
p3005.35[3]
PU141 CBPSelective, specific IC50 not available in public sources
p300Selective, specific IC50 not available in public sources
Table 2: In Vitro Anti-proliferative Activity
CompoundCell Line(s)GI50 (μM)
This compound A431, A549, A2780, HepG2, SW480, U-87 MG, HCT116, SK-N-SH, MCF7<60[3]
PU141 A431, A549, A2780, HCT116, HepG2, MCF7, SK-N-SH, SW480, U-87MGMicromolar concentrations, specific GI50 values not available in public sources
Table 3: In Vivo Antitumor Activity
CompoundModelDosageEffect
This compound Neuroblastoma Xenograft25 mg/kg (i.p.)Moderate, but significant tumor growth inhibition. Synergizes with Doxorubicin.[1][3]
PU141 Neuroblastoma Xenograft25 mg/kg (i.p.)Significant tumor volume reduction (19%).

Signaling Pathways and Experimental Workflows

The inhibition of HATs by this compound and PU141 leads to histone hypoacetylation, which in turn affects gene expression and cellular processes. The pan-inhibitory nature of this compound suggests a broader impact on cellular transcription compared to the more targeted effect of PU141 on p300/CBP-regulated genes.

HAT_Inhibition_Pathway cluster_inhibitors HAT Inhibitors cluster_hats Histone Acetyltransferases This compound This compound Gcn5 Gcn5 This compound->Gcn5 inhibits PCAF PCAF This compound->PCAF inhibits p300_CBP p300/CBP This compound->p300_CBP inhibits PU141 PU141 PU141->p300_CBP inhibits Acetylated_Histones Acetylated_Histones Gcn5->Acetylated_Histones PCAF->Acetylated_Histones p300_CBP->Acetylated_Histones Histones Histones Histones->Acetylated_Histones acetylation Gene_Expression Gene_Expression Acetylated_Histones->Gene_Expression regulates Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies HAT_Assay HAT Activity Assay (e.g., DELFIA) Cell_Viability Cell Viability Assay (e.g., MTT/SRB) HAT_Assay->Cell_Viability Determine cellular potency Western_Blot Western Blot (Histone Acetylation) Cell_Viability->Western_Blot Confirm mechanism Xenograft Neuroblastoma Xenograft Model Western_Blot->Xenograft Validate in vivo efficacy

References

A Comparative Guide to PU139 and Other Pan-Histone Acetyltransferase (HAT) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pan-histone acetyltransferase (HAT) inhibitor, PU139, with other notable pan-HAT inhibitors. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.

Introduction to Pan-HAT Inhibitors

Histone acetyltransferases (HATs) are a family of enzymes that play a crucial role in epigenetic regulation. By catalyzing the transfer of an acetyl group to lysine residues on histone and non-histone proteins, HATs influence chromatin structure and gene expression. Dysregulation of HAT activity is implicated in various diseases, including cancer, making them a compelling target for therapeutic intervention. Pan-HAT inhibitors, which target multiple HAT enzymes, are valuable tools for studying the broad effects of histone acetylation and for developing novel therapeutic strategies.

This compound is a potent pan-HAT inhibitor that has demonstrated significant activity against several members of the HAT family, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2] This guide compares the in vitro potency of this compound with other well-characterized pan-HAT inhibitors.

Quantitative Comparison of Pan-HAT Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other prominent pan-HAT inhibitors against various HAT enzymes. Lower IC50 values indicate greater potency.

InhibitorGcn5 (μM)PCAF (μM)p300 (μM)CBP (μM)Tip60 (μM)
This compound 8.39[1][2]9.74[1][2]5.35[1][2]2.49[1][2]-
Anacardic Acid -~5[3]~8.5[3]-Inhibits
C646 --1.6--
Garcinol -57--
Curcumin --25--
NU9056 ----2

Signaling Pathway: p300/CBP-Mediated Transcriptional Activation

The diagram below illustrates the central role of the highly homologous histone acetyltransferases p300 and CBP in gene transcription. These enzymes act as transcriptional co-activators, bridging sequence-specific transcription factors to the basal transcription machinery. Their intrinsic HAT activity leads to the acetylation of histones, which remodels chromatin into a more relaxed state, making it accessible for transcription. Furthermore, p300/CBP can acetylate non-histone proteins, including transcription factors, thereby modulating their activity.

Caption: p300/CBP-mediated transcriptional activation pathway.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Activity Assay (Colorimetric)

This non-radioactive assay measures HAT activity by detecting the release of Coenzyme A (CoA) during the acetylation reaction.

Materials:

  • HAT Assay Buffer

  • HAT Substrate I (Histone Peptide)

  • HAT Substrate II (Acetyl-CoA)

  • NADH Generating Enzyme

  • Nuclear Extract (Positive Control) or purified HAT enzyme

  • WST-1 (water-soluble tetrazolium salt)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 440 nm

Procedure:

  • Sample Preparation: Prepare nuclear extracts from cells or tissues, or use purified HAT enzyme. The final protein concentration will need to be optimized for the specific enzyme and substrate.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Test sample (e.g., nuclear extract or purified HAT)

    • HAT Assay Buffer

    • HAT Substrate I

    • HAT Substrate II

  • Initiate Reaction: Add the NADH Generating Enzyme and WST-1 solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a period of 1 to 4 hours, monitoring for color development.

  • Measurement: Read the absorbance at 440 nm using a microplate reader. The absorbance is directly proportional to the HAT activity.

  • Inhibitor Screening: To test the inhibitory effect of compounds like this compound, pre-incubate the HAT enzyme with varying concentrations of the inhibitor before adding the substrates.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the HAT inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot for Histone Acetylation

This technique is used to detect changes in the acetylation levels of specific histone residues.

Materials:

  • Treated and untreated cells

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the specific acetylated histone mark overnight at 4°C. A parallel blot should be incubated with an antibody against the total histone as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative change in acetylation.

References

A Comparative Guide to PU139 and Vorinostat in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical anti-cancer activities of PU139, a pan-histone acetyltransferase (HAT) inhibitor, and vorinostat, a pan-histone deacetylase (HDAC) inhibitor. The information presented is supported by experimental data to aid in the evaluation of these two distinct epigenetic modulators in cancer research and drug development.

Introduction

Epigenetic modifications are critical regulators of gene expression and their dysregulation is a hallmark of cancer. Two key enzyme families involved in these processes are histone acetyltransferases (HATs) and histone deacetylases (HDACs), which control the acetylation state of histones and other proteins, thereby modulating chromatin structure and gene accessibility. This compound and vorinostat represent two distinct therapeutic strategies targeting these epigenetic mechanisms. This compound is a pyridoisothiazolone-based pan-HAT inhibitor targeting Gcn5, p300/CBP-associated factor (PCAF), and the paralogous proteins CREB-binding protein (CBP) and p300.[1][2] In contrast, vorinostat (suberoylanilide hydroxamic acid, SAHA) is a hydroxamic acid-based pan-HDAC inhibitor that targets class I, II, and IV HDACs. This guide will compare their mechanisms of action, anti-proliferative effects, and their impact on key cellular processes in cancer cells.

Mechanism of Action

The opposing enzymatic activities of HATs and HDACs form the basis of the differential mechanisms of this compound and vorinostat.

This compound: As a pan-HAT inhibitor, this compound blocks the transfer of acetyl groups from acetyl-CoA to lysine residues on histone and non-histone proteins.[1][2] This leads to a state of histone hypoacetylation, resulting in a more condensed chromatin structure and transcriptional repression of target genes.

Vorinostat: Conversely, as a pan-HDAC inhibitor, vorinostat prevents the removal of acetyl groups from histones and other proteins. This leads to histone hyperacetylation, a more relaxed chromatin structure, and the transcriptional activation of genes, including tumor suppressor genes.

cluster_0 This compound (HAT Inhibition) cluster_1 Vorinostat (HDAC Inhibition) This compound This compound HATs HATs (Gcn5, PCAF, p300/CBP) This compound->HATs inhibits Histones Histones HATs->Histones Acetylates Condensed Chromatin Condensed Chromatin Histones->Condensed Chromatin leads to hypoacetylation Transcriptional Repression Transcriptional Repression Condensed Chromatin->Transcriptional Repression Vorinostat Vorinostat HDACs HDACs (Class I, II, IV) Vorinostat->HDACs inhibits Histones2 Histones HDACs->Histones2 Deacetylates Relaxed Chromatin Relaxed Chromatin Histones2->Relaxed Chromatin leads to hyperacetylation Transcriptional Activation Transcriptional Activation Relaxed Chromatin->Transcriptional Activation

Caption: Opposing mechanisms of this compound and vorinostat on histone acetylation.

In Vitro Efficacy

Enzyme Inhibitory Activity

The primary targets of this compound and vorinostat are their respective enzyme families. Their inhibitory potency against these enzymes is a key performance indicator.

CompoundTarget Enzyme FamilySpecific TargetsIC50 Values
This compound HATsGcn58.39 µM
PCAF9.74 µM
CBP2.49 µM
p3005.35 µM
Vorinostat HDACsClass I, II, IVPan-inhibitor

Data for this compound sourced from MedchemExpress.[3] Vorinostat is a pan-inhibitor of Class I, II, and IV HDACs.

Anti-proliferative Activity

The cytotoxic and anti-proliferative effects of this compound and vorinostat have been evaluated in various cancer cell lines.

CompoundCancer TypeCell LineAssay TypeIC50 / GI50 Value
This compound VariousPanel*Growth Inhibition< 60 µM
Vorinostat NeuroblastomaIMR-32Cell Survival> 1 µM
NeuroblastomaKellyCell ViabilityAdditive with radiation at 0.5 µM
NeuroblastomaSY5YCell ViabilityAdditive with radiation at 0.5 µM
LeukemiaMOLT-4Cell Survival> 1 µM
MedulloblastomaDaoyCell Survival~10 µM

Panel includes A431, A549, A2780, HepG2, SW480, U-87 MG, HCT116, SK-N-SH, and MCF7 cell lines.[3] Data for vorinostat sourced from various preclinical studies.[1][2]

Effects on Cell Cycle and Apoptosis

Both this compound and vorinostat exert their anti-cancer effects by modulating critical cellular processes such as the cell cycle and apoptosis.

Cell Cycle Regulation

Vorinostat: Treatment with vorinostat has been shown to induce G1 cell cycle arrest in various cancer cell lines. This is often associated with the upregulation of the cyclin-dependent kinase inhibitor p21 and the downregulation of cyclin D1.[4]

This compound: As a HAT inhibitor, particularly targeting p300/CBP, this compound is expected to influence cell cycle progression. Inhibition of p300 has been shown to block cell cycle progression.[5] GCN5, another target of this compound, has been demonstrated to directly bind to the promoters of cyclin D1 and cyclin E1, promoting their expression.[6] Therefore, inhibition of GCN5 by this compound would be expected to downregulate these cyclins and contribute to cell cycle arrest.

cluster_0 Vorinostat cluster_1 This compound (Inferred Mechanism) Vorinostat Vorinostat p21_up p21 (Upregulation) Vorinostat->p21_up CyclinD1_down Cyclin D1 (Downregulation) Vorinostat->CyclinD1_down G1_Arrest G1 Arrest p21_up->G1_Arrest CyclinD1_down->G1_Arrest This compound This compound HATs HATs (Gcn5, p300) This compound->HATs inhibits CyclinD1_E1_down Cyclin D1/E1 (Downregulation) HATs->CyclinD1_E1_down activates (via acetylation) CellCycle_Arrest Cell Cycle Arrest CyclinD1_E1_down->CellCycle_Arrest

Caption: Impact of vorinostat and this compound on cell cycle regulators.
Induction of Apoptosis

Vorinostat: Vorinostat has been shown to induce apoptosis in a variety of cancer cells. The mechanism can be caspase-dependent and is often associated with the upregulation of pro-apoptotic proteins.

This compound: In the SK-N-SH neuroblastoma cell line, this compound has been observed to trigger caspase-independent cell death.[1] This suggests an alternative programmed cell death pathway is activated by this HAT inhibitor in this specific cell type.

In Vivo Efficacy

Both compounds have demonstrated anti-tumor activity in preclinical xenograft models.

This compound: In a neuroblastoma (SK-N-SH) xenograft model, this compound was shown to block tumor growth. Furthermore, it exhibited a synergistic effect when combined with doxorubicin in vivo.[1][2]

Vorinostat: In a metastatic neuroblastoma murine model, the combination of vorinostat and radiation resulted in a greater decrease in tumor volume compared to either treatment alone.[1] Vorinostat has also shown efficacy in other preclinical cancer models.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of this compound or vorinostat that inhibits cell growth by 50% (GI50 or IC50).

Methodology:

  • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or vorinostat for a specified period (e.g., 48 or 72 hours).

  • Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50/GI50 values using a dose-response curve.

Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment MTT Addition MTT Addition Drug Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

References

PU139 vs. SAHA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic modulators, the choice of inhibitory compounds is critical for targeted research and therapeutic development. This guide provides a detailed comparison of two prominent epigenetic drugs: PU139, a pan-histone acetyltransferase (HAT) inhibitor, and SAHA (Suberoylanilide Hydroxamic Acid, Vorinostat), a pan-histone deacetylase (HDAC) inhibitor. This comparison aims to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their experimental needs by presenting their distinct mechanisms, performance data, and relevant experimental protocols.

Mechanism of Action: A Tale of Two Opposing Forces

The fundamental difference between this compound and SAHA lies in their opposing enzymatic targets within the epigenetic machinery that controls gene expression.

  • SAHA (Vorinostat): As an HDAC inhibitor, SAHA blocks the activity of histone deacetylases (HDACs), specifically class I (HDAC1, HDAC2, HDAC3) and class II (HDAC6) enzymes.[1] HDACs are responsible for removing acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, SAHA promotes histone hyperacetylation, resulting in a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][2]

  • This compound: In contrast, this compound is a pan-HAT inhibitor, targeting histone acetyltransferases such as Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[3][4][5] HATs catalyze the addition of acetyl groups to histones, a process that generally leads to chromatin relaxation and gene activation. By inhibiting HATs, this compound induces histone hypoacetylation, which is also associated with anti-proliferative effects and cell death in cancer cells, albeit through a mechanism distinct from HDAC inhibition.[4][6] Notably, this compound has been shown to trigger caspase-independent cell death in neuroblastoma cells.[4][7]

Below is a diagram illustrating the opposing roles of HATs and HDACs, the points of intervention for this compound and SAHA, and their downstream effects on chromatin structure and gene transcription.

HAT_HDAC_Inhibition cluster_0 Epigenetic Regulation of Gene Expression cluster_1 Inhibitor Intervention HATs Histone Acetyltransferases (HATs) Acetylated_Histones Acetylated Histones HATs->Acetylated_Histones Acetylation HDACs Histone Deacetylases (HDACs) Histones Histones HDACs->Histones Acetyl_CoA Acetyl-CoA Acetyl_CoA->HATs Histones->HATs Substrate Chromatin_Condensation Chromatin Condensation Histones->Chromatin_Condensation Acetylated_Histones->HDACs Deacetylation Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation Gene_Activation Gene Activation Chromatin_Relaxation->Gene_Activation Gene_Repression Gene Repression Chromatin_Condensation->Gene_Repression This compound This compound This compound->HATs Inhibits SAHA SAHA (Vorinostat) SAHA->HDACs Inhibits

Caption: Opposing mechanisms of this compound and SAHA.

Performance Data: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound and SAHA, focusing on their inhibitory concentrations and effects on cancer cell lines. It is important to note that the data presented is collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Inhibitory Activity
CompoundTargetIC50Reference
This compound Gcn58.39 µM[5]
PCAF9.74 µM[5]
CBP2.49 µM[5]
p3005.35 µM[5]
SAHA HDAC110 nM[1]
HDAC320 nM[1]
Pan-HDAC (cell-free)~10 nM[1]
Table 2: Cytotoxicity in Cancer Cell Lines (GI50/IC50)
CompoundCell LineCancer TypeGI50/IC50Reference
This compound A431Skin Carcinoma<60 µM[5]
A549Lung Carcinoma<60 µM[5]
A2780Ovarian Carcinoma<60 µM[5]
HepG2Hepatocellular Carcinoma<60 µM[5]
SW480Colon Adenocarcinoma<60 µM[5]
U-87 MGGlioblastoma<60 µM[5]
HCT116Colorectal Carcinoma<60 µM[5]
SK-N-SHNeuroblastoma<60 µM[5]
MCF7Breast Adenocarcinoma<60 µM[5]
SAHA LNCaPProstate Cancer2.5-7.5 µM[1]
PC-3Prostate Cancer2.5-7.5 µM[1]
TSU-Pr1Prostate Cancer2.5-7.5 µM[1]
MCF-7Breast Adenocarcinoma0.75 µM[1]
SW-982Synovial Sarcoma8.6 µM[2]
SW-1353Chondrosarcoma2.0 µM[2]
4T1Breast Cancer1.59 µM / 12.12 µM[8]
Table 3: Comparative Effect on Histone Acetylation

This table presents data from a study that directly compared the effects of this compound and SAHA on histone acetylation levels in two cancer cell lines.

Cell LineTreatment (3h)Histone H3K9acHistone H3K14acHistone H4K8acHistone H4K16acReference
SK-N-SH 25 µM this compoundDecreaseDecreaseDecreaseDecrease[9]
10 µM SAHAIncreaseIncreaseIncreaseIncrease[9]
HCT116 25 µM this compoundDecreaseDecreaseDecreaseDecrease[9]
10 µM SAHAIncreaseIncreaseIncreaseIncrease[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols relevant to the study of this compound and SAHA.

Histone Acetyltransferase (HAT) Activity Assay (Colorimetric)

This assay measures the activity of HATs by detecting the production of CoA-SH, a product of the acetyl-CoA transfer to a histone substrate.

  • Sample Preparation: Prepare nuclear extracts or purified HAT enzymes.

  • Reaction Setup: In a 96-well plate, add the test sample to the assay buffer.

  • Substrate Addition: Add a reaction mixture containing a specific histone peptide substrate and acetyl-CoA.

  • Detection: The generated CoA-SH reacts with a developer to produce a chromophore, which is measured colorimetrically at ~440 nm. The rate of color development is proportional to the HAT activity.

A general workflow for a HAT activity assay is depicted below.

HAT_Assay_Workflow start Start sample_prep Prepare Nuclear Extract or Purified HAT start->sample_prep reaction_setup Set up Reaction in 96-well Plate sample_prep->reaction_setup add_substrate Add HAT Substrate and Acetyl-CoA reaction_setup->add_substrate incubation Incubate at 37°C add_substrate->incubation add_developer Add Developer incubation->add_developer measure_absorbance Measure Absorbance (e.g., 440 nm) add_developer->measure_absorbance end End measure_absorbance->end

Caption: Workflow for a colorimetric HAT activity assay.

Histone Deacetylase (HDAC) Activity Assay (Colorimetric)

This assay quantifies HDAC activity by measuring the generation of a deacetylated substrate.

  • Sample Preparation: Prepare nuclear extracts or purified HDAC enzymes.

  • Reaction Setup: Incubate the sample with a colorimetric HDAC substrate containing an acetylated lysine.

  • Development: Add a developer solution that specifically reacts with the deacetylated lysine to produce a chromophore.

  • Measurement: The amount of chromophore is quantified by measuring the absorbance at ~405 nm. The absorbance is directly proportional to the HDAC activity.

Cell Viability Assay (Crystal Violet Staining)

This assay is used to determine the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or SAHA) for a specified duration (e.g., 24, 48, 72 hours).

  • Staining:

    • Remove the media and wash the cells with PBS.

    • Fix the cells with a solution like methanol.

    • Stain the fixed cells with a 0.5% crystal violet solution for 10-20 minutes.

  • Washing: Wash away the excess stain with water.

  • Solubilization: Add a solubilizing agent (e.g., methanol or 10% acetic acid) to each well to dissolve the stain from the cells.

  • Quantification: Measure the absorbance of the solubilized stain at ~570 nm. The absorbance is proportional to the number of viable, adherent cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compound of interest for the desired time.

  • Cell Harvesting: Harvest the cells, including any floating cells in the media.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

The logical relationship of the Annexin V/PI staining results is illustrated in the following diagram.

AnnexinV_PI_Apoptosis cluster_0 Cell Population Analysis Start Treated Cell Population AnnexinV_Negative Annexin V Negative Start->AnnexinV_Negative AnnexinV_Positive Annexin V Positive Start->AnnexinV_Positive PI_Negative_1 PI Negative AnnexinV_Negative->PI_Negative_1 PI_Positive_1 PI Positive AnnexinV_Negative->PI_Positive_1 PI_Negative_2 PI Negative AnnexinV_Positive->PI_Negative_2 PI_Positive_2 PI Positive AnnexinV_Positive->PI_Positive_2 Viable Viable Cells PI_Negative_1->Viable Necrotic Necrotic Cells PI_Positive_1->Necrotic Early_Apoptotic Early Apoptotic Cells PI_Negative_2->Early_Apoptotic Late_Apoptotic Late Apoptotic/Necrotic Cells PI_Positive_2->Late_Apoptotic

Caption: Gating strategy for Annexin V/PI apoptosis assay.

Conclusion

This compound and SAHA represent two distinct classes of epigenetic modulators with opposing mechanisms of action. SAHA, an HDAC inhibitor, promotes histone hyperacetylation, while this compound, a HAT inhibitor, leads to histone hypoacetylation. Both compounds exhibit anti-cancer properties, though their efficacy and the cellular pathways they trigger can vary significantly depending on the cancer type and genetic context. The choice between this compound and SAHA should be guided by the specific research question, whether it is to study the downstream effects of HAT versus HDAC inhibition or to explore different avenues for therapeutic intervention. The data and protocols provided in this guide serve as a starting point for researchers to make informed decisions in their study of these powerful epigenetic drugs.

References

A Comparative Guide to the Efficacy of PU139 and Other Epigenetic Modifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histone acetyltransferase (HAT) inhibitor PU139 with other epigenetic modifiers. The information presented is supported by experimental data to aid in the evaluation of its potential in research and drug development.

Introduction to this compound

This compound is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor.[1] It targets several key HAT enzymes, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2] By inhibiting these enzymes, this compound leads to a state of histone hypoacetylation, which in turn alters gene expression, resulting in anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2] This guide will compare the efficacy of this compound with other HAT inhibitors and the broader class of epigenetic modifiers, specifically histone deacetylase (HDAC) inhibitors.

Data Presentation

Table 1: Comparative Efficacy of HAT Inhibitors (IC50 Values)
CompoundTarget HATsGcn5 (μM)PCAF (μM)CBP (μM)p300 (μM)
This compound Pan-HAT8.39[1]9.74[1]2.49[1]5.35[1]
PU141 CBP/p300 selective--SelectiveSelective[2]
C646 p300/CBP selective---~0.4 (Ki)[1][3]
A-485 p300/CBP selective--0.00260.0098[4]

Note: IC50 values may vary depending on the specific assay conditions. Direct comparison between studies should be made with caution.

Table 2: Anti-Proliferative Activity of this compound (GI50 Values)
Cell LineCancer TypeGI50 (μM)
A431Skin Carcinoma<60[1]
A549Lung Carcinoma<60[1]
A2780Ovarian Carcinoma<60[1]
HepG2Hepatocellular Carcinoma<60[1]
SW480Colon Adenocarcinoma<60[1]
U-87 MGGlioblastoma<60[1]
HCT116Colon Carcinoma<60[1]
SK-N-SHNeuroblastoma<60[1]
MCF7Breast Adenocarcinoma<60[1]
Table 3: In Vivo Efficacy of this compound vs. PU141 in a Neuroblastoma Xenograft Model
Treatment GroupDoseT/C (%)*
This compound 25 mg/kg~50
PU141 25 mg/kg~60

*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower T/C value indicates greater anti-tumor efficacy. The study showed that both inhibitors significantly block the growth of SK-N-SH neuroblastoma xenografts in mice.[2]

Signaling Pathways and Experimental Workflows

HAT_Inhibition_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects This compound This compound HATs Histone Acetyltransferases (Gcn5, PCAF, CBP, p300) This compound->HATs Inhibition Histone_Acetylation Histone Acetylation HATs->Histone_Acetylation Catalyzes Chromatin Chromatin Structure Histone_Acetylation->Chromatin Relaxes Gene_Expression Gene Expression Chromatin->Gene_Expression Promotes Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis Tumor_Growth Tumor Growth Inhibition Cell_Cycle->Tumor_Growth Leads to Apoptosis->Tumor_Growth Leads to

Mechanism of Action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture Cancer Cell Lines (e.g., SK-N-SH, HCT116) Treatment Treat with this compound (e.g., 25 µM) Cell_Culture->Treatment Co-treatment Co-treat with SAHA (e.g., 10 µM) Cell_Culture->Co-treatment Histone_Extraction Acid Extraction of Histones Treatment->Histone_Extraction Co-treatment->Histone_Extraction Western_Blot Western Blot for Acetylated Histones (H3K9, H3K14, H4K8, H4K16) Histone_Extraction->Western_Blot Xenograft Implant SK-N-SH cells in NMRI nu/nu mice Drug_Admin Administer this compound (i.p.) Xenograft->Drug_Admin Tumor_Measurement Measure Tumor Volume Drug_Admin->Tumor_Measurement Analysis Compare Tumor Growth to Control Tumor_Measurement->Analysis

Experimental Workflow for Efficacy Testing.

Experimental Protocols

Histone Hypoacetylation Assay

This protocol is based on methodologies described for assessing the impact of HAT inhibitors on histone acetylation levels.[5]

  • Cell Culture: Culture human cancer cell lines (e.g., SK-N-SH neuroblastoma, HCT116 colon carcinoma) in appropriate media and conditions until they reach approximately 80% confluency.

  • Treatment: Treat the cells with the desired concentration of this compound (e.g., 25 µM) or other HAT inhibitors. To enhance the detection of hypoacetylation, co-treat a set of cells with a histone deacetylase (HDAC) inhibitor such as SAHA (Vorinostat) at a concentration of 10 µM. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 3 hours).

  • Cell Lysis and Histone Extraction: Harvest the cells and perform acid extraction of histones. This typically involves lysing the cells in a buffer containing a detergent and protease inhibitors, followed by acid precipitation of the histones.

  • Protein Quantification: Quantify the extracted histone proteins using a suitable method, such as the BCA assay.

  • Western Blotting:

    • Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14, anti-acetyl-H4K8, anti-acetyl-H4K16).

    • Use an antibody against a total histone (e.g., total H3) as a loading control.

    • Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the relative levels of histone acetylation.

In Vivo Tumor Xenograft Study

This protocol is a generalized procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Animal Model: Use immunocompromised mice, such as NMRI nu/nu mice.

  • Cell Preparation and Implantation:

    • Culture a human cancer cell line (e.g., SK-N-SH) to the desired number.

    • Resuspend the cells in a suitable medium (e.g., PBS or media mixed with Matrigel).

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor formation and growth.

    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare the this compound formulation for injection (e.g., solubilized in a vehicle like 10% Tween-80 in saline).

    • Administer the drug to the treatment group via the desired route (e.g., intraperitoneal injection) at a specified dose and schedule. The control group should receive the vehicle only.

  • Tumor Measurement:

    • Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., twice a week).

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Data Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or Western blotting for histone acetylation).

    • Plot the mean tumor volume for each group over time to generate tumor growth curves.

    • Calculate the T/C ratio to quantify the anti-tumor efficacy.

    • Perform statistical analysis to determine the significance of the observed differences between the treatment and control groups.

Conclusion

This compound is a potent pan-HAT inhibitor with demonstrated in vitro and in vivo anti-cancer activity. Its broad-spectrum inhibition of Gcn5, PCAF, CBP, and p300 distinguishes it from more selective inhibitors like PU141, C646, and A-485. The provided data and protocols offer a framework for the comparative evaluation of this compound's efficacy. Further head-to-head studies with a wider range of epigenetic modifiers under standardized conditions will be crucial for fully elucidating its therapeutic potential.

References

The Synergistic Potential of Hsp90 Inhibitors with Doxorubicin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An essential strategy in oncology is the use of combination therapies to enhance the efficacy of standard chemotherapeutic agents like doxorubicin, thereby overcoming drug resistance and reducing toxicity. This guide provides a comparative analysis of the synergy between Heat Shock Protein 90 (Hsp90) inhibitors and doxorubicin in various cancer models. Doxorubicin, a potent topoisomerase II inhibitor, is a cornerstone of chemotherapy, but its effectiveness is often limited by cardiotoxicity and the development of resistance.[1] Hsp90, a molecular chaperone, is frequently overexpressed in cancer cells, where it stabilizes a wide array of oncoproteins essential for tumor growth, survival, and proliferation.[1][2] Targeting Hsp90 has emerged as a promising approach to sensitize cancer cells to conventional chemotherapy.

This analysis will explore the performance of several Hsp90 inhibitors when combined with doxorubicin, presenting key experimental data, methodologies, and the underlying signaling pathways.

Performance Data: Hsp90 Inhibitor + Doxorubicin Synergy

The following table summarizes quantitative data from preclinical studies, demonstrating the synergistic anti-cancer effects of combining Hsp90 inhibitors with doxorubicin across different cancer cell lines. The synergy is often quantified by a Combination Index (CI), where CI < 1 indicates a synergistic effect.

Hsp90 InhibitorCancer TypeCell Line(s)Key FindingsReference
Ganetespib Small Cell Lung Cancer (SCLC)Multiple SCLC linesExhibited significant synergy in vitro and in SCLC xenograft models. The combination led to more substantial growth regression and cell death compared to single-agent treatments.[3][4][3][4]
HS10 (Novel Inhibitor) Synovial Sarcoma, OsteosarcomaNot specifiedDemonstrated synergy, reducing cancer cell survival to 37-68% at concentrations where doxorubicin alone was less effective. This allows for a lower, less toxic dose of doxorubicin.[1][1]
NVP-AUY922 Breast CancerMCF-7The combination significantly increased apoptosis compared to single-drug treatments, indicated by upregulated caspase-3 expression and activity. It also downregulated the pro-angiogenic factor VEGF.[2][2]

Mechanism of Synergy: Hsp90 Inhibition and Doxorubicin

The synergistic interaction between Hsp90 inhibitors and doxorubicin stems from their complementary mechanisms of action. Doxorubicin induces DNA damage and cellular stress. In response, cancer cells often upregulate survival proteins, many of which are client proteins of Hsp90. Hsp90 inhibitors destabilize these client proteins, thereby preventing the cancer cells from escaping doxorubicin-induced apoptosis.

One identified mechanism involves the Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIP1). Doxorubicin can induce RIP1, which may act as a pro-survival signal. Hsp90 inhibitors like ganetespib downregulate RIP1, thus removing this survival mechanism and sensitizing the cancer cells to doxorubicin-induced death.[3]

G Dox Doxorubicin DNA DNA Damage (Topo II Inhibition) Dox->DNA induces Hsp90i Hsp90 Inhibitor (e.g., Ganetespib) Hsp90 Hsp90 Hsp90i->Hsp90 inhibits OncoP Oncogenic Clients (Akt, RIP1, etc.) Hsp90->OncoP stabilizes Apoptosis Apoptosis OncoP->Apoptosis inhibits Survival Cell Survival & Proliferation OncoP->Survival promotes DNA->Apoptosis triggers

Fig. 1: Synergistic mechanism of Hsp90 inhibitors and doxorubicin.

Experimental Protocols

The validation of synergy between Hsp90 inhibitors and doxorubicin relies on a series of well-established in vitro assays. Below are detailed methodologies for key experiments cited in the referenced studies.

Cell Viability and Synergy Analysis
  • Objective: To determine the cytotoxic effects of single agents and their combination and to quantify synergistic interactions.

  • Protocol:

    • Cell Seeding: Cancer cell lines (e.g., SCLC, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Drug Treatment: Cells are treated with a range of concentrations of the Hsp90 inhibitor, doxorubicin, or a combination of both. Drug concentrations are typically based on the IC50 (half-maximal inhibitory concentration) value of each drug.

    • Incubation: Cells are incubated with the drugs for a specified period, typically 48 to 72 hours.

    • Viability Assay: Cell viability is assessed using an MTS or MTT assay. This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.

    • Data Analysis: The dose-response curves are analyzed using software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

G start_end start_end A Seed Cells in 96-well Plates B Treat with Doxorubicin, Hsp90 Inhibitor, or Combination A->B C Incubate for 48-72 hours B->C D Add MTT/MTS Reagent C->D E Measure Absorbance D->E F Calculate Cell Viability & Combination Index (CI) E->F End Synergy Determined (CI < 1) F->End Start Start Start->A

Fig. 2: Standard workflow for in vitro synergy testing.
Apoptosis Assays

  • Objective: To confirm that the observed cell death is due to apoptosis.

  • Protocol (Caspase Activity):

    • Cells are treated with the drug combination as described above.

    • After treatment, cells are lysed to release cellular contents.

    • A specific substrate for caspase-3 (a key executioner caspase) is added to the lysate.

    • Cleavage of the substrate by active caspase-3 produces a fluorescent or colorimetric signal, which is measured using a plate reader. An increase in signal in combination-treated cells compared to single agents indicates enhanced apoptosis.[2]

  • Protocol (Western Blot):

    • Cell lysates are prepared from treated and untreated cells.

    • Proteins are separated by size via SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies against apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3) and client proteins (e.g., RIP1, Akt).

    • A secondary antibody conjugated to an enzyme is used for detection, allowing visualization of protein levels. A decrease in pro-survival proteins and an increase in apoptotic markers confirms the mechanism of action.

Conclusion

The combination of Hsp90 inhibitors with doxorubicin represents a compelling therapeutic strategy. Preclinical data consistently demonstrate that Hsp90 inhibition can sensitize various cancer types to doxorubicin, leading to synergistic cytotoxicity.[1][3][4] This synergy is achieved by dismantling the cancer cell's stress response pathways, thereby preventing the repair and survival mechanisms that typically counteract chemotherapy-induced damage. The ability to achieve greater efficacy with potentially lower doses of doxorubicin could also mitigate its severe side effects, such as cardiotoxicity.[1] These findings strongly support the continued clinical investigation of Hsp90 inhibitors in combination with standard chemotherapeutic regimens.

References

Navigating the Target Landscape of G-Quadruplex Ligand PU139: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular targets of small molecule inhibitors is paramount. This guide provides a comparative analysis of the G-quadruplex ligand PU139 and its alternatives, focusing on insights gleaned from mass spectrometry-based proteomics and other biochemical assays. While direct, comprehensive mass spectrometry data for this compound remains limited in publicly accessible literature, this guide synthesizes the available information on its known targets and contrasts it with other well-studied G-quadruplex ligands.

This compound: A Pan-Histone Acetyltransferase Inhibitor

This compound has been identified as a potent pan-histone acetyltransferase (HAT) inhibitor. Biochemical assays have demonstrated its activity against several key HATs, which are crucial enzymes in epigenetic regulation.

Known Protein Targets of this compound
Target Protein FamilySpecific Members Inhibited by this compound
Histone Acetyltransferases (HATs)Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300

This inhibitory profile suggests that the biological effects of this compound are likely mediated through the modulation of chromatin structure and gene expression, as HATs play a central role in acetylating histone proteins, a key post-translational modification associated with active transcription.

Comparative Analysis with Alternative G-Quadruplex Ligands

Several other small molecules have been developed to target G-quadruplex structures. While comprehensive proteomic datasets for these are also not always readily available, research has shed light on their primary modes of action and interacting protein classes. A qualitative comparison can be made based on their intended targets and observed biological effects.

LigandPrimary Target/MechanismKnown Interacting Protein Classes
This compound Histone Acetyltransferase (HAT) InhibitionEnzymes involved in epigenetic modification
Pyridostatin (PDS) Stabilization of G-quadruplex DNA and RNAHelicases, Polymerases, Ribosomal proteins
TMPyP4 G-quadruplex binding and stabilizationTelomerase, DNA and RNA processing enzymes
BRACO-19 Telomere and oncogene promoter G-quadruplex stabilizationTelomere-associated proteins, Transcription factors
Telomestatin Potent and selective G-quadruplex stabilizationTelomerase and associated proteins

It is important to note that the protein interactomes of these ligands are complex and can be cell-type dependent. The data presented here is a summary of the most commonly reported interactions.

Experimental Protocols: Identifying Protein Targets of Small Molecules

The identification of protein targets for a small molecule probe like this compound is typically achieved through chemical proteomics approaches, most commonly involving affinity purification followed by mass spectrometry (AP-MS).

General Protocol for Chemical Probe Pulldown and Mass Spectrometry
  • Probe Synthesis: The small molecule of interest (e.g., this compound) is chemically modified to incorporate a reactive group for immobilization (e.g., a linker with a terminal alkyne or azide for click chemistry) and an affinity tag (e.g., biotin).

  • Cell Lysis and Probe Incubation: Cells are lysed to produce a protein extract. The biotinylated probe is then incubated with the lysate to allow for binding to its protein targets.

  • Affinity Purification: The probe-protein complexes are captured using streptavidin-coated beads, which have a high affinity for biotin.

  • Washing: The beads are washed extensively to remove non-specific protein binders.

  • Elution and Digestion: The bound proteins are eluted from the beads. The eluted proteins are then digested, typically with trypsin, to generate peptides.

  • Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS spectra are searched against a protein database to identify the proteins that were pulled down by the probe. Quantitative proteomics techniques, such as SILAC or label-free quantification, can be used to distinguish specific binders from background contaminants.

Visualizing the Molecular Landscape

Signaling Pathway of Histone Acetyltransferases

Histone acetyltransferases (HATs) play a critical role in the regulation of gene expression. They catalyze the transfer of an acetyl group to lysine residues on histone tails, which neutralizes their positive charge and leads to a more relaxed chromatin structure, making the DNA more accessible for transcription.

HAT_pathway This compound This compound HATs Histone Acetyltransferases (Gcn5, PCAF, CBP, p300) This compound->HATs Inhibition Histones Histone Proteins HATs->Histones Acetylation AcetylatedHistones Acetylated Histones Chromatin Relaxed Chromatin AcetylatedHistones->Chromatin Transcription Gene Transcription Chromatin->Transcription

Caption: Inhibition of HATs by this compound blocks histone acetylation.

Experimental Workflow for Target Identification

The process of identifying the protein targets of a small molecule probe involves a series of well-defined steps, from probe design to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Affinity Purification cluster_analysis Analysis Probe Biotinylated this compound Incubation Incubation Probe->Incubation Lysate Cell Lysate Lysate->Incubation Capture Capture Incubation->Capture Beads Streptavidin Beads Beads->Capture Wash Wash Capture->Wash Elution Elution Wash->Elution Digestion Tryptic Digestion Elution->Digestion LCMS LC-MS/MS Digestion->LCMS Data Data Analysis LCMS->Data Targets Identified Targets Data->Targets

Caption: Workflow for identifying protein targets via affinity purification.

A Comparative Analysis of PU139: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of PU139, a pan-histone acetyltransferase (HAT) inhibitor. The following sections detail its mechanism of action, experimental validation, and potential as a therapeutic agent, supported by available experimental data.

I. Executive Summary

This compound is a potent small molecule that exhibits broad inhibitory activity against multiple histone acetyltransferases (HATs), including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1] This inhibition of HAT activity leads to a reduction in histone acetylation, a key epigenetic modification, ultimately resulting in anti-proliferative and cytotoxic effects in various cancer cell lines. In vivo studies have demonstrated the potential of this compound to inhibit tumor growth and synergize with existing chemotherapeutic agents.

II. Data Presentation

In Vitro Activity of this compound
ParameterTarget HATIC50 (µM)Cell LineGI50 (µM)
HAT InhibitionGcn58.39A431<60
PCAF9.74A549<60
CBP2.49A2780<60
p3005.35HepG2<60
Cell Growth Inhibition--SW480<60
--U-87 MG<60
--HCT116<60
--SK-N-SH<60
--MCF7<60
In Vivo Efficacy of this compound in Neuroblastoma Xenograft Model
Treatment GroupDosageEffect
This compound25 mg/kg (i.p.)Moderate but significant tumor growth inhibition compared to control.
This compound + Doxorubicin25 mg/kg (i.p.) + 8 mg/kg (i.v.)Synergistic inhibition of tumor growth.

III. Experimental Protocols

Histone Acetyltransferase (HAT) Inhibition Assay (Fluorescence-based)

This protocol describes a general method for assessing HAT inhibition.

  • Reagent Preparation : Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF), acetyl-CoA, a histone peptide substrate (e.g., H3 or H4), and the HAT enzyme of interest (e.g., p300, PCAF).

  • Reaction Setup : In a 96-well plate, add the assay buffer, the HAT enzyme, and the inhibitor (this compound) at various concentrations.

  • Initiation : Start the reaction by adding the histone peptide substrate and acetyl-CoA.

  • Incubation : Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection : Stop the reaction and add a developing solution that reacts with the product (e.g., a fluorescent reagent that detects the acetylated peptide or a byproduct of the reaction).

  • Measurement : Read the fluorescence signal using a plate reader. The decrease in fluorescence compared to the control (no inhibitor) indicates the inhibitory activity of this compound.

Cell Viability Assay (Crystal Violet)

This assay is used to determine the effect of this compound on the viability of adherent cancer cell lines.

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment : Treat the cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48, 72 hours).

  • Fixation : Gently wash the cells with phosphate-buffered saline (PBS) and then fix them with 4% paraformaldehyde for 15 minutes.

  • Staining : Stain the fixed cells with a 0.5% crystal violet solution in 25% methanol for 20 minutes.

  • Washing : Wash the plate with water to remove excess stain.

  • Solubilization : Air dry the plate and then solubilize the stain by adding a solution like 10% acetic acid or methanol.

  • Measurement : Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a plate reader. A decrease in absorbance indicates reduced cell viability.

Neuroblastoma Xenograft Model

This protocol outlines the establishment and use of a mouse xenograft model to evaluate the in vivo efficacy of this compound.

  • Cell Culture : Culture human neuroblastoma cells (e.g., SK-N-SH) under standard conditions.

  • Animal Model : Use immunodeficient mice (e.g., NMRI nude mice).

  • Tumor Cell Implantation : Subcutaneously inject a suspension of SK-N-SH cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring : Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Treatment Initiation : Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound, doxorubicin, this compound + doxorubicin).

  • Drug Administration : Administer this compound intraperitoneally (i.p.) and doxorubicin intravenously (i.v.) according to the specified dosage and schedule.

  • Efficacy Evaluation : Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition, often expressed as the T/C ratio (mean tumor volume of treated group / mean tumor volume of control group x 100%).

  • Synergy Analysis : To assess synergy, compare the tumor growth inhibition of the combination therapy to that of the individual agents.

IV. Mandatory Visualizations

Signaling Pathway of this compound Action

PU139_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HATs HATs (Gcn5, PCAF, CBP, p300) This compound->HATs Inhibition Acetylated_Histones Acetylated Histones HATs->Acetylated_Histones Acetylation Histones Histones Gene_Transcription Gene Transcription (Pro-survival, Proliferation) Acetylated_Histones->Gene_Transcription Activation Cell_Growth_Inhibition Cell Growth Inhibition Gene_Transcription->Cell_Growth_Inhibition Leads to Cell_Death Caspase-Independent Cell Death Gene_Transcription->Cell_Death Leads to

Caption: this compound inhibits HATs, leading to reduced histone acetylation and subsequent anti-cancer effects.

Experimental Workflow for In Vivo Study

InVivo_Workflow Start Start Cell_Culture Culture SK-N-SH Neuroblastoma Cells Start->Cell_Culture Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Treatment (Vehicle, this compound, Doxorubicin, Combo) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Growth Inhibition, Synergy) Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for evaluating the in vivo efficacy of this compound in a neuroblastoma xenograft model.

V. Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its pan-inhibition of histone acetyltransferases. The in vitro data clearly show its ability to inhibit the enzymatic activity of key HATs and suppress the growth of various cancer cell lines. Notably, it induces a caspase-independent form of cell death. The in vivo studies, particularly in a neuroblastoma model, confirm its anti-tumor activity and, importantly, its synergistic effects when combined with a standard chemotherapeutic like doxorubicin. This suggests that this compound could be a valuable component of combination therapies, potentially enhancing the efficacy of existing treatments and overcoming resistance mechanisms. Further research is warranted to fully elucidate its mechanism of action and to optimize its therapeutic application in a clinical setting.

References

Safety Operating Guide

Navigating the Safe Disposal of PU139: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the disposal of PU139, a potent pan-histone acetyltransferase (HAT) inhibitor used in cancer research. Adherence to these guidelines is crucial for minimizing risks associated with this bioactive compound.

Key Chemical and Safety Data
PropertyValueSource
CAS Number 158093-65-3[1][2]
Molecular Formula C12H7FN2OS[1][2]
Molecular Weight 246.26 g/mol [1]
Solubility Soluble in DMSO (12.5 mg/mL)[1]
Storage 4°C (short term), -20°C (up to 1 month), -80°C (up to 6 months), away from moisture[1][3]
Biological Activity Potent pan-histone acetyltransferase (HAT) inhibitor; inhibits cell growth and triggers caspase-independent cell death.[1][2][3][4]

Given its potent biological activity as a HAT inhibitor and its use in cancer studies, this compound should be treated as a hazardous chemical waste.[4] All disposal procedures must comply with local, state, and federal regulations.

Step-by-Step Disposal Protocol

The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals.

Liquid Waste Containing this compound

This category includes solutions of this compound in solvents such as DMSO.

  • Collection :

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the solvent used (e.g., a polyethylene carboy for DMSO solutions).

    • Never mix this compound waste with other incompatible waste streams.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., "in DMSO"), and the approximate concentration.

    • Indicate the date of waste accumulation.

  • Storage :

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be a secondary containment bin to prevent spills.

    • Keep the container securely closed except when adding waste.

  • Disposal :

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Solid Waste Contaminated with this compound

This includes items such as pipette tips, gloves, and other disposable labware that have come into contact with this compound.

  • Collection :

    • Place all solid waste contaminated with this compound in a designated, leak-proof container lined with a clear plastic bag.[5]

    • Do not use biohazard bags for chemical waste.[5]

  • Labeling :

    • Label the container with "Hazardous Waste," "this compound Contaminated Solid Waste," and the date.

  • Storage :

    • Keep the container sealed when not in use and store it in the designated satellite accumulation area.

  • Disposal :

    • Once the container is full, arrange for disposal through your institution's EHS department.

Empty this compound Containers

Properly emptied containers that held this compound must also be disposed of as hazardous waste unless thoroughly decontaminated.

  • Decontamination :

    • If institutional policy allows, triple-rinse the empty container with a suitable solvent (e.g., the solvent used to dissolve the this compound).

    • Collect the rinsate as hazardous liquid waste.

  • Disposal of Rinsed Containers :

    • After triple-rinsing, deface or remove the original label.

    • The rinsed container can then typically be disposed of as non-hazardous waste (e.g., in a designated glass disposal box).

  • Disposal of Unrinsed Containers :

    • If the container is not triple-rinsed, it must be disposed of as hazardous solid waste.

    • Place the empty, unrinsed container in the designated solid hazardous waste stream.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

PU139_Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_pathways Disposal Pathways cluster_final_disposal Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (e.g., this compound in DMSO) waste_type->liquid_waste Liquid solid_waste Contaminated Solid Waste (e.g., gloves, pipette tips) waste_type->solid_waste Solid empty_container Empty this compound Container waste_type->empty_container Empty Container collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid rinse_decision Triple-Rinse? empty_container->rinse_decision ehs_pickup Arrange for EHS/ Licensed Waste Disposal Pickup collect_liquid->ehs_pickup collect_solid->ehs_pickup rinsate_to_liquid Collect Rinsate as Hazardous Liquid Waste rinse_decision->rinsate_to_liquid Yes unrinsed_container_disposal Dispose of Unrinsed Container as Hazardous Solid Waste rinse_decision->unrinsed_container_disposal No rinsed_container_disposal Dispose of Rinsed Container as Non-Hazardous Waste rinsate_to_liquid->rinsed_container_disposal unrinsed_container_disposal->ehs_pickup

Caption: Logical workflow for the safe disposal of different forms of this compound waste.

Disclaimer: This document provides general guidance. Researchers must consult their institution's specific safety protocols and the relevant local, state, and federal regulations for hazardous waste disposal. If a Safety Data Sheet (SDS) for this compound becomes available, its recommendations should be followed.

References

Essential Safety and Logistical Information for Handling PU139

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling PU139. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent pan-histone acetyltransferase (HAT) inhibitor.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin contact, eye exposure, and inhalation.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Tight-sealing safety goggles.Protects against dust particles and splashes.
Hand Protection Wear appropriate protective gloves.Prevents direct skin contact with the compound.
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure. A lab coat is required.Minimizes the risk of skin contact with this compound.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.Protects against inhalation of the powdered form of the compound.

Operational Plan: Safe Handling and Storage

Adherence to strict operational procedures is vital to maintain a safe laboratory environment when working with this compound.

Engineering Controls:

  • Work in a well-ventilated area.

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.

General Handling Procedures:

  • Avoid the formation of dust.

  • Do not get this compound in eyes, on skin, or on clothing.

  • Handle in accordance with good industrial hygiene and safety practices.

Storage:

  • Keep the container tightly closed.

  • Store in a dry and well-ventilated place.

  • For long-term storage, it is recommended to store the compound in a freezer to maintain product quality.

  • Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Incompatible Materials:

  • Strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential harm.

Disposal Procedures:

  • Sweep up any spilled solid material and shovel it into suitable containers for disposal.

  • Keep all waste in suitable, closed containers for disposal.

  • Dispose of contents and container to an approved waste disposal plant.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid

  • Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Appropriate PPE (safety goggles, gloves, lab coat)

  • Calibrated micropipettes and sterile tips

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Preparation: Don all required personal protective equipment. Ensure all work is performed in a chemical fume hood or a designated well-ventilated area.

  • Weighing: Carefully weigh the desired amount of this compound solid.

  • Dissolving: Add the appropriate volume of DMSO to the this compound solid to achieve a 10 mM concentration.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to one month or -80°C for up to six months.[1]

Workflow and Safety Diagram

The following diagram illustrates the key decision points and safety procedures for handling this compound from receipt to disposal.

PU139_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal start Receive this compound ppe Don Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe workspace Prepare Well-Ventilated Workspace ppe->workspace weigh Weigh this compound workspace->weigh spill Handle Spills: - Sweep Solid - Place in Closed Container workspace->spill In case of spill dissolve Prepare Solution (e.g., in DMSO) weigh->dissolve store_solid Store Solid: - Tightly Closed - Dry & Ventilated - Freezer for Long-Term weigh->store_solid If not for immediate use experiment Perform Experiment dissolve->experiment store_solution Store Solution: - -20°C (1 month) - -80°C (6 months) dissolve->store_solution For stock solutions waste Dispose of Waste: - Contaminated Materials - Unused Compound experiment->waste disposal_facility Approved Waste Disposal Plant spill->disposal_facility waste->disposal_facility

References

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